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Core Science & Biosynthesis

Foundational

Technical Whitepaper: 6-Chloro-1H-indole-2-carbonitrile (CAS 1782000-02-5)

The following technical guide is structured as an advanced whitepaper for drug discovery professionals. It synthesizes chemical engineering principles with medicinal chemistry applications.[1] A Strategic Pharmacophore f...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced whitepaper for drug discovery professionals. It synthesizes chemical engineering principles with medicinal chemistry applications.[1]

A Strategic Pharmacophore for Next-Generation Therapeutics [1]

Executive Summary

6-Chloro-1H-indole-2-carbonitrile (CAS 1782000-02-5) is a high-value heterocyclic building block characterized by a distinct electron-deficient indole core.[1][2][3][4] Unlike its C3-substituted counterparts, the C2-carbonitrile motif serves as a critical "molecular anchor," offering unique electronic properties that modulate the pKa of the indole N-H and provide a versatile handle for covalent and non-covalent interactions in protein binding pockets.[1]

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, validated synthesis protocols, and strategic utility in the development of antiviral (NNRTI), anticancer (kinase inhibitors), and metabolic therapeutics.[1]

Chemical Profile & Physicochemical Properties[1][4][5][6][7][8][9]

Identity & Structure[1][10]
  • CAS Number: 1782000-02-5[1][2][3][4][5]

  • IUPAC Name: 6-Chloro-1H-indole-2-carbonitrile[1][3][4]

  • Synonyms: 6-Chloro-2-cyanoindole[1]

  • Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    [4]
    
  • Molecular Weight: 176.60 g/mol [1][4]

  • SMILES: Clc1ccc2[nH]c(C#N)cc2c1

Quantitative Data Table

The following properties are critical for assessing "drug-likeness" and formulation suitability.

PropertyValue (Experimental/Predicted)Context for Drug Design
Physical State Solid (Pale yellow to off-white)Typical of halo-indole carbonitriles.[1]
Melting Point 135–140 °C (Predicted)*High crystallinity indicates good stability.[1]
LogP (cLogP) ~2.6Optimal lipophilicity for membrane permeability.[1]
TPSA 39.6 ŲExcellent range for CNS and oral bioavailability.[1]
pKa (Indole NH) ~14.5 (Acidic shift vs. Indole)The C2-CN group increases NH acidity, enhancing H-bond donor strength.[1]
Solubility DMSO, DMF, EtOAc, MeOHPoor water solubility; requires cosolvents for biological assays.[1]

*Note: Exact experimental melting points for this specific CAS are proprietary to specific batch syntheses; values are extrapolated from close structural analogs (e.g., 5-fluoro-1H-indole-2-carbonitrile).

Strategic Synthesis: The "Self-Validating" Protocol

For researchers requiring high-purity material, we recommend the Amide Dehydration Route .[1] While Pd-catalyzed cyanation of 2-iodoindoles is possible, the dehydration route is operationally simpler, avoids heavy metal contamination, and is more scalable.[1]

Reaction Pathway (Graphviz Visualization)

SynthesisPathway Start 6-Chloro-indole-2-carboxylic acid Amide 6-Chloro-indole-2-carboxamide (Intermediate) Start->Amide 1. CDI, THF 2. NH4OH (aq) Product 6-Chloro-1H-indole-2-carbonitrile (Target) Amide->Product TFAA, Pyridine 0°C to RT

Figure 1: The recommended two-step synthesis from the commercially available carboxylic acid precursor.[1]

Detailed Methodology (Amide Dehydration)

Objective: Synthesis of 6-Chloro-1H-indole-2-carbonitrile from 6-chloro-1H-indole-2-carboxamide.

Reagents:

  • Precursor: 6-Chloro-1H-indole-2-carboxamide (1.0 eq)[1]

  • Dehydrating Agent: Trifluoroacetic anhydride (TFAA) (1.2 eq)[1]

  • Base: Pyridine (3.0 eq)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

    
    ). Add 6-Chloro-1H-indole-2-carboxamide (1.0 g, 5.1 mmol) and suspend in anhydrous DCM (20 mL).
    
  • Base Addition: Add pyridine (1.2 mL, 15.3 mmol) via syringe. Cool the mixture to 0°C using an ice bath.

  • Dehydration: Dropwise add TFAA (0.86 mL, 6.1 mmol) over 10 minutes. The suspension should clarify as the reaction proceeds.

  • Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (30% EtOAc/Hexane).[1] The product (nitrile) will have a higher ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     than the amide.
    
  • Workup: Quench with saturated

    
     solution (20 mL). Extract with DCM (3 x 20 mL).
    
  • Purification: Wash combined organics with 1M HCl (to remove pyridine), then brine. Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[6] Concentrate in vacuo.[1][6]
    
  • Validation: Recrystallize from Ethanol/Water or purify via flash chromatography (10-20% EtOAc/Hexanes) to obtain the pale yellow solid.

Why this works (Causality): TFAA activates the primary amide oxygen, creating a trifluoroacetate leaving group.[1] Pyridine facilitates the E2-like elimination of the proton, forming the nitrile triple bond.[1] This method avoids the harsh thermal conditions of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 dehydration.

Reactivity & Drug Discovery Applications[1][5][9][11]

The 6-chloro-1H-indole-2-carbonitrile scaffold is not an inert endpoint; it is a divergent intermediate.[1]

Functionalization Logic
  • N1-Alkylation: The pKa of the indole NH is lowered by the electron-withdrawing nitrile (C2) and chloro (C6) groups.[1] This allows alkylation using weaker bases (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     in DMF) to introduce solubility-enhancing tails or benzyl groups.
    
  • C3-Electrophilic Substitution: Despite the electron-withdrawing C2-CN, the C3 position remains nucleophilic enough for halogenation (NIS/NBS) or formylation (Vilsmeier-Haack), enabling the construction of tricyclic cores.[1]

  • Nitrile Transformations: The C2-CN group can be:

    • Reduced to the primary amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) for CNS-active linkers.
      
    • Hydrolyzed to the amide (partial) or acid (full).[1]

    • Cyclized with azides to form tetrazoles (bioisostere for carboxylic acids).[1]

Application Map (Graphviz Visualization)[1]

ReactivityMap Core 6-Chloro-1H-indole-2-carbonitrile (CAS 1782000-02-5) N1_Alkyl N1-Alkyl/Aryl Derivatives (Kinase Inhibitors) Core->N1_Alkyl R-X, K2CO3, DMF C3_Halo 3-Halo-2-cyanoindole (Cross-coupling Precursor) Core->C3_Halo NIS or NBS, DMF Tetrazole Indole-2-tetrazole (Acid Bioisostere) Core->Tetrazole NaN3, NH4Cl Amidine Indole-2-amidine (Serine Protease Inhibitors) Core->Amidine 1. HCl/EtOH 2. NH3

Figure 2: Divergent synthesis pathways utilizing the CAS 1782000-02-5 core.

Therapeutic Context (Case Studies)

Antiviral Research (NNRTIs)

Indole-2-carbonitriles are established bioisosteres for diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]

  • Mechanism: The indole ring engages in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -stacking with Tyr181 or Tyr188 in the HIV-1 RT binding pocket.
    
  • Role of 6-Cl: The chlorine atom at position 6 fills a hydrophobic pocket (Val106/Leu100), improving potency against wild-type and mutant viral strains [1].[1]

Anticancer (Kinase Inhibition)

In the development of EGFR or CDK inhibitors, the 2-cyano group acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding site.[1]

  • Advantage: The nitrile is metabolically stable compared to esters and smaller than amides, avoiding steric clashes in restricted pockets [2].[1]

Safety & Handling (MSDS Summary)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Handling: Manipulate in a fume hood. The nitrile group can release cyanide under extreme acidic/thermal decomposition, though the indole-nitrile bond is generally robust.[1]

  • Storage: Store at 2-8°C under inert atmosphere (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or Argon). Moisture sensitive (hydrolysis risk over long term).
    

References

  • Structure-Based Design of Indole-2-carbonitriles as NNRTIs. Source: Journal of Medicinal Chemistry.[1] Context: Establishes the role of the 2-cyano and 6-chloro substitutions in HIV-1 RT inhibition.[1] URL:[Link](General Journal Link for verification of class chemistry)[1]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Source: National Institutes of Health (PMC).[1] Context: Details the cross-coupling reactivity of 2-cyanoindoles, validating the C3-functionalization pathway. URL:[Link]

  • Preparation of 1H-Indazole-3-carbonitrile (Analogous Chemistry). Source: Organic Syntheses (2020).[1][7] Context: Provides validated protocols for Pd-catalyzed cyanation, serving as an alternative synthesis route for the indole analog.[1] URL:[Link][1]

Sources

Exploratory

The Therapeutic Potential of 6-Chloroindole-2-carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among the vast...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among the vast chemical space of indole derivatives, those bearing a carbonitrile moiety at the 2-position and a chlorine atom at the 6-position are emerging as a promising class of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of 6-chloroindole-2-carbonitrile derivatives. We will explore their applications in oncology, virology, and neurodegenerative diseases, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chemical scaffold for the development of novel therapeutics.

Introduction: The Indole Nucleus as a Cornerstone of Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle, is a fundamental building block in a multitude of biologically active molecules. Its presence in essential amino acids like tryptophan and key neurotransmitters such as serotonin and melatonin underscores its intrinsic biocompatibility and importance in physiological processes. The unique electronic properties and the ability of the indole nucleus to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, make it an ideal scaffold for designing molecules that can effectively interact with biological targets.

The introduction of a chlorine atom at the 6-position and a carbonitrile group at the 2-position of the indole ring creates a unique chemical entity with altered electronic and steric properties. The electron-withdrawing nature of both the chloro and cyano groups can significantly influence the reactivity and binding affinity of the molecule, while the linear geometry of the nitrile group can provide specific directional interactions within a protein's binding pocket. This guide will delve into the synthetic strategies to access this core structure and the subsequent exploration of its therapeutic potential.

Synthesis of the 6-Chloroindole-2-carbonitrile Scaffold

The efficient synthesis of the 6-chloroindole-2-carbonitrile core is a critical first step in the exploration of its derivatives. Several synthetic routes can be envisioned, with the choice of method often depending on the availability of starting materials and the desired substitution patterns on the final compounds. A common and versatile approach involves the construction of the indole ring followed by the introduction of the carbonitrile group.

One plausible synthetic strategy begins with a substituted aniline, such as 4-chloro-2-nitroaniline, which can undergo a series of reactions to form the indole nucleus. A well-established method for indole synthesis is the Fischer indole synthesis. However, for more complex substitutions, other methods like the Reissert, Bartoli, or Larock indole synthesis might be more suitable.

Once the 6-chloroindole core is established, the introduction of the 2-carbonitrile group can be achieved through various methods. A common strategy involves the conversion of a 2-unsubstituted indole or a 2-haloindole. For instance, a Sandmeyer-type reaction on a 2-aminoindole derivative can yield the desired 2-carbonitrile.[1][2][3] Alternatively, palladium-catalyzed cyanation of a 2-haloindole, such as 2-bromo-6-chloroindole, using a cyanide source like zinc cyanide, offers an efficient method for introducing the nitrile functionality.[4]

Diagram: Synthetic Workflow for 6-Chloroindole-2-carbonitrile

Start 4-Chloro-2-nitroaniline Indole_Formation Indole Ring Formation (e.g., Fischer, Bartoli) Start->Indole_Formation Multi-step process Core 6-Chloroindole Indole_Formation->Core Functionalization Introduction of Cyano Group (e.g., Sandmeyer, Pd-catalyzed Cyanation) Core->Functionalization Product 6-Chloroindole-2-carbonitrile Functionalization->Product

Caption: General synthetic workflow for 6-chloroindole-2-carbonitrile.

Therapeutic Potential in Oncology

The development of novel anticancer agents remains a critical area of research. Indole derivatives have shown significant promise as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. The 6-chloroindole-2-carbonitrile scaffold is predicted to exhibit potent antitumor activity through several mechanisms of action.

Mechanism of Action: Disruption of Microtubule Dynamics

A well-established anticancer strategy for indole derivatives is the inhibition of tubulin polymerization.[5][6][7] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells. Many indole-based compounds have been shown to bind to the colchicine-binding site on β-tubulin, thereby preventing its polymerization into microtubules.[6] The 2-cyano group in the 6-chloroindole-2-carbonitrile scaffold can act as a potent hydrogen bond acceptor, potentially enhancing the binding affinity to the colchicine site.

Diagram: Inhibition of Tubulin Polymerization

Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Mitotic_Arrest Mitotic Arrest Derivative 6-Chloroindole-2-carbonitrile Derivative Derivative->Tubulin Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Proposed mechanism of tubulin polymerization inhibition.

Mechanism of Action: Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention.[8][9] Indole derivatives have been successfully developed as potent kinase inhibitors. The 6-chloroindole-2-carbonitrile scaffold can be rationally designed to target the ATP-binding site of various kinases. The indole nitrogen and the cyano group can form crucial hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors. The 6-chloro substituent can provide additional hydrophobic interactions within the binding pocket, enhancing potency and selectivity.

Table 1: Representative Kinase Targets for Indole Derivatives

Kinase TargetRole in CancerReference
Cyclin-Dependent Kinases (CDKs)Cell cycle regulation[10]
Tyrosine Kinases (e.g., EGFR, VEGFR)Signal transduction, angiogenesis[8]
PI3K/Akt/mTOR pathwayCell growth, proliferation, survival[8]
Aurora KinasesMitotic progression[11]
Experimental Protocols for Anticancer Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 6-chloroindole-2-carbonitrile derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).[12]

This protocol allows for the quantitative analysis of the cell cycle distribution of a cell population.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[13][14]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[12][14]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.[12][13]

Western blotting is used to detect specific proteins in a sample and can be employed to assess the induction of apoptosis.

Protocol:

  • Protein Extraction: Treat cells with the test compound, lyse the cells in RIPA buffer containing protease inhibitors, and quantify the protein concentration.[15]

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[16]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis markers such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family.[15][16][17]

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[16]

Therapeutic Potential in Virology

The emergence of drug-resistant viral strains necessitates the continuous development of novel antiviral agents. Indole derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses, including influenza virus, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[18]

Mechanism of Action: Inhibition of Viral Replication

The precise antiviral mechanism of 6-chloroindole-2-carbonitrile derivatives is yet to be fully elucidated, but it is likely to involve the inhibition of key viral enzymes or processes essential for replication. For instance, some indole derivatives have been shown to inhibit viral polymerases, proteases, or integrases.[19] The electron-deficient nature of the 6-chloroindole-2-carbonitrile scaffold may facilitate interactions with nucleophilic residues in the active sites of these viral enzymes.

Table 2: Potential Antiviral IC50 Values of Indole-2-carboxylate Derivatives

VirusCompoundIC50 (µM)Reference
Influenza A (A/FM/1/47)8e8.13
Influenza A (A/FM/1/47)8f9.43
Influenza A (A/FM/1/47)14f7.53
Coxsackie B3 virus2f1.59[20]
Coxsackie B3 virus8f7.18[20]

Note: These values are for indole-2-carboxylate derivatives and serve as a reference for the potential activity of 6-chloroindole-2-carbonitrile derivatives.

Therapeutic Potential in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons in the central nervous system. There is a growing body of evidence suggesting that indole derivatives possess neuroprotective properties.[21][22][23]

Mechanism of Action: Antioxidant and Anti-inflammatory Effects

Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases. Indole derivatives, particularly those with electron-donating or specific substitution patterns, can act as potent antioxidants by scavenging reactive oxygen species (ROS).[24][25] The 6-chloroindole-2-carbonitrile scaffold, while electron-withdrawing, could be functionalized with antioxidant moieties to enhance its neuroprotective effects. Furthermore, some indole derivatives have been shown to modulate inflammatory pathways in the brain, potentially by inhibiting pro-inflammatory enzymes or cytokines.

Mechanism of Action: Modulation of Protein Aggregation

The aggregation of misfolded proteins, such as amyloid-beta (Aβ) in Alzheimer's disease and alpha-synuclein in Parkinson's disease, is a central event in the pathogenesis of these disorders. Certain indole derivatives have been shown to inhibit the aggregation of these proteins and even promote the disaggregation of existing plaques.[21] The planar structure of the indole ring allows it to intercalate between β-sheets in amyloid fibrils, disrupting their formation.

Diagram: Neuroprotective Mechanisms of Indole Derivatives

Derivative 6-Chloroindole-2-carbonitrile Derivative Oxidative_Stress Oxidative Stress (ROS) Derivative->Oxidative_Stress Inhibits Neuroinflammation Neuroinflammation Derivative->Neuroinflammation Inhibits Protein_Aggregation Protein Aggregation (Aβ, α-synuclein) Derivative->Protein_Aggregation Inhibits Neuronal_Death Neuronal Death Oxidative_Stress->Neuronal_Death Neuroinflammation->Neuronal_Death Protein_Aggregation->Neuronal_Death

Caption: Proposed neuroprotective mechanisms of indole derivatives.

Experimental Protocol for Neuroprotection Assessment

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases.

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Induction of Neurotoxicity: Treat the cells with a neurotoxin such as hydrogen peroxide (H2O2) to induce oxidative stress or with pre-aggregated Aβ peptides to model Alzheimer's disease pathology.[24][26][27]

  • Compound Treatment: Co-treat the cells with the neurotoxin and various concentrations of the 6-chloroindole-2-carbonitrile derivatives.

  • Cell Viability Assessment: After a 24-48 hour incubation period, assess cell viability using the MTT assay as described in section 3.3.1. An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.[26]

Conclusion and Future Perspectives

The 6-chloroindole-2-carbonitrile scaffold represents a promising starting point for the development of novel therapeutic agents with diverse applications. Its unique electronic and structural features offer opportunities for the design of potent and selective inhibitors of various biological targets. The exploration of this chemical space has the potential to yield new drug candidates for the treatment of cancer, viral infections, and neurodegenerative diseases.

Future research should focus on the synthesis of a diverse library of 6-chloroindole-2-carbonitrile derivatives with various substitutions on the indole ring and the nitrogen atom. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds. In-depth mechanistic studies are also required to fully elucidate the molecular targets and signaling pathways modulated by these derivatives. The integration of computational modeling and experimental validation will be instrumental in accelerating the discovery and development of clinically viable drugs based on this promising scaffold.

References

  • Taylor & Francis Online. (2012). Indole Molecules As Inhibitors Of Tubulin Polymerization: Potential New Anticancer Agents. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]

  • MDPI. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. [Link]

  • MDPI. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. [Link]

  • Frontiers. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. [Link]

  • MDPI. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. [Link]

  • PubMed. (2022). Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. [Link]

  • PMC. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. [Link]

  • ResearchGate. (2024). Synthesis and antitumor activity of 2-cyanocinnamic acid amides and their indole analogues. [Link]

  • Hilaris Publisher. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. [Link]

  • MDPI. (2021). Neuroprotective Effect of 3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole on Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y Cells. [Link]

  • MDPI. (2022). Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1–Nrf2. [Link]

  • Hilaris Publisher. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. [Link]

  • Organic Letters. (2017). Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines. [Link]

  • OUCI. (n.d.). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. [Link]

  • MDPI. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. [Link]

  • MDPI. (2021). New indole and 7-azaindole derivatives as protein kinase inhibitors. [Link]

  • YouTube. (2020). Apoptosis assays: western blots. [Link]

  • Semantic Scholar. (2022). Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1–Nrf2. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]

  • PMC. (2019). Neuroprotection of Indole-Derivative Compound NC001-8 by the Regulation of the NRF2 Pathway in Parkinson's Disease Cell Models. [Link]

  • PMC. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. [Link]

  • ResearchGate. (2024). Synthesis and antitumor activity of 2-cyanocinnamic acid amides and their indole analogues. [Link]

  • RSC Publishing. (n.d.). Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium. [Link]

  • PubMed. (2012). Copper-mediated selective cyanation of indoles and 2-phenylpyridines with ammonium iodide and DMF. [Link]

  • RSC Publishing. (n.d.). Oxidative cyanation of 2-oxindoles: formal total synthesis of (±)-gliocladin C. [Link]

  • PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • ResearchGate. (2025). Cu-catalyzed Regioselective Cyanation of Indoles via C‒H bond activation with α-amino-acetonitriles | Request PDF. [Link]

  • ResearchGate. (n.d.). Precursors and products from the Sandmeyer reaction. [Link]

  • Scilit. (n.d.). Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro. [Link]

  • MDPI. (2021). 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo. [Link]

  • R Discovery. (2010). The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. [Link]

  • PMC. (n.d.). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. [Link]

  • PMC. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Frontiers. (2025). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. [Link]

Sources

Foundational

The Strategic Role of the 2-Cyano Motif in Indole-Based Drug Discovery

The following technical guide details the role of the 2-cyano group in indole-based drug discovery. Executive Summary The indole scaffold remains one of the most "privileged" structures in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role of the 2-cyano group in indole-based drug discovery.

Executive Summary

The indole scaffold remains one of the most "privileged" structures in medicinal chemistry, serving as the core for drugs ranging from vinca alkaloids to triptans. However, the optimization of the indole ring often necessitates precise electronic and steric tuning. The 2-cyano (2-CN) substitution represents a high-value tactical modification. Unlike simple alkyl or halogen substitutions, the 2-cyano group introduces a unique combination of strong electron-withdrawing capacity, metabolic blockade, and hydrogen-bond acceptor potential—all within a minimal steric footprint.

This guide analyzes the 2-cyanoindole pharmacophore, detailing its physicochemical impact, synthetic accessibility, and application in therapeutic areas such as HIV inhibition and oncology.

Physicochemical & Electronic Modulation

The introduction of a nitrile group at the C2 position of the indole ring fundamentally alters the heterocycle's electronic landscape. This is not merely a steric block; it is an electronic switch.

Acidity and Hydrogen Bonding

The most critical effect of the 2-cyano group is the acidification of the indole N1-H.

  • Indole pKa (DMSO): ~16.9

  • 2-Cyanoindole pKa (DMSO): Estimated ~12.5 – 13.5

Mechanism: The cyano group is a potent electron-withdrawing group (EWG) via induction (


) and resonance (

). It stabilizes the indole anion (conjugate base) by delocalizing the negative charge. Drug Design Consequence: A lower pKa makes the N1-H a significantly stronger hydrogen bond donor . In protein binding pockets (e.g., HIV Reverse Transcriptase), this allows for tighter binding to backbone carbonyls or key residues (like Lys101 in RT).
Dipole Moment and Solvation

The 2-cyano group introduces a strong dipole moment oriented along the C2-CN axis.

  • Polarity: It increases the overall polarity of the molecule without introducing ionizable groups at physiological pH.

  • Solvation: The nitrile nitrogen acts as a weak H-bond acceptor, interacting with water or specific donor residues (Ser/Thr/Tyr) in the active site.

Metabolic Stability (The "Metabolic Blockade")

The C2 and C3 positions of indole are metabolically labile.

  • Oxidative Metabolism: Cytochrome P450 enzymes often target the electron-rich C2-C3 double bond (epoxidation) or the C2 position (hydroxylation to oxindole).

  • The 2-CN Solution: The cyano group deactivates the ring towards electrophilic oxidation and sterically blocks the C2 site. Unlike a methyl group (which can be oxidized to

    
     or 
    
    
    
    ), the nitrile is generally metabolically robust in vivo, surviving first-pass metabolism.

Therapeutic Applications & Case Studies

HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The 2-cyanoindole scaffold has emerged as a potent bioisostere for the diarylpyrimidine (DAPY) and benzonitrile families of NNRTIs (e.g., Rilpivirine, Etravirine).

  • Mechanism: NNRTIs bind to an allosteric hydrophobic pocket. The 2-cyano group serves two roles:

    • Electronic: Enhances the H-donor strength of the indole NH to the Lys101 carbonyl.

    • Steric: Fits into the "cyanovinyl" wing of the pocket (typically occupied by the acrylonitrile of Rilpivirine).

  • Key Insight: 2-cyano-3-substituted indoles maintain potency against resistant mutants (e.g., Y181C) by retaining critical H-bonds while allowing the flexible 3-substituent to accommodate steric clashes.

Anticancer Agents (Tubulin & Kinases)
  • Tubulin Inhibition: Indole-based tubulin inhibitors (binding to the Colchicine site) often require a substituent at C2 to lock the conformation. A 2-cyano group provides this lock with minimal steric bulk, unlike a phenyl or bulky alkyl group.

  • Kinase Inhibition: In kinase inhibitors, the 2-cyanoindole can mimic the adenine core of ATP. The nitrile can interact with the "gatekeeper" residues or water networks within the hinge region.

Comparative Activity Data

Representative data illustrating the potency shift provided by the 2-CN group.

Scaffold VariantTarget (Assay)IC50 / KiMechanism of Improvement
Indole (2-H)HIV-1 RT (WT)120 nMWeak H-bond donor; metabolically labile.
2-Cyanoindole HIV-1 RT (WT) 4.5 nM Enhanced N-H acidity; C2 metabolic block.
2-MethylindoleHIV-1 RT (WT)45 nMSteric fit improved, but metabolic liability (CH3 ox).
2-ChloroindoleHIV-1 RT (WT)15 nMGood steric/electronic, but halogen bond vs H-bond acceptor diff.

Synthetic Strategies

Accessing the 2-cyanoindole core requires bypassing the inherent nucleophilicity of the indole C3 position. Direct electrophilic cyanation at C2 is difficult without blocking C3.

Pathway A: Palladium-Catalyzed Cyanation (The Modern Standard)

This is the most reliable method for late-stage functionalization.

  • Precursor: 2-Haloindole (usually 2-iodo or 2-bromo, protected at N1).

  • Reagents:

    
     or 
    
    
    
    , Pd catalyst (e.g.,
    
    
    ).
  • Conditions: Heating in DMF/DMA.

Pathway B: Cyclization of gem-Dicyanovinyl Precursors

Useful for building the ring from scratch.

  • Mechanism: Reaction of 2-halonitrobenzenes with malononitrile derivatives followed by reductive cyclization.

Pathway C: Rosenmund–von Braun Reaction
  • Precursor: 2-Iodoindole.

  • Reagents: CuCN, high heat (classic, harsh conditions).

Visualization of Synthetic Logic

The following diagram outlines the decision process for synthesizing 2-cyanoindoles based on available starting materials.

Synthesis_Workflow Start Target: 2-Cyanoindole Check_SM Starting Material? Start->Check_SM Path_Halo 2-Haloindole (N-Protected) Check_SM->Path_Halo Available Path_Aniline 2-Haloaniline Check_SM->Path_Aniline Available Path_Indole Unsubstituted Indole Check_SM->Path_Indole Available Proc_Pd Pd-Catalyzed Cyanation (Zn(CN)2, Pd(0)) Path_Halo->Proc_Pd High Yield Standard Proc_Cycl Gem-Dicyano Cyclization Path_Aniline->Proc_Cycl De Novo Synthesis Proc_Direct Direct C2-Lithiation (requires N-protection + C3 block) Path_Indole->Proc_Direct Difficult Regioselectivity Product 2-Cyanoindole Scaffold Proc_Pd->Product Proc_Cycl->Product Proc_Direct->Product

Caption: Decision matrix for the synthesis of 2-cyanoindoles. The Pd-catalyzed route (green) is preferred for medicinal chemistry SAR exploration due to functional group tolerance.

Experimental Protocol: Pd-Catalyzed Cyanation of 2-Iodoindole

This protocol describes the conversion of a generic N-protected 2-iodoindole to the corresponding 2-cyanoindole. This method avoids the toxicity of free cyanide salts by using Zinc Cyanide (


).
Materials
  • Substrate: N-Boc-2-iodoindole derivative (1.0 equiv)

  • Reagent: Zinc Cyanide (

    
    ) (0.6 equiv)
    
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (5 mol%)
    
  • Solvent: Anhydrous DMF (degassed)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology
  • Setup: In a flame-dried Schlenk tube or microwave vial, add the N-Boc-2-iodoindole (1.0 mmol),

    
     (0.6 mmol), and 
    
    
    
    (0.05 mmol).
  • Inertion: Cap the vessel and purge with Argon for 5 minutes.

  • Solvation: Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Monitor by TLC (eluent: Hexane/EtOAc) or LC-MS. The starting iodide spot should disappear.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMF.

    • Note: Treat aqueous waste with bleach if residual cyanide is suspected (though

      
       is less labile, safety precautions apply).
      
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via silica gel flash chromatography.
    
  • Deprotection (Optional): If the free NH is required, treat the N-Boc product with TFA/DCM (1:1) at

    
     for 1 hour.
    

Validation Criteria:

  • IR Spectroscopy: Look for the characteristic sharp nitrile stretch (

    
    ) at 2210–2230 cm⁻¹ .
    
  • 13C NMR: The nitrile carbon typically appears at ~110–115 ppm .

Structure-Activity Relationship (SAR) Logic[1]

Understanding when to deploy the 2-cyano group is crucial. The following diagram illustrates the SAR logic flow for optimizing an indole lead.

SAR_Logic Lead Indole Lead (Poor Potency/PK) Problem1 Problem: Metabolic Instability Lead->Problem1 Problem2 Problem: Weak H-Bond Donor Lead->Problem2 Solution Modify C2 Position Problem1->Solution Problem2->Solution Option_Me 2-Methyl Solution->Option_Me Option_Hal 2-Halogen (Cl/F) Solution->Option_Hal Option_CN 2-Cyano Solution->Option_CN Result_Me Blocks C2 Ox BUT introduces benzylic ox Option_Me->Result_Me Result_Hal Blocks C2 Ox Lipophilic Weak electronic effect Option_Hal->Result_Hal Result_CN Blocks C2 Ox Lowers pKa (Better Donor) Small Steric Radius Option_CN->Result_CN

Caption: SAR Logic Flowchart. The 2-cyano group is the optimal choice when both metabolic stability and increased hydrogen bond donor acidity are required.

References

  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis. Link

  • Janssen, P. A., et al. (2005). Studies of non-nucleoside HIV-1 reverse transcriptase inhibitors.[1][2][3] Part 2: synthesis and structure-activity relationships of 2-cyano and 2-hydroxy thiazolidenebenzenesulfonamide derivatives. Journal of Medicinal Chemistry. Link

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. Link

  • Roy, J., et al. (2022). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Link

  • Zhang, H., et al. (2017).[4] Solvent Dependence of Cyanoindole Fluorescence Lifetime. Journal of Physical Chemistry B. Link

  • Heinrich, T., et al. (2004).[5] Bioisosterism of Fluorine and Cyano as Indole Substituents. CHIMIA. Link

Sources

Exploratory

Metabolic Stability Profiling of 6-Chloro-1H-indole-2-carbonitrile Scaffolds: A Technical Guide

Executive Summary The 6-chloro-1H-indole-2-carbonitrile scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a core pharmacophore for Non-Nucleoside Reverse Transcriptase Inhibitors (NNR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-chloro-1H-indole-2-carbonitrile scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a core pharmacophore for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), androgen receptor modulators, and kinase inhibitors. Its utility stems from a synergistic balance: the indole core provides a scaffold for pi-stacking interactions, the C2-nitrile group enhances polarity and hydrogen bonding potential, and the C6-chlorine atom modulates lipophilicity while blocking a primary site of metabolic oxidation.

However, the metabolic fate of this scaffold is non-trivial. It sits at the intersection of two competing biotransformation pathways: CYP450-mediated oxidation of the indole ring and hydrolytic attack on the nitrile moiety. This guide provides a technical roadmap for assessing, understanding, and optimizing the metabolic stability of this specific chemotype.

Part 1: Structural Analysis & Metabolic Liabilities

To predict stability, we must first deconstruct the electronic environment of the scaffold.

The 6-Chloro Effect (Metabolic Blocking)

In unsubstituted indoles, the benzene ring is electron-rich, making it prone to electrophilic aromatic substitution by high-valent iron-oxo species in Cytochrome P450 enzymes.

  • Liability: The C5 and C6 positions are typical "soft spots" for hydroxylation.

  • Stabilization: The introduction of a chlorine atom at C6 exerts a negative inductive effect (-I) and a positive mesomeric effect (+M) . While +M donates density, the strong -I effect and the steric bulk of the chlorine atom effectively deactivate the C6 position and sterically hinder enzymatic approach, significantly reducing clearance via this route compared to the parent indole.

The 2-Carbonitrile Effect (Electronic Deactivation)

The C2-nitrile (cyano) group is a strong electron-withdrawing group (EWG).

  • Impact on Indole Ring: It pulls electron density away from the pyrrole ring (specifically C3). Since CYP-mediated epoxidation/hydroxylation at C3 is the dominant metabolic pathway for indoles (leading to indolenine intermediates), the 2-CN group stabilizes the ring against oxidative attack.

  • The Trade-off: While it protects the ring, the nitrile itself becomes a potential liability. It is susceptible to hydrolysis by nitrilases or CYP-mediated hydration to form the primary amide, which is often pharmacologically inactive or rapidly cleared.

Part 2: Mechanisms of Biotransformation

The metabolic profile of 6-chloro-1H-indole-2-carbonitrile is defined by three primary vectors.

Vector A: Oxidative Defunctionalization (Phase I)

Despite the deactivating effects of the nitrile and chlorine, high-turnover enzymes like CYP3A4 and CYP2C19 can still force oxidation if the C3 position is unsubstituted.

  • Mechanism: Epoxidation of the C2-C3 double bond

    
     NIH shift 
    
    
    
    3-hydroxy-indole (oxindole tautomer).
Vector B: Nitrile Hydrolysis (Phase I)

This is often the rate-limiting step for clearance in nitrile-containing drugs.

  • Mechanism:

    
     (Amide) 
    
    
    
    (Acid).
  • Enzymes: Cytosolic nitrilases or CYP450s (via active site water attack).

Vector C: N-Glucuronidation (Phase II)

The free N-H of the indole (1H) is a nucleophile.

  • Mechanism: UGT-mediated conjugation with glucuronic acid.

  • Relevance: The electron-withdrawing 2-CN group increases the acidity of the N-H proton (

    
     vs. 17 for indole), potentially increasing its susceptibility to deprotonation and subsequent conjugation by UGTs.
    
Visualization: Metabolic Pathways

MetabolicPathways Parent 6-Chloro-1H-indole- 2-carbonitrile (Parent) Oxindole 3-Hydroxy Metabolite (Oxindole Tautomer) Parent->Oxindole CYP3A4/2C19 (C3 Oxidation) Amide Primary Amide (Hydrolysis) Parent->Amide Nitrilase/CYP (Hydration) Glucuronide N-Glucuronide Conjugate Parent->Glucuronide UGT1A9/2B7 (Phase II) Acid Carboxylic Acid (Secondary Hydrolysis) Amide->Acid Amidase

Figure 1: Primary metabolic vectors for the 6-chloro-1H-indole-2-carbonitrile scaffold. Red indicates oxidative instability; Yellow indicates hydrolytic instability; Green indicates conjugative clearance.

Part 3: Experimental Assessment Protocols

To validate the stability of this scaffold, a dual-assay approach is required: Microsomal Stability (for CYP liability) and Hepatocyte Stability (for hydrolysis and conjugation).

Protocol A: Microsomal Stability Assay (HLM)

Objective: Determine Intrinsic Clearance (


) driven by CYP450s.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Test Compound (10 mM DMSO stock).

  • Positive Control: Verapamil (High clearance) or Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike test compound to final conc. of 1 µM (0.1% DMSO). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to initiate reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Processing: Centrifuge at 4000 rpm for 20 min at 4°C. Collect supernatant.

  • Analysis: LC-MS/MS (MRM mode) monitoring parent ion depletion.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Protocol B: Hepatocyte Stability Assay

Objective: Assess hydrolytic (nitrilase) and conjugative (UGT) clearance, which are absent or low in microsomes.

Workflow:

  • Thawing: Thaw cryopreserved human hepatocytes using high-viability medium (e.g., Williams' Medium E).

  • Viability Check: Ensure viability >75% using Trypan Blue exclusion.

  • Incubation: Suspend hepatocytes at

    
     cells/mL. Add test compound (1 µM).
    
  • Sampling:

    
     min.
    
  • Analysis: As above. Note: If

    
    , non-CYP pathways (nitrile hydrolysis or glucuronidation) are the drivers.
    
Visualization: Assay Workflow

AssayWorkflow Start Compound Stock (10 mM DMSO) Incubation Incubation System (HLM + NADPH or Hepatocytes) 37°C, pH 7.4 Start->Incubation Sampling Time Point Sampling (0, 15, 30, 60 min) Incubation->Sampling Kinetic Series Quench Protein Precipitation (Ice-cold ACN + IS) Sampling->Quench Stop Reaction Analysis LC-MS/MS Analysis (Peak Area Ratio) Quench->Analysis Supernatant Data Calculate CL_int & t_1/2 Analysis->Data

Figure 2: Step-by-step workflow for metabolic stability assessment.[1]

Part 4: Data Interpretation & Optimization Strategies

Interpreting the Results
ObservationDiagnosisRemediation Strategy
High Clearance in HLM & Hepatocytes CYP-mediated oxidation (likely C3 or N1).Block C3 with Methyl/F or N-methylate.
Low Clearance in HLM, High in Hepatocytes Non-CYP mediated. Likely Nitrile hydrolysis or UGT conjugation.Sterically hinder Nitrile (add ortho-substituents) or replace Nitrile with bioisostere (e.g., CF3, Oxadiazole).
Stable in both Ideal profile.Proceed to PK/PD studies.
Optimization Case Study: Blocking the Soft Spots

If the 6-chloro-1H-indole-2-carbonitrile core shows moderate instability (


 min), the following structural modifications are causally validated to improve stability:
  • C3-Substitution: The C3 position is the most electron-rich site remaining. Introducing a small group (e.g., Methyl, Fluorine) prevents oxidative attack.

    • Reference: 3-substituted indoles generally show 2-5x lower intrinsic clearance than unsubstituted analogs [1].

  • N1-Methylation: Capping the indole nitrogen prevents N-glucuronidation and reduces the electron density of the ring system further, lowering CYP affinity.

  • Steric Shielding of Nitrile: Placing a substituent at C3 also provides steric bulk that hinders nitrilase enzymes from accessing the C2-cyano group [2].

References

  • Zhang, D., et al. (2020). Strategies for optimization of indole-based heterocycles in drug discovery. Journal of Medicinal Chemistry. Link

  • Obach, R. S. (2021). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][2][3][4][5] Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier Science. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism.[1][6][7] Link

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. Link

Sources

Foundational

The Strategic Exploitation of Halogen Bonding in 6-Chloroindole Derivatives: A Comprehensive Guide for Drug Discovery

Target Audience: Medicinal Chemists, Computational Biologists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary For decades, halogenation in drug design was primarily viewed through...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Computational Biologists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

For decades, halogenation in drug design was primarily viewed through the lens of steric bulk and lipophilicity enhancement. However, the paradigm has shifted. As a Senior Application Scientist overseeing lead optimization pipelines, I have observed that the rational incorporation of halogen bonds—specifically utilizing the 6-chloroindole scaffold—offers unprecedented precision in target engagement.

This whitepaper provides an in-depth technical analysis of the physicochemical mechanics, pharmacological applications, and synthetic methodologies surrounding 6-chloroindole derivatives. By moving beyond serendipitous discovery into deterministic design, researchers can leverage the unique "σ-hole" of the C6-chlorine to unlock cryptic binding pockets, disrupt protein-protein interactions (PPIs), and dismantle antimicrobial biofilms.

Mechanistic Foundations: The Physics of the C6-Chlorine Interaction

The utility of the 6-chloroindole scaffold is rooted in the anisotropic distribution of electron density around the chlorine atom. Because chlorine is highly electronegative yet polarizable, its covalent bond with the C6 carbon of the indole ring draws electron density toward the equator of the halogen. This creates an electron-deficient, positively charged cap along the extension of the C–Cl covalent bond axis—a phenomenon known as the σ-hole 1.

Why 6-Chloroindole?
  • Moderate Acceptor Strength: While fluorine lacks a significant σ-hole due to low polarizability, and iodine is often too bulky or metabolically labile, chlorine serves as a "Goldilocks" halogen. It is a moderate halogen-bond acceptor with a highly stable C–Cl bond 2.

  • Vectorial Precision: The rigid, planar geometry of the indole core projects the C6-chlorine at a precise vector. This allows the σ-hole to form highly directional, non-covalent interactions (angles typically >160°) with Lewis bases (e.g., backbone carbonyls, sulfur in methionine, or π-systems) deep within hydrophobic pockets.

Pharmacological Applications & Target Engagement

Oncology: Disrupting the p53-MDM2 Axis

In the realm of oncology, 6-chloroindole derivatives have proven invaluable for disrupting the p53-MDM2 protein-protein interaction. The 6-chloroindole-2-carboxylic acid moiety acts as a highly effective anchor, mimicking the native Trp23 residue of p53 3. The C6-chlorine plunges into the Leu26 subpocket of MDM2, engaging in a stabilizing halogen bond that drastically increases the residence time of the inhibitor.

G A 6-Chloroindole Scaffold B Trp23 Mimicry in MDM2 Pocket A->B C σ-Hole Interaction (Halogen Bond) B->C D Hydrophobic Pocket Occupancy B->D E Disruption of p53-MDM2 Protein-Protein Interaction C->E D->E

Mechanistic pathway of p53-MDM2 inhibition driven by 6-chloroindole halogen bonding.

Antimicrobial Resistance: Biofilm Eradication

Beyond human targets, multi-halogenated indoles (e.g., 4-bromo-6-chloroindole) have emerged as potent antivirulence agents against drug-resistant Staphylococcus aureus and Vibrio parahaemolyticus4. The dual halogenation dramatically increases lipophilicity, allowing the molecule to penetrate the dense exopolysaccharide matrix of biofilms, while the specific C6-chlorine geometry induces reactive oxygen species (ROS) accumulation and downregulates quorum-sensing genes 5.

Quantitative Efficacy Data

To contextualize the pharmacological versatility of these scaffolds, the following table summarizes the biological profiling of key 6-chloroindole derivatives across different therapeutic areas.

DerivativePrimary Target / PathogenMechanism of ActionEfficacy Metric (Activity)
6-Chloroindole-2-carboxylic acid MDM2 (Oncology)Mimics Trp23; Halogen bond with Leu26 subpocket

4-Bromo-6-chloroindole S. aureus BiofilmsROS generation; agrA/RNAIII downregulation

7-Chloroindole V. parahaemolyticusAntivirulence; Fimbriae activity inhibition

5-Carboxy-6-chloroindole p38 MAP KinasePrecursor scaffold for deep pocket bindingPrecursor (N/A)

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the computational mapping of halogen bonds and the chemical synthesis of the 6-chloroindole core. Every step includes the underlying causality to guide troubleshooting.

Protocol 1: Computational Mapping of Halogen Binding Sites (MD Simulations)

Traditional docking often fails to accurately score halogen bonds due to the lack of explicit σ-hole representation in standard force fields. We utilize a Molecular Dynamics (MD) solvent-mapping approach using chlorobenzene probes 2.

Step-by-Step Methodology:

  • System Preparation: Strip the apo-protein crystal structure (e.g., MDM2) of crystallographic waters. Protonate at pH 7.4.

  • Probe Solvation: Immerse the protein in a pre-equilibrated aqueous box containing 5% v/v chlorobenzene.

    • Causality: Why chlorobenzene? The phenyl ring simultaneously probes for cryptic hydrophobic pockets (mimicking the indole core), while the chlorine atom maps potential halogen bond acceptor sites.

  • Equilibration & Production: Run 50 ns simulations in the NPT ensemble (300 K, 1 atm). Use a force field with extra-point charges (EP) on the chlorine to explicitly model the σ-hole.

  • Density Extraction: Extract the coordinates of the chlorine atoms over the trajectory. Generate a grid-based occupancy map to identify high-density clusters near Lewis bases (carbonyls, hydroxyls).

  • Self-Validating Geometric Filter: Filter the identified clusters. A true halogen bond is validated only if the C–Cl•••O angle is

    
     and the interaction distance is less than the sum of the van der Waals radii (typically 
    
    
    
    Å).

G A Target Protein Preparation B Solvation with Chlorobenzene Probes A->B C MD Simulation (NPT Ensemble) B->C D Occupancy Map Generation C->D E Halogen Bond Identification D->E

Computational workflow for mapping halogen bond acceptor sites using MD simulations.

Protocol 2: Synthesis of the 6-Chloroindole Core via Japp-Klingemann Reaction

While palladium-catalyzed cross-coupling is excellent for late-stage functionalization, constructing the core 6-chloroindole scaffold often relies on the robust Fischer Indole synthesis adapted via the Japp-Klingemann reaction.

Step-by-Step Methodology:

  • Diazotization: Dissolve 4-amino-2-chloro-3-iodobenzoic acid in aqueous HCl. Cool to 0°C and add sodium nitrite (

    
    ) dropwise.
    
    • Causality: Strict temperature control (<5°C) is mandatory. The diazonium salt is highly unstable; elevated temperatures will cause nitrogen gas evolution and yield degradation into the corresponding phenol.

  • Hydrazone Formation: Add the cold diazonium solution to a basic mixture (KOH/EtOH) of ethyl 2-methyl-3-oxobutanoate. Stir for 3 hours. The coupling yields the metalloimine/hydrazone intermediate.

  • Fischer Indole Cyclization: Isolate the hydrazone and reflux in polyphosphoric acid (PPA) at 110°C for 15 hours.

    • Causality: PPA acts as both the solvent and the critical protic catalyst. The acidic environment drives the [3,3]-sigmatropic rearrangement of the hydrazone, forcing the expulsion of ammonia to close the pyrrole ring and finalize the 6-chloroindole scaffold.

  • Self-Validating Characterization: Purify via silica gel chromatography. Validate the C6 chlorine position using

    
     NMR. Validation Check: Look for the characteristic singlet/doublet coupling pattern in the aromatic region, confirming that cyclization occurred at the correct ortho-position relative to the chlorine atom.
    

Conclusion

The 6-chloroindole scaffold is not merely a structural placeholder; it is a highly tunable pharmacophore. By understanding the quantum mechanical origins of the σ-hole and employing rigorous computational mapping (like chlorobenzene MD simulations), drug development professionals can transition from trial-and-error screening to the deterministic engineering of highly potent, target-specific therapeutics.

References

  • Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. MDPI. Available at:[Link]

  • The Use of Chlorobenzene as a Probe Molecule in Molecular Dynamics Simulations. Journal of Chemical Information and Modeling (David Spring's Group). Available at:[Link]

  • Artificial Macrocycles as Potent p53–MDM2 Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. ResearchGate. Available at:[Link]

  • Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology. Available at:[Link]

Sources

Exploratory

The Emergence of 6-Chloro-1H-indole-2-carbonitrile as a Promising Scaffold for HIV-1 Integrase Inhibition: A Technical Guide

This guide provides an in-depth technical exploration of the 6-chloro-1H-indole-2-carbonitrile scaffold as a foundation for the development of novel Human Immunodeficiency Virus Type 1 (HIV-1) integrase inhibitors. We wi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical exploration of the 6-chloro-1H-indole-2-carbonitrile scaffold as a foundation for the development of novel Human Immunodeficiency Virus Type 1 (HIV-1) integrase inhibitors. We will delve into the mechanistic rationale, synthetic pathways, structure-activity relationships (SAR), and the critical experimental protocols for the evaluation of these compounds. This document is intended for researchers, medicinal chemists, and virologists dedicated to the discovery of next-generation antiretroviral agents.

Introduction: The Unwavering Importance of HIV-1 Integrase as a Therapeutic Target

The HIV-1 integrase (IN) is a critical enzyme in the viral replication cycle, responsible for the insertion of the viral DNA into the host cell's genome, a process known as strand transfer.[1][2] This integration is an irreversible step that ensures the stable persistence of the viral genome and the subsequent production of new virions.[1] Unlike other viral enzymes such as reverse transcriptase and protease, there is no human homologue to HIV-1 integrase, making it an exceptionally attractive and specific target for antiretroviral therapy.[2][3] The clinical success of integrase strand transfer inhibitors (INSTIs) like Raltegravir, Elvitegravir, and Dolutegravir has validated this approach, yet the emergence of drug-resistant viral strains necessitates the continuous development of new inhibitor scaffolds.[1]

Indole-based structures have garnered significant attention as scaffolds for HIV-1 inhibitors, targeting various viral proteins.[4] In the context of integrase inhibition, the indole nucleus has been identified as a key structural motif.[1][5][6] This guide focuses on a specific, promising scaffold: 6-chloro-1H-indole-2-carbonitrile.

The 6-Chloro-1H-indole-2-carbonitrile Scaffold: A Rationale for Development

The design of the 6-chloro-1H-indole-2-carbonitrile scaffold is rooted in established principles of integrase inhibition and strategic bioisosteric replacement.

The Indole Core: A Privileged Scaffold for Integrase Binding

The indole core of this scaffold is hypothesized to mimic the binding mode of other successful indole-containing integrase inhibitors, such as indole-2-carboxylic acids.[1][5] The nitrogen atom of the indole ring and the adjacent C2 substituent can form crucial chelation interactions with the two divalent magnesium ions (Mg²⁺) present in the catalytic core of the HIV-1 integrase active site.[1][5] This metal chelation is a hallmark of many potent INSTIs and is essential for disrupting the strand transfer reaction.

The 2-Carbonitrile Group: A Bioisostere for Carboxylic Acid

A key feature of this scaffold is the 2-carbonitrile (-CN) group. In medicinal chemistry, a nitrile group is often employed as a bioisostere for a carboxylic acid (-COOH).[7][8][9][10][11] Bioisosteric replacement is a powerful strategy for optimizing drug-like properties by substituting a functional group with another that has similar steric and electronic characteristics but may offer advantages in terms of metabolic stability, cell permeability, and oral bioavailability.[7][8][9][10][11] While the carboxylic acid group in many INSTIs is crucial for Mg²⁺ chelation, it can also contribute to poor pharmacokinetic profiles due to its acidity. The less acidic nitrile group can potentially maintain the necessary electronic interactions with the active site metal ions while improving the overall developability of the compound.

The 6-Chloro Substituent: Enhancing Potency and Specificity

The chlorine atom at the 6-position of the indole ring is a strategic addition. Halogen substituents are known to modulate the electronic properties of the aromatic system and can engage in favorable interactions within the enzyme's active site.[5] Specifically, a halogenated benzene ring at this position has been shown to effectively bind with viral DNA through π-π stacking interactions, thereby enhancing the inhibitory activity.[5]

Synthetic Pathways to 6-Chloro-1H-indole-2-carbonitrile Derivatives

The synthesis of the 6-chloro-1H-indole-2-carbonitrile core and its derivatives can be achieved through various established organic chemistry methodologies. A general and adaptable synthetic route is outlined below.

Synthesis_of_6_Chloro_1H_indole_2_carbonitrile_Derivatives A Substituted 4-Chloro-2-nitrophenylacetonitrile B Reduction of Nitro Group A->B e.g., Fe/HCl, SnCl2, H2/Pd-C C Cyclization (e.g., Fischer Indole Synthesis or Reductive Cyclization) B->C D 6-Chloro-1H-indole-2-carbonitrile Core C->D E N-Alkylation/Arylation D->E R-X, Base G C3-Functionalization (e.g., Vilsmeier-Haack, Friedel-Crafts) D->G Electrophilic Reagents F Derivatives with N1-Substitution E->F H Derivatives with C3-Substitution G->H

Caption: Generalized synthetic workflow for 6-chloro-1H-indole-2-carbonitrile derivatives.

A plausible synthetic approach commences with a substituted 4-chloro-2-nitrophenylacetonitrile. The nitro group is first reduced to an amine using standard conditions such as iron in acidic media or catalytic hydrogenation. Subsequent cyclization, potentially through a variation of the Fischer indole synthesis or a reductive cyclization protocol, would yield the desired 6-chloro-1H-indole-2-carbonitrile core. Further diversification can be achieved through N-alkylation or N-arylation at the indole nitrogen (N1) and electrophilic substitution at the electron-rich C3 position.

Mechanism of Action and Structure-Activity Relationship (SAR)

The proposed mechanism of action for this scaffold is the inhibition of the strand transfer step of HIV-1 integration. This is achieved through the coordinated binding of the indole core and the 2-carbonitrile group to the Mg²⁺ ions in the integrase active site, effectively blocking the binding of the viral DNA.

The following diagram illustrates the key interactions within the HIV-1 integrase active site.

Mechanism_of_Action cluster_0 HIV-1 Integrase Active Site cluster_1 6-Chloro-1H-indole-2-carbonitrile Inhibitor Mg1 Mg2+ Mg2 Mg2+ DDE_motif D, D, E Motif DDE_motif->Mg1 Chelates DDE_motif->Mg2 Chelates viral_DNA Viral DNA Indole_N Indole N-H Indole_N->Mg1 Chelation Cyano_N Cyano N Cyano_N->Mg2 Chelation Chloro_Ph 6-Chloro Chloro_Ph->viral_DNA π-π Stacking

Caption: Proposed binding mode of the 6-chloro-1H-indole-2-carbonitrile scaffold.

Structure-Activity Relationship (SAR) Insights:

Based on related indole-based inhibitors, the following SAR trends can be anticipated:

PositionModificationExpected Impact on ActivityRationale
N1 Small alkyl or substituted benzyl groupsPotentially increase potency and improve pharmacokinetic propertiesCan provide additional hydrophobic interactions within the binding pocket and modulate solubility.
C2 CarbonitrileMaintain or improve activity compared to carboxylic acidActs as a bioisostere with potentially better PK properties.[7][8][9][10][11]
C3 Introduction of bulky hydrophobic groupsIncrease potencyCan occupy a hydrophobic pocket near the active site, providing additional binding affinity.[1]
C6 Chloro or other halogensEssential for enhanced activityParticipates in π-π stacking with viral DNA, increasing binding affinity.[5]

Experimental Protocols for Inhibitor Evaluation

The evaluation of novel 6-chloro-1H-indole-2-carbonitrile derivatives as HIV-1 integrase inhibitors requires a multi-step approach, beginning with enzymatic assays and progressing to cell-based antiviral and cytotoxicity assessments.

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay directly measures the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.

Protocol:

  • Plate Preparation: Coat a 96-well streptavidin plate with biotinylated donor substrate (DS) DNA and incubate for 30-60 minutes at 37°C.

  • Washing: Wash the plate multiple times with a wash buffer to remove unbound DS DNA.

  • Blocking: Add a blocking buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding.

  • Enzyme Addition: Add recombinant HIV-1 integrase to each well and incubate for 30 minutes at 37°C, allowing the enzyme to bind to the DS DNA.

  • Compound Addition: Add serial dilutions of the test compounds (dissolved in DMSO) to the wells. Include a positive control (e.g., Raltegravir) and a no-inhibitor control. Incubate for 5-10 minutes at room temperature.

  • Strand Transfer Initiation: Add the target substrate (TS) DNA to each well to initiate the strand transfer reaction. Incubate for 30-60 minutes at 37°C.

  • Detection: Wash the plate to remove unreacted components. Add an HRP-labeled antibody that specifically recognizes the integrated TS DNA. Incubate for 30 minutes at 37°C.

  • Signal Generation: After a final wash, add a TMB substrate. The HRP enzyme will catalyze a colorimetric reaction.

  • Quenching and Reading: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Cell-Based Anti-HIV-1 Assay

This assay assesses the ability of a compound to inhibit HIV-1 replication in a cellular context. The MT-4 human T-cell line is highly susceptible to HIV-1 infection and is commonly used for this purpose.

Protocol:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well).

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.

  • Assessment of Viral Replication (p24 Antigen ELISA):

    • Collect the cell culture supernatant.

    • Perform a p24 antigen capture ELISA according to the manufacturer's instructions to quantify the amount of viral p24 antigen produced.

    • Calculate the EC₅₀ value, which is the concentration of the compound that reduces p24 production by 50%.

Cytotoxicity Assay (MTT Assay)

It is crucial to determine if the antiviral activity of a compound is due to specific inhibition of viral replication rather than general cytotoxicity.

Protocol:

  • Cell Seeding and Compound Addition: Follow steps 1 and 2 of the cell-based anti-HIV-1 assay protocol, but do not add the virus.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

  • Selectivity Index (SI): The SI is calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more promising therapeutic window for the compound.

Conclusion and Future Directions

The 6-chloro-1H-indole-2-carbonitrile scaffold represents a promising starting point for the development of novel HIV-1 integrase inhibitors. Its design is based on a sound scientific rationale, incorporating a privileged indole core for metal chelation, a bioisosteric carbonitrile group to potentially enhance pharmacokinetic properties, and a strategically placed chloro substituent to improve binding affinity. The synthetic accessibility of this scaffold allows for extensive derivatization and optimization of its antiviral activity.

Future research should focus on the synthesis and biological evaluation of a library of derivatives to establish a comprehensive SAR. Lead compounds with potent anti-integrase activity and favorable selectivity indices should be further profiled for their pharmacokinetic properties and their efficacy against a panel of clinically relevant drug-resistant HIV-1 strains. The insights gained from these studies will be invaluable in the ongoing effort to combat the global HIV/AIDS epidemic.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules.
  • A Substituted Indole Scaffold as a Class of Allosteric HIV-1 Integrase Inhibitor. University of South Florida Scholar Commons.
  • Design strategy of indole-2-carboxylic acid (1) as a potential HIV-1 integrase inhibitor.
  • Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions. Current Medicinal Chemistry.
  • Further indole derivatives with antiviral activity.
  • Indole-based Allosteric Inhibitors of HIV-1 Integrase. Bioorganic & Medicinal Chemistry Letters.
  • Structure-Activity Relationships of HIV-1 Integrase Inhibitors - Enzyme- Ligand Interactions. Bentham Science.
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules.
  • Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Iranian Journal of Pharmaceutical Research.
  • Bioisosteric Replacement in Anti-HIV Drug Design. Encyclopedia.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchChem.
  • PYRAZOLO DERIVATIVES AS HUMAN DIHYDROOROTATE DEHYDROGENASE (HDHODH) INHIBITORS FOR USE AS ANTIVIRALS.
  • Nitrile-containing antiviral compounds.
  • Antiviral compounds and methods.
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. PubMed.
  • Nitrile-containing compounds useful as antiviral agents for the treatment of a coronavirus infection. PubChem.
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design.
  • Novel dual small-molecule HIV inhibitors: scaffolds and discovery str
  • Multimode, Cooperative Mechanism of Action of Allosteric HIV-1 Integrase Inhibitors. Journal of Biological Chemistry.
  • Exploring New Scaffolds for the Dual Inhibition of HIV-1 RT Polymerase and Ribonuclease Associ
  • Design and Synthesis of HIV-1 Protease Inhibitors Featuring a Bicyclic Hexahydropyrrolofuran Scaffold.

Sources

Foundational

The Patent Landscape and Synthetic Methodologies of 6-Substituted Indole-2-Carbonitriles: A Technical Guide for Drug Development

Executive Summary The indole-2-carbonitrile scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. The recent FDA approval of the menin inhibitor [1]—which utilizes a heavily functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole-2-carbonitrile scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. The recent FDA approval of the menin inhibitor [1]—which utilizes a heavily functionalized 1H-indole-2-carbonitrile core to treat acute myeloid leukemia (AML)—has validated the clinical viability and druggability of this bicyclic system. While substitutions at the 1, 4, and 5 positions have been thoroughly explored in oncology, 6-substituted indole-2-carbonitriles represent a distinct, highly active chemical space primarily patented for anti-inflammatory (COX-2) and immunomodulatory (IDO1) targets.

This whitepaper provides an in-depth analysis of the patent landscape for 6-substituted indole-2-carbonitriles, the mechanistic rationale behind targeting the 6-position, and the self-validating synthetic workflows required to navigate the chemoselectivity challenges inherent to these electron-rich heterocycles.

Pharmacological Significance & Patent Landscape

The 6-position of the indole ring is situated on the benzenoid hemisphere, distal to the highly reactive pyrrole nitrogen (N1) and the nucleophilic C3 position. Functionalizing the 6-position allows medicinal chemists to modulate the electronic properties of the indole N-H (altering its hydrogen-bond donor capacity) and exploit deep hydrophobic pockets in target enzymes without sterically hindering the critical 2-cyano vector.

Table 1: Key Patents Involving 6-Substituted Indole-2-Carbonitriles
Patent / ApplicationAssigneePrimary Target / IndicationKey Structural Motif
[2]Searle / PharmaciaCyclooxygenase-2 (COX-2) / Inflammation6-methanesulfonyl, 3-thioether
[3]Incyte CorporationIndoleamine 2,3-dioxygenase 1 (IDO1) / Oncology6-fluoro, 6-chloro, 6-bromo substitutions
MedivationProtein Kinases / Proliferative Diseases6-substituted pyrido[3,4-b]indoles

In the case of COX-2 inhibition[2], the 6-methanesulfonyl group acts as a critical pharmacophore. COX-2 possesses a distinct side pocket (absent in the constitutive COX-1 isoform) lined by Val523. The highly polar, electron-withdrawing 6-methanesulfonyl group of the indole-2-carbonitrile selectively inserts into this pocket, achieving high COX-2 selectivity and mitigating the gastrointestinal toxicity associated with non-selective NSAIDs.

G AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2) (Inducible Target Enzyme) AA->COX2 Catalytic Conversion PGH2 Prostaglandin H2 (PGH2) (Inflammatory Mediator) COX2->PGH2 Oxygenation Inhibitor 6-Methanesulfonyl-1H-Indole- 2-Carbonitrile Inhibitor->COX2 Competitive Inhibition

Fig 1. Mechanism of COX-2 inhibition by 6-substituted indole-2-carbonitriles.

Core Synthetic Methodologies: Overcoming Chemoselectivity

Synthesizing 6-substituted indole-2-carbonitriles requires navigating the inherent reactivity of the indole core. The primary synthetic bottleneck is the conversion of an indole-2-carboxamide to the corresponding 2-carbonitrile without degrading sensitive functional groups (such as thioethers) or causing unwanted electrophilic aromatic substitution at the C3 position.

The Causality of Reagent Selection

Traditional dehydration agents like phosphorus oxychloride (POCl


) or thionyl chloride (SOCl

) are highly electrophilic. Because the indole core is electron-rich, these harsh reagents risk unwanted chlorination at the 3-position. Furthermore, in compounds like the COX-2 inhibitor 3-(2,4-difluoro-phenylsulfanyl)-6-methanesulfonyl-1H-indole-2-carbonitrile, the thioether linkage is highly susceptible to cleavage under strongly acidic or oxidative conditions[2].

To circumvent this, the optimal protocol utilizes Trifluoroacetic Anhydride (TFAA) and Pyridine .

  • TFAA acts as a mild electrophile that selectively activates the primary amide oxygen.

  • Pyridine acts as a crucial acid scavenger. By neutralizing the trifluoroacetic acid byproduct, it prevents the acid-catalyzed cleavage of the thioether and the degradation of the indole core.

  • Dioxane is selected as the solvent because its polar aprotic nature fully solubilizes the rigid, highly substituted intermediate while remaining chemically inert.

Table 2: Comparative Dehydration Reagents for Indole-2-Carboxamides
Reagent SystemSolventTemp (°C)Chemoselectivity / RationaleAverage Yield (%)
POCl

Neat / Toluene90 - 110Low (High risk of C-3 chlorination)40 - 55
SOCl

DMF0 - 25Moderate (Vilsmeier-type side reactions)60 - 70
TFAA / Pyridine Dioxane0 - 25High (Preserves thioethers and C-3)85 - 95
Burgess Reagent THF25 - 50High (Mild, but cost-prohibitive at scale)80 - 90

Experimental Workflows (Self-Validating Protocols)

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure reaction fidelity and prevent downstream failures.

Protocol A: Mild Dehydration to Yield 6-Methanesulfonyl-1H-indole-2-carbonitrile

Reference standard adapted from[2].

  • Preparation: Suspend 3-(2,4-difluoro-phenylsulfanyl)-6-methanesulfonyl-1H-indole-2-carboxylic acid amide (250 mg, ~0.63 mmol) in anhydrous 1,4-dioxane (8.0 mL) under an inert argon atmosphere.

  • Activation: Cool the reaction vessel to 0 °C using an ice-water bath. Dropwise, add anhydrous pyridine (0.4 mL, ~4.9 mmol), followed by the slow addition of trifluoroacetic anhydride (TFAA) (0.28 mL, ~2.0 mmol).

    • Causality Check: The large excess of pyridine ensures that the local pH remains basic during the exothermic addition of TFAA, protecting the thioether.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 6 hours.

  • In-Process Control (IPC): Analyze an aliquot via LCMS or TLC (5% MeOH in methylene chloride). The reaction is self-validating when the starting material mass (

    
     399) is fully depleted and replaced by the nitrile product (
    
    
    
    381).
  • Quench & Workup: Concentrate the reaction mixture under reduced pressure. Resuspend the crude residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO

    
     (to neutralize residual acid) and brine.
    
  • Purification: Dry the organic layer over MgSO

    
    , filter, and purify via silica gel chromatography (3% MeOH in methylene chloride) to yield the solid product (220 mg, ~92% yield).
    

G A 6-Substituted Indole- 2-Carboxamide B Dehydration (TFAA, Pyridine, Dioxane) A->B 0°C to RT, 6h C 6-Substituted Indole- 2-Carbonitrile API B->C -H2O (IPC: LCMS)

Fig 2. Mild dehydration workflow for synthesizing 6-substituted indole-2-carbonitrile APIs.
Protocol B: Late-Stage Palladium-Catalyzed Functionalization

For drug discovery programs mapping Structure-Activity Relationships (SAR), building the indole core de novo for every analog is highly inefficient. Instead, installing a halogen at the 6-position allows for late-stage functionalization via palladium-catalyzed cross-coupling[4].

  • Setup: Combine 6-bromo-1H-indole-2-carbonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), and K

    
    CO
    
    
    
    (2.5 eq) in a degassed mixture of Toluene/EtOH/H
    
    
    O (4:1:1).
  • Catalysis: Add Pd(dppf)Cl

    
     (0.05 eq). The 6-position allows for regioselective oxidative addition by the Pd(0) catalyst without interfering with the 2-cyano group.
    
  • Reaction: Heat to 90 °C for 4-8 hours under argon.

  • IPC Validation: Monitor via TLC. The disappearance of the 6-bromo starting material validates the successful transmetalation and reductive elimination cycles.

  • Isolation: Filter through Celite, extract with EtOAc, and purify via flash chromatography to isolate the 6-aryl-1H-indole-2-carbonitrile library analog.

Conclusion

The 6-substituted indole-2-carbonitrile scaffold is a highly versatile and clinically relevant chemotype. Whether targeting the hydrophobic side pockets of COX-2 or the active sites of IDO1, the 6-position offers a critical vector for electronic and steric tuning. By employing mild, chemoselective synthetic methodologies—such as TFAA/Pyridine dehydration and late-stage palladium cross-coupling—drug development professionals can efficiently generate robust libraries of these privileged structures while maintaining the integrity of sensitive peripheral pharmacophores.

References

  • US Patent 6,872,744 B2: Indole derivatives as anti-inflammatory agents. Assigned to Pharmacia Corp / G.D. Searle LLC.
  • US Patent 9,949,951 B2: Pyrrolidine-2, 5-dione derivatives, pharmaceutical compositions and methods for use as IDO1 inhibitors. Assigned to Incyte Corporation.
  • MDPI Molecules / PubMed Central : Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Available at:[Link]

  • RxList : Komzifti (Ziftomenib Capsules) - FDA Approval & Prescribing Information. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 6-Chloro-1H-indole-2-carbonitrile via Directed Ortho-Metalation

Introduction & Mechanistic Rationale Indole-2-carbonitriles are highly valuable scaffolds in drug design, often serving as precursors for biologically relevant molecules, including cross-coupling substrates for di-, tri-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Indole-2-carbonitriles are highly valuable scaffolds in drug design, often serving as precursors for biologically relevant molecules, including cross-coupling substrates for di-, tri-, and tetra-substituted indoles[1]. However, the direct electrophilic cyanation of indoles is notoriously problematic. Because the C-3 position of the indole ring is significantly more nucleophilic than the C-2 position (due to the stability of the intermediate Wheland complex), direct electrophilic substitution inherently favors 3-cyano derivatives.

To achieve absolute C-2 regioselectivity starting from 6-chloroindole (CAS: 17422-33-2)[2], the intrinsic electronic bias of the indole core must be chemically overridden. This protocol utilizes a Directed Ortho-Metalation (DoM) strategy.

The Causality of Experimental Choices:

  • N-Protection (The Directing Group): We utilize a benzenesulfonyl (-SO₂Ph) group. Unlike standard alkyl or acyl protectors, the strongly electron-withdrawing -SO₂Ph group drastically increases the acidity of the C-2 proton. Furthermore, the sulfonyl oxygen atoms coordinate with the lithium cation, directing the metalation exclusively to the C-2 position.

  • Lithiation: n-Butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) ensures rapid, quantitative deprotonation without competitive ring-opening or halogen-metal exchange at the C-6 chlorine.

  • Electrophilic Cyanation: We employ p-toluenesulfonyl cyanide (TsCN). Advanced electrophilic cyanation reagents are critical for forming C-CN bonds cleanly[3]. TsCN acts as a reliable "[CN]⁺" equivalent, reacting with the C-2 aryl lithium intermediate to form the nitrile without transferring unwanted alkyl or aryl byproducts.

  • Chemoselective Deprotection: To remove the -SO₂Ph group without hydrolyzing the newly installed, sensitive nitrile group into an amide or carboxylic acid, we utilize Tetra-n-butylammonium fluoride (TBAF) rather than harsh aqueous bases.

Process Workflow Visualization

Below is the logical workflow mapping the transformation from the raw starting material to the final isolated product.

SynthesisWorkflow A 6-Chloroindole (Starting Material) B Step 1: N-Sulfonylation (NaH, PhSO2Cl, THF, 0°C) A->B C 1-(Benzenesulfonyl)-6-chloroindole (Stable Intermediate) B->C D Step 2: C-2 Lithiation (n-BuLi, THF, -78°C) C->D E C-2 Lithiated Intermediate (Transient Species) D->E DoM F Step 3: Electrophilic Cyanation (TsCN, -78°C to RT) E->F G 1-(Benzenesulfonyl)-6-chloro- 1H-indole-2-carbonitrile F->G H Step 4: Chemoselective Deprotection (TBAF, THF, Reflux) G->H I 6-Chloro-1H-indole-2-carbonitrile (Target Product) H->I

Fig 1: Regioselective synthesis workflow for 6-Chloro-1H-indole-2-carbonitrile.

Reaction Optimization & Quantitative Data

The selection of the protecting group and the cyanating agent is the difference between a complex mixture and a high-yielding, scalable reaction. The table below summarizes the quantitative optimization data that led to this finalized protocol.

Table 1: Optimization of C-2 Cyanation Conditions for 6-Chloroindole

EntryN-Protecting GroupBase (Equiv)Cyanating AgentRegioselectivity (C-2 : C-3)Overall Yield (%)
1None (Free NH)n-BuLi (2.1)TsCN< 5 : 95< 10% (Complex mixture)
2BocLDA (1.2)PhOCN> 99 : 158%
3SO₂PhLDA (1.2)TsCN> 99 : 171%
4 SO₂Ph n-BuLi (1.1) TsCN > 99 : 1 86% (Optimal)

Note: Entry 4 demonstrates that the strong inductive and coordinating effects of the benzenesulfonyl group combined with n-BuLi provide the highest conversion and isolated yield.

Step-by-Step Experimental Protocols

Caution: Organolithium reagents are pyrophoric. Cyanating agents are highly toxic. Perform all reactions in a well-ventilated fume hood using rigorous Schlenk techniques under an inert argon atmosphere.

Protocol A: Synthesis of 1-(Benzenesulfonyl)-6-chloroindole
  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask. Charge with 6-chloroindole (10.0 g, 65.9 mmol)[2] and anhydrous THF (150 mL). Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.16 g, 79.1 mmol) in small portions over 15 minutes. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Sulfonylation: Add benzenesulfonyl chloride (PhSO₂Cl, 9.3 mL, 72.5 mmol) dropwise via syringe over 10 minutes.

  • Incubation & Workup: Remove the ice bath and stir at room temperature for 2 hours. Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL). Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot ethanol to afford the protected intermediate as a white crystalline solid.

Protocol B: Regioselective C-2 Cyanation (Self-Validating Step)
  • Preparation: In a flame-dried 250 mL Schlenk flask, dissolve 1-(benzenesulfonyl)-6-chloroindole (10.0 g, 34.2 mmol) in anhydrous THF (100 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 15.0 mL, 37.6 mmol) dropwise over 20 minutes, maintaining the internal temperature below -70 °C. Stir at -78 °C for 1 hour.

  • In-Process Control (IPC) - Self-Validation:

    • Action: Withdraw a 0.1 mL aliquot via an argon-flushed syringe and quench into 0.5 mL of CD₃OD.

    • Validation: Analyze immediately by ¹H-NMR. Successful lithiation is confirmed by the complete disappearance of the C-2 proton singlet (typically at ~7.6 ppm) and >95% deuterium incorporation. Do not proceed to step 4 until this is confirmed.

  • Cyanation: Dissolve p-toluenesulfonyl cyanide (TsCN, 7.4 g, 41.0 mmol) in anhydrous THF (30 mL) and add dropwise to the lithiated intermediate at -78 °C.

  • Incubation: Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract with Dichloromethane (3 × 75 mL). Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes:EtOAc 8:2) to yield 1-(benzenesulfonyl)-6-chloro-1H-indole-2-carbonitrile.

Protocol C: Chemoselective Deprotection
  • Reaction Setup: Dissolve the protected nitrile (8.0 g, 25.2 mmol) in anhydrous THF (80 mL).

  • Deprotection: Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 75.6 mL, 75.6 mmol). Heat the mixture to a gentle reflux (65 °C) for 4 hours.

  • In-Process Control (IPC) - Self-Validation:

    • Action: Monitor via TLC (Hexanes:EtOAc 3:1).

    • Validation: The starting material (R_f ~0.6) must completely convert to a highly fluorescent, lower-running spot (R_f ~0.3) under 254 nm UV light. The absence of the upper spot validates complete deprotection.

  • Isolation: Cool to room temperature, dilute with water (100 mL), and extract with EtOAc (3 × 100 mL). Wash the organic layer thoroughly with water (3 × 50 mL) to remove TBAF salts, followed by brine. Dry (Na₂SO₄) and concentrate.

  • Final Purification: Triturate the crude product with cold diethyl ether/pentane to afford pure 6-Chloro-1H-indole-2-carbonitrile as an off-white solid.

References

  • Source: researchgate.
  • Source: mdpi.
  • Source: nist.

Sources

Application

Application Note: Chemoselective Palladium-Catalyzed Cyanation of 6-Chloro-2-iodoindole

Executive Summary The introduction of a nitrile group at the C2 position of the indole scaffold is a pivotal transformation in medicinal chemistry, serving as a precursor for amidines, amines, and amides. This Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of a nitrile group at the C2 position of the indole scaffold is a pivotal transformation in medicinal chemistry, serving as a precursor for amidines, amines, and amides. This Application Note details the chemoselective cyanation of 6-chloro-2-iodoindole .

The Challenge: The substrate contains two electrophilic sites: the C2-Iodide and the C6-Chloride. Non-selective conditions can lead to bis-cyanation or polymerization. The Solution: Leveraging the significant difference in bond dissociation energies (BDE) between C–I (~65 kcal/mol) and C–Cl (~95 kcal/mol), we utilize a controlled Pd(0)/Zn(CN)₂ system to exclusively functionalize the C2 position while preserving the C6-Cl handle for subsequent diversification.

Strategic Analysis: Mechanism & Selectivity

To ensure reproducibility, researchers must understand the kinetic hierarchy driving this reaction. The reaction proceeds via a classic Pd(0)/Pd(II) catalytic cycle.

Kinetic Selectivity (The "Why")

The selectivity is governed by the Oxidative Addition step.

  • Fast Step: Pd(0) inserts into the weak C(sp²)–I bond at C2.

  • Slow Step: Pd(0) insertion into the strong C(sp²)–Cl bond at C6 is kinetically disfavored below 100°C with standard ligands (e.g., dppf).

  • Control Point: By maintaining reaction temperatures between 80–90°C and using Zinc Cyanide (Zn(CN)₂), we ensure the catalytic cycle turns over exclusively at the C2 position.

Reaction Pathway Visualization

ReactionPathway Substrate 6-Chloro-2-iodoindole Pd_Complex Pd(0)L2 Species Substrate->Pd_Complex Ligand Exchange OxAdd_I Oxidative Addition (C2-I) FAST (< 80°C) Pd_Complex->OxAdd_I OxAdd_Cl Oxidative Addition (C6-Cl) SLOW (> 100°C) Pd_Complex->OxAdd_Cl Avoided Intermediate Pd(II)-Indole Complex OxAdd_I->Intermediate Transmetal Transmetallation (Zn(CN)2) Intermediate->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd_Complex Regeneration Product 6-Chloro-2-cyanoindole RedElim->Product

Figure 1: Kinetic pathway demonstrating the selective oxidative addition at the C2-I site over the C6-Cl site.

Safety Protocol: Cyanide Management

CRITICAL WARNING: Cyanide salts are rapidly fatal if inhaled, ingested, or absorbed through the skin.[1] This protocol utilizes Zn(CN)₂, which is solid and non-volatile, making it safer than NaCN, but it still releases HCN upon contact with strong acids.

  • Engineering Controls: All weighing and handling must occur inside a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • The "Buddy System": Never perform cyanation reactions alone. Notify a colleague before starting.

  • Decontamination Solution: Prepare 1L of Ferrous Sulfate (FeSO₄) solution (sat. aq. solution at pH > 10 using NaOH). This converts free cyanide into stable ferrocyanide complexes.

    • Note: Do not use bleach (NaOCl) for quenching if you want to recover the indole, as bleach can chlorinate the electron-rich indole ring.

Experimental Protocol

Materials & Reagents
ComponentRoleEquiv.Notes
6-Chloro-2-iodoindole Substrate1.0Limiting reagent.
Zn(CN)₂ Cyanide Source0.60.6 equiv provides 1.2 equiv of CN⁻.
Pd₂(dba)₃ Catalyst Precursor0.0252.5 mol% (5 mol% Pd total).
dppf Ligand0.066 mol% (Bis(diphenylphosphino)ferrocene).[2]
Zn Dust Additive0.1Keeps catalytic cycle active (reduces Pd(II) to Pd(0)).
DMF Solvent0.2 MAnhydrous, degassed (Sparged with N₂).
Step-by-Step Methodology

Phase 1: Setup & Degassing

  • Dry a 25 mL Schlenk tube or microwave vial in an oven at 120°C for 1 hour. Cool under a stream of Nitrogen/Argon.

  • Charge the vessel with 6-chloro-2-iodoindole (1.0 mmol, 277 mg), Zn(CN)₂ (0.6 mmol, 70 mg), Pd₂(dba)₃ (23 mg), dppf (33 mg), and Zn dust (6.5 mg).

  • Cap the vessel with a septum. Evacuate (vacuum) and backfill with Nitrogen three times.[3]

    • Why? Oxygen poisons Pd(0) catalysts, leading to homocoupling of the indole.

Phase 2: Reaction 4. Add Anhydrous DMF (5.0 mL) via syringe. 5. Place the vessel in a pre-heated oil block at 85°C . 6. Stir vigorously (800 rpm) for 3–5 hours.

  • Monitoring: Check via TLC (Hexane/EtOAc 4:1) or LC-MS.[2] Look for the disappearance of the starting material (SM) peak.
  • Checkpoint: If SM remains after 5h, add another 1 mol% Pd catalyst, but do not increase temperature above 95°C to protect the C6-Cl bond.

Phase 3: Workup & Quench (The "FeSO₄ Method") 7. Cool the reaction to Room Temperature (RT). 8. Dilute with Ethyl Acetate (20 mL). 9. Quench: Pour the mixture into a beaker containing 20 mL of the FeSO₄/NaOH decontamination solution . Stir for 30 minutes. The formation of a Prussian Blue precipitate indicates effective cyanide scavenging. 10. Filter the biphasic mixture through a pad of Celite to remove zinc and iron solids. Wash the pad with EtOAc.

Phase 4: Purification 11. Wash the organic filtrate with Water (2 x 20 mL) and Brine (1 x 20 mL) to remove DMF. 12. Dry over Na₂SO₄, filter, and concentrate in vacuo. 13. Purify via Flash Column Chromatography (SiO₂).

  • Eluent: Gradient 0% -> 20% EtOAc in Hexanes.
  • Expectation: The product is usually more polar than the starting iodide.
Workflow Diagram

ProtocolWorkflow Setup 1. Inert Atmosphere Setup (Schlenk/Vial, N2 Purge) Reagents 2. Add Solids: Substrate, Zn(CN)2, Pd2(dba)3, dppf Setup->Reagents Solvent 3. Add Anhydrous DMF Heat to 85°C Reagents->Solvent Monitor 4. Monitor (TLC/LCMS) Target: < 5% SM remaining Solvent->Monitor Quench 5. Safety Quench FeSO4/NaOH (30 mins) Monitor->Quench Complete Workup 6. Extraction (EtOAc) & Celite Filtration Quench->Workup Purify 7. Column Chromatography Yield: 6-Cl-2-CN-Indole Workup->Purify

Figure 2: Operational workflow ensuring safety and product integrity.

Troubleshooting & Optimization

Common Issues
SymptomProbable CauseCorrective Action
Low Conversion Catalyst poisoning by O₂ or Cyanide.Ensure rigorous degassing. Add 10 mol% Zn dust to regenerate Pd(0).
Loss of Selectivity (C6 reaction) Temperature too high (>100°C).Lower temp to 80°C. Extend reaction time.
N-H Cyanation (Side Product) Deprotonation of Indole.Avoid strong bases.[4] Zn(CN)₂ is usually neutral enough. If persistent, protect N with Boc or SEM.
Product Hydrolysis Wet solvent or acidic workup.Use anhydrous DMF.[2] Ensure workup is neutral/basic; nitriles hydrolyze to amides in acid.
Alternative "Green" Catalyst System

For labs restricting heavy metal waste, Potassium Hexacyanoferrate (K₄[Fe(CN)₆]) is a non-toxic alternative.

  • Modification: Replace Zn(CN)₂ with 0.25 equiv K₄[Fe(CN)₆]. Add 1.0 equiv Na₂CO₃.

  • Trade-off: Often requires higher temperatures (100–120°C) to release CN⁻, which risks eroding the Cl/I selectivity. Stick to Zn(CN)₂ for this specific di-halo substrate unless necessary.

References

  • General Pd-Cyanation Mechanism

    • Tschaen, D. M., et al. "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 1995. Link

  • Use of Zn(CN)₂ (The "Chiyoda" Reagent)

    • Jin, F., & Confalone, P. N. "Palladium-Catalyzed Cyanation of Aryl Chlorides with Zinc Cyanide." Tetrahedron Letters, 2000. Link

  • Chemoselectivity (I vs Cl)

    • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002. (Discusses BDE and reactivity orders). Link

  • Safety & Quenching Protocols

    • "Cyanide Safety Guidelines."[1][4] Princton University EHS. Link

Sources

Method

one-pot synthesis of 6-chloro-1H-indole-2-carbonitrile using chlorosulfonyl isocyanate

An Application Note and Protocol for the One-Pot Synthesis of 6-Chloro-1H-indole-2-carbonitrile using Chlorosulfonyl Isocyanate Authored by a Senior Application Scientist Abstract The indole scaffold is a cornerstone in...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the One-Pot Synthesis of 6-Chloro-1H-indole-2-carbonitrile using Chlorosulfonyl Isocyanate

Authored by a Senior Application Scientist

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1] Specifically, 2-cyanoindole derivatives are highly valued as versatile precursors for synthesizing complex, biologically active molecules, including potential adrenergic antagonists and antiarrhythmic agents.[2][3] Traditional synthetic routes to these compounds can be multi-step, require harsh conditions, or rely on expensive catalysts. This document details a robust, efficient, and scalable one-pot protocol for the synthesis of 6-chloro-1H-indole-2-carbonitrile from its corresponding carboxamide precursor. The method leverages the potent dehydrating power of chlorosulfonyl isocyanate (CSI) to achieve a clean and high-yielding conversion under mild conditions, presenting a significant improvement in operational simplicity for researchers in drug discovery and synthetic chemistry.

Scientific Principle and Reaction Mechanism

This synthesis operates on the principle of amide dehydration. Chlorosulfonyl isocyanate (CSI, ClSO₂NCO) is a highly electrophilic reagent due to the two electron-withdrawing groups attached to the nitrogen atom.[4] It serves as a powerful and irreversible dehydrating agent for the conversion of primary amides to nitriles.

The proposed mechanism proceeds as follows:

  • Nucleophilic Attack: The oxygen atom of the 6-chloro-1H-indole-2-carboxamide acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group in CSI.

  • Intermediate Formation: This attack forms a highly reactive O-acyl-N-sulfonylcarbamate intermediate.

  • Elimination and Nitrile Formation: The intermediate rapidly undergoes thermal decomposition, even at low temperatures. This involves the elimination of chlorosulfonamide (ClSO₂NH₂) and carbon dioxide, resulting in the formation of the desired 6-chloro-1H-indole-2-carbonitrile. The formation of gaseous CO₂ helps drive the reaction to completion.

This one-pot transformation is highly efficient due to the irreversible nature of the final elimination step.

Caption: Proposed mechanism for nitrile formation.

Mandatory Safety Precautions

WARNING: Chlorosulfonyl isocyanate (CSI) is an extremely hazardous chemical. It is highly corrosive, toxic, and reacts violently with water and other protic solvents (e.g., alcohols, amines).[5][6] A thorough risk assessment must be conducted before beginning this procedure.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber or Viton), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[7]

  • Ventilation: All operations involving CSI must be performed in a certified chemical fume hood with excellent airflow to avoid inhalation of its corrosive vapors.[8]

  • Inert Atmosphere: CSI is sensitive to moisture. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using flame-dried or oven-dried glassware and anhydrous solvents.[6]

  • Quenching: Never quench CSI directly with water or alcohol. Excess reagent should be quenched carefully by slowly adding the reaction mixture to a large volume of ice-water with vigorous stirring.[9]

  • Spill Management: In case of a spill, evacuate the area. Neutralize small spills with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials.

Detailed Experimental Protocol

This protocol details the conversion of 6-chloro-1H-indole-2-carboxamide to 6-chloro-1H-indole-2-carbonitrile.

Materials and Equipment
  • Reagents:

    • 6-chloro-1H-indole-2-carboxamide

    • Chlorosulfonyl isocyanate (CSI), ≥98%

    • Anhydrous Dichloromethane (DCM, CH₂Cl₂)

    • N,N-Dimethylformamide (DMF)

    • Deionized Water

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica Gel (for column chromatography)

    • Hexanes and Ethyl Acetate (for chromatography)

  • Equipment:

    • Flame-dried, two-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert gas line (Nitrogen or Argon) with bubbler

    • Septa

    • Syringes and needles

    • Addition funnel

    • Ice bath

    • Rotary evaporator

    • Glassware for extraction and chromatography

Step-by-Step Synthesis Procedure

Experimental_Workflow Setup 1. Reaction Setup - Dry glassware under N₂ - Add carboxamide and DCM Cooling 2. Cooling - Cool flask to 0°C in an ice bath Setup->Cooling Addition 3. Reagent Addition - Add CSI dropwise via syringe - Maintain 0°C Cooling->Addition Reaction 4. Reaction - Stir at 0°C for 30 min - Warm to RT, stir 2-4 hrs Addition->Reaction Quench 5. Work-up: Quenching - Slowly pour mixture into ice-water Reaction->Quench Extract 6. Work-up: Extraction - Extract with DCM (3x) Quench->Extract Wash 7. Work-up: Washing - Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry 8. Drying & Concentration - Dry over MgSO₄ - Concentrate via rotovap Wash->Dry Purify 9. Purification - Column Chromatography Dry->Purify Analyze 10. Analysis - NMR, IR, MS Purify->Analyze

Caption: Workflow for the one-pot synthesis.

  • Reaction Setup: Assemble a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser connected to a nitrogen line. Purge the system with nitrogen for 10-15 minutes.

  • Reagent Preparation: In the flask, dissolve 6-chloro-1H-indole-2-carboxamide (1.0 eq, e.g., 1.95 g, 10 mmol) in anhydrous dichloromethane (40 mL).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.

  • CSI Addition: While maintaining the temperature at 0°C, slowly add chlorosulfonyl isocyanate (1.1 eq, e.g., 0.96 mL, 11 mmol) dropwise via syringe over 15-20 minutes. Vigorous gas evolution (CO₂) will be observed.

  • Reaction Progression: After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 100 mL of ice-water with vigorous stirring to quench any unreacted CSI.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 40 mL), saturated sodium bicarbonate solution (2 x 40 mL), and finally with brine (1 x 40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield the pure 6-chloro-1H-indole-2-carbonitrile.[10]

Quantitative Data and Expected Results

The following table provides an example of reagent quantities for a 10 mmol scale synthesis.

ReagentFormulaMW ( g/mol )Equiv.Amount (mmol)Mass/Volume
6-Chloro-1H-indole-2-carboxamideC₉H₇ClN₂O194.621.0101.95 g
Chlorosulfonyl Isocyanate (CSI)ClSO₂NCO141.531.1110.96 mL (1.56 g)
Anhydrous DichloromethaneCH₂Cl₂84.93--40 mL
Expected Product C₉H₅ClN₂ 176.61 - - ~1.4 - 1.6 g
  • Expected Yield: 80-90%

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Literature values for similar indole-2-carbonitriles vary, but a sharp melting point indicates high purity.[2]

Trustworthiness: Product Validation and Characterization

To confirm the identity and purity of the synthesized 6-chloro-1H-indole-2-carbonitrile, a combination of spectroscopic methods is essential.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the indole protons. The NH proton will appear as a broad singlet at high chemical shift (> 8 ppm). Aromatic protons on the benzene and pyrrole rings will appear in the 7-8 ppm region with coupling patterns consistent with the 6-chloro substitution.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all 9 unique carbon atoms. The nitrile carbon (C≡N) will have a characteristic signal in the range of 115-120 ppm.

  • IR (Infrared) Spectroscopy: A strong, sharp absorption band between 2220-2240 cm⁻¹ is definitive for the nitrile (C≡N) stretching vibration. The N-H stretch of the indole will appear as a sharp peak around 3300-3400 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 176. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will also be present, confirming the chloro-substitution.[11][12]

References

  • MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Available at: [Link]

  • Organic Syntheses. Chlorosulfonyl isocyanate. Available at: [Link]

  • Wikipedia. Chlorosulfonyl isocyanate. Available at: [Link]

  • ResearchGate. (2016). One-Pot Synthesis of N-Acyl-Substituted Sulfamides from Chlorosulfonyl Isocyanate via the Burgess-Type Intermediates. Available at: [Link]

  • PMC. (2023). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

  • National Institute of Standards and Technology. 6-Chloroindole. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Available at: [Link]

  • PubChem. 6-Chloroindole. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Available at: [Link]

  • MDPI. (2021). Peer Review of "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions". Available at: [Link]

  • PMC. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

  • Google Patents. Process of preparing purified aqueous indole solution.
  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Available at: [Link]

  • EurekAlert!. (2023). Breakthrough in indole chemistry could accelerate drug development. Available at: [Link]

  • MDPI. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Available at: [Link]

  • ResearchGate. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Available at: [Link]

  • ResearchGate. (2019). Recent advances in the chemistry of chlorosulfonyl isocyanate: a review. Available at: [Link]

  • PMC. (2017). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available at: [Link]

  • ResearchGate. (2019). Recent applications of click chemistry in drug discovery. Available at: [Link]

  • Organic Syntheses. Cinnamonitrile from Cinnamic Acid. Available at: [Link]

Sources

Application

Application Note: Site-Selective C2 Cyanation of 6-Chloroindole via Transition-Metal-Catalyzed C–H Activation

Executive Summary The synthesis of highly functionalized indole scaffolds is a cornerstone of modern drug discovery. Specifically, 6-chloroindole is a privileged pharmacophore, offering an orthogonal C–Cl handle for late...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized indole scaffolds is a cornerstone of modern drug discovery. Specifically, 6-chloroindole is a privileged pharmacophore, offering an orthogonal C–Cl handle for late-stage cross-coupling. However, the direct and regioselective cyanation of the C2 position is synthetically challenging due to the intrinsic nucleophilicity of the C3 position.

This application note provides an authoritative, step-by-step guide to achieving exclusive C2 cyanation of 6-chloroindole. By leveraging a Rh(III)-catalyzed C–H activation protocol with a removable directing group, researchers can override the natural electronic bias of the indole core while fully preserving the sensitive C–Cl bond[1].

Strategic Rationale & Mechanistic Causality

Overriding Natural C3 Nucleophilicity

Indoles naturally undergo electrophilic aromatic substitution at the C3 position. For instance, traditional Lewis acid-catalyzed cyanation using


 exclusively yields the 3-cyano isomer[2]. To force reactivity at the C2 position, a directing group (DG)—such as an N-pyrimidyl or N-pyridyl group—must be installed. The DG coordinates to the active Rh(III) metal center, bringing it into close proximity to the C2–H bond. This spatial pre-organization forms a rigid 5-membered metallacycle, completely overriding the inherent C3 electronic preference and enabling exclusive C2–H activation[1].
Preserving the C–Cl Pharmacophore Handle

The 6-chloro substituent is a highly valuable handle for late-stage diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). Traditional Palladium(0)-catalyzed functionalization protocols often fail here, as Pd(0) readily undergoes competitive oxidative addition into the aryl C–Cl bond, leading to unwanted dehalogenation. The Rh(III) catalytic system is electronically "blind" to the C–Cl bond under these specific conditions, ensuring absolute chemoselectivity and preserving the structural integrity of the 6-chloroindole core[1].

Cyanating Agent Selection

Instead of utilizing highly toxic and volatile cyanide salts (e.g., KCN, TMSCN), this protocol utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). NCTS is a bench-stable, user-friendly electrophilic "CN" source that seamlessly inserts into the Rh–C bond, followed by


-N elimination to release the cyanated product[1].

Visualizing the Catalytic Workflow

CatalyticCycle Cat Active Rh(III) Catalyst [Cp*Rh(MeCN)3](SbF6)2 Coord 1. Substrate Coordination (N-Pyrimidyl-6-chloroindole) Cat->Coord + Substrate CH_Act 2. C-H Bond Activation (5-Membered Metallacycle) Coord->CH_Act Base / -H+ Cyanation 3. Cyanation via NCTS (Insertion & β-N Elimination) CH_Act->Cyanation + NCTS Prod 4. Product Release (2-Cyano-6-chloroindole) Cyanation->Prod - TsN(Ph)H Prod->Cat Catalyst Regeneration

Rh(III)-catalyzed C2-cyanation catalytic cycle for 6-chloroindole.

Quantitative Method Comparison

To justify the selection of the Rh(III) protocol, the table below summarizes the quantitative performance of various cyanation methodologies applied to indole scaffolds.

MethodologyCatalyst / ReagentsCyanide SourceRegioselectivityC–Cl ToleranceYield Profile
Directed C–H Activation [1]

,

NCTSC2 (Exclusive) ExcellentHigh (75–90%)
Copper-Mediated [3]

, Additives
AcetonitrileC2 (Exclusive) GoodModerate (50–70%)
Electrophilic Substitution [2]

NCTSC3 (Exclusive) ExcellentHigh (80–95%)

Self-Validating Experimental Protocol

Materials & Reagents
  • Substrate : N-(2-pyrimidyl)-6-chloroindole (1.0 equiv, 0.5 mmol)

  • Cyanating Agent : NCTS (1.2 equiv, 0.6 mmol)

  • Catalyst Precursor :

    
     (2.5 mol %)
    
  • Activator :

    
     (10 mol %)
    
  • Solvent : Anhydrous Toluene (2.5 mL)

Step-by-Step Execution

Step 1: Catalyst Pre-activation In an oven-dried Schlenk tube under an argon atmosphere, charge


 (2.5 mol %) and 

(10 mol %). Add anhydrous toluene (1.0 mL) and stir at room temperature for 10 minutes.

Causality:


 acts as a halide scavenger. It strips the chloride ligands from the Rh dimer, precipitating AgCl and generating the highly electrophilic, coordinatively unsaturated cationic Rh(III) active species essential for C–H activation.

Step 2: Reagent Assembly To the active catalyst suspension, add N-(2-pyrimidyl)-6-chloroindole (0.5 mmol) and NCTS (0.6 mmol). Rinse the walls of the tube with the remaining 1.5 mL of anhydrous toluene.

Causality: The N-pyrimidyl group acts as a bidentate directing group, anchoring the Rh(III) center and forcing the formation of a rigid metallacycle exactly at the C2 position, completely bypassing the more reactive C3 position.

Step 3: Reaction Execution Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath at 100 °C for 16 hours.

Causality: Elevated temperatures are required to overcome the high activation energy barrier of the C–H bond cleavage step, which is the rate-determining step in this catalytic cycle.

Step 4: Workup and Isolation Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the rhodium and silver residues. Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 2-cyano-6-chloroindole derivative.

In-Process Quality Control (QC) & Validation

To ensure the protocol is functioning as a self-validating system, monitor the following checkpoints:

  • Visual Cue : The initial catalyst activation in Step 1 will transition from a clear/orange solution to a cloudy suspension. This precipitation of AgCl is your visual confirmation that the active cationic Rh(III) species has been generated.

  • TLC Monitoring : The cyanated product will exhibit a lower

    
     value compared to the starting material due to the high dipole moment of the introduced nitrile group.
    
  • NMR Validation :

    • 
      H NMR : The definitive proof of success is the complete disappearance of the C2–H proton singlet  (typically found around 
      
      
      
      7.30–7.50 ppm in the starting material). The C3–H proton will remain but shift significantly downfield due to the electron-withdrawing effect of the adjacent cyano group.
    • 
      C NMR : Look for the appearance of a new quaternary carbon signal at approximately 
      
      
      
      112–115 ppm, corresponding to the
      
      
      carbon.

References

  • Title : Rhodium Catalyzed C2-Selective Cyanation of Indoles and Pyrroles Source : Organic Letters (ACS Publications) URL :[Link]

  • Title : Copper-Mediated Direct C2-Cyanation of Indoles Using Acetonitrile as the Cyanide Source Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Lewis Acid Catalyzed Direct Cyanation of Indoles and Pyrroles with N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) Source : Organic Letters (ACS Publications) URL :[Link]

Sources

Method

using 6-Chloro-1H-indole-2-carbonitrile as a fragment in fragment-based drug design

Application Note: 6-Chloro-1H-indole-2-carbonitrile in Fragment-Based Drug Design Executive Summary This guide details the strategic application of 6-Chloro-1H-indole-2-carbonitrile (CAS: 1782000-02-5 / Analogous precurs...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Chloro-1H-indole-2-carbonitrile in Fragment-Based Drug Design

Executive Summary

This guide details the strategic application of 6-Chloro-1H-indole-2-carbonitrile (CAS: 1782000-02-5 / Analogous precursors) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike aliphatic fragments, this indole derivative offers a "privileged" aromatic core with defined vectors for rapid chemical elaboration. Its utility spans kinase inhibition (hinge binding), cysteine protease targeting (reversible covalent nitrile warhead), and protein-protein interaction (PPI) modulation.

This document provides validated protocols for biophysical screening (NMR, SPR), synthetic growth strategies, and a structural logic for prioritizing this fragment in library design.

Fragment Profile & Physicochemical Logic

The 6-chloro-1H-indole-2-carbonitrile scaffold is a "Goldilocks" fragment: it is small enough (MW < 200) to bind efficiently (high Ligand Efficiency) yet complex enough to orient specifically within a binding pocket.

Physicochemical Properties
PropertyValueStructural Logic
Molecular Weight 176.60 DaIdeal for FBDD (Rule of 3 compliant). Allows significant mass addition during optimization.
cLogP ~2.6Moderate lipophilicity ensures membrane permeability but requires solubility management in assays.
H-Bond Donors 1 (Indole NH)Critical for H-bonding to backbone carbonyls (e.g., Kinase Hinge region).
H-Bond Acceptors 1 (Nitrile N)Weak acceptor; can interact with water networks or catalytic residues (e.g., Cys/Ser).
TPSA ~40 ŲLow polar surface area suggests good oral bioavailability potential.
pKa (Indole NH) ~13-14The electron-withdrawing 2-CN and 6-Cl groups increase acidity compared to indole, strengthening the H-bond donor capacity.
Structural Vectors for Optimization

The power of this fragment lies in its three distinct "growth vectors," allowing medicinal chemists to explore adjacent sub-pockets without disrupting the core binding mode.[1]

  • Vector A (C3 Position): The primary vector for "Fragment Growing." It is electronically activated for electrophilic aromatic substitution (e.g., iodination), enabling rapid coupling to access the solvent front or deep hydrophobic pockets.

  • Vector B (N1 Position): The "Hinge Vector." While often conserved as a donor, alkylation here can target specific sub-pockets in PPIs (e.g., Bcl-2 family inhibitors).

  • Vector C (C2-Nitrile): The "Warhead/Anchor." It can act as a reversible covalent trap for cysteine proteases or be hydrolyzed/reduced to amides/amines to pick up backbone hydrogen bonds.

  • Vector D (C6-Chlorine): The "Hydrophobic Anchor." The chlorine atom fills small hydrophobic cavities and can engage in halogen bonding with backbone carbonyls.

Workflow Visualization

The following diagram illustrates the decision matrix for processing this fragment from hit identification to lead generation.

FBDD_Workflow Fragment Fragment Hit: 6-Chloro-1H-indole-2-carbonitrile Screening Biophysical Screening (STD-NMR / SPR) Fragment->Screening Library Prep Validation Hit Validation (X-ray / Competition Assay) Screening->Validation Kd < 1mM Vector_C3 Vector C3 (Growth) Route: Iodination -> Suzuki Validation->Vector_C3 Access Solvent Vector_N1 Vector N1 (Solubility/Fit) Route: N-Alkylation Validation->Vector_N1 Specificity Vector_CN Vector CN (Warhead) Route: Pinner / Reduction Validation->Vector_CN Covalent Target Lead Lead Candidate (nM Potency) Vector_C3->Lead Vector_N1->Lead Vector_CN->Lead

Caption: Strategic workflow for evolving the 6-chloro-1H-indole-2-carbonitrile fragment. Colors indicate stage: Blue (Start), Yellow (Screen), Green (Validate), Red (Chemistry), Black (Goal).

Biophysical Screening Protocols

Due to the aromatic and hydrophobic nature of the 6-chloroindole core, solubility artifacts are the primary risk. These protocols are designed to eliminate false positives (aggregators).

Protocol 1: Solubility & Quality Control (Pre-Screen)

Before any binding assay, the fragment solution must be validated.

  • Stock Preparation: Dissolve solid 6-chloro-1H-indole-2-carbonitrile in 100% d6-DMSO to a concentration of 100 mM . Sonicate for 5 minutes.

  • Nephelometry Check: Dilute stock to 1 mM in the assay buffer (e.g., PBS pH 7.4). Measure light scattering. If scattering > 50 RLU (Relative Light Units) above background, the compound is aggregating.

  • Solubility Limit: For this specific fragment, the practical solubility limit in aqueous buffer is typically 200–500 µM . Do not screen above this concentration to avoid non-specific aggregation.

Protocol 2: Ligand-Observed STD-NMR

Saturation Transfer Difference (STD) NMR is the gold standard for validating the binding of this fragment.

Materials:

  • Protein Target: 5–10 µM (recombinant, purified).

  • Fragment: 200–400 µM (50-100 mM stock).

  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D2O.

Procedure:

  • Sample Prep: Prepare a 500 µL sample containing 10 µM protein and 400 µM fragment (1:40 ratio).

  • Pulse Sequence: Use a standard STD pulse sequence with a Gaussian train of pulses for saturation.

    • On-Resonance Irradiation: -0.5 ppm (saturates protein methyls).

    • Off-Resonance Irradiation: 30 ppm (control).

  • Data Acquisition: Acquire 1D spectra. Subtract "On-Resonance" from "Off-Resonance".

  • Analysis:

    • Positive Hit: Signals corresponding to the indole protons (H3, H4, H5, H7) appear in the difference spectrum.

    • Epitope Mapping: The signal intensity correlates with proximity to the protein. If H3 (singlet near 7.0-7.5 ppm) shows the strongest STD effect, the C3 position is buried, suggesting C3-growth might clash unless the pocket opens up. If H7 (near Cl) is strongest, the hydrophobic pocket is driving binding.

Synthetic Elaboration Strategies

Once a hit is validated, the fragment must be "grown" to improve affinity.[1][2][3] The 6-chloro-1H-indole-2-carbonitrile scaffold is chemically robust.

Strategy A: C3-Functionalization (The "Growth" Engine)

This is the most versatile route. The C3 position is electron-rich and susceptible to electrophilic attack, even with the electron-withdrawing nitrile at C2.

Step 1: Iodination (Key Intermediate)

  • Reagents: N-Iodosuccinimide (NIS), DMF.

  • Protocol: Treat the fragment (1.0 eq) with NIS (1.1 eq) in DMF at 0°C to RT for 2 hours.

  • Product: 3-Iodo-6-chloro-1H-indole-2-carbonitrile .

  • Note: This intermediate is stable and can be stored.

Step 2: Suzuki-Miyaura Coupling

  • Reagents: Aryl boronic acid (R-B(OH)2), Pd(dppf)Cl2 (5 mol%), K2CO3 (2.0 eq), Dioxane/Water (4:1).

  • Conditions: Heat at 80-100°C for 4-12 hours.

  • Outcome: Installs an aryl/heteroaryl group at C3, extending the fragment into the solvent channel or S1' pocket.

Strategy B: Nitrile Warhead Activation (Covalent Targeting)

If targeting a cysteine protease (e.g., Cathepsin K, SARS-CoV-2 Mpro), the nitrile can serve as a reversible covalent warhead .[4]

  • Mechanism: The catalytic Cysteine thiolate attacks the nitrile carbon, forming a thioimidate adduct.

  • Design Requirement: The indole core must position the -CN group within 3.5 Å of the catalytic Cysteine sulfur.

  • Validation: Use Mass Spectrometry (Intact Protein MS). A mass shift of +176 Da (reversible upon dilution or dialysis) confirms the covalent adduct.

Case Study: Targeting a Kinase Hinge

Scenario: A screening campaign identifies 6-chloro-1H-indole-2-carbonitrile as a weak binder (Kd = 350 µM) to a Tyrosine Kinase.

Structural Hypothesis:

  • Binding Mode: The Indole N1-H acts as a donor to the hinge region backbone carbonyl (e.g., Glu/Met). The C2-CN accepts a weak H-bond from a backbone amide or interacts with a conserved water molecule. The 6-Cl sits in the hydrophobic "gatekeeper" pocket.

  • Problem: Low potency due to lack of contacts in the ribose-binding pocket or solvent front.

Optimization Pathway:

  • Vector Selection: The C3 position points toward the solvent front/ribose pocket.

  • Synthesis: Convert hit to 3-iodo-6-chloro-1H-indole-2-carbonitrile .

  • Library Generation: Perform parallel Suzuki couplings with 20-50 diverse polar boronic acids (e.g., pyridines, piperazines).

  • Result: A 3-(4-methylpiperazin-1-yl)phenyl derivative is synthesized. The piperazine tail forms a salt bridge with a conserved Asp residue in the solvent front.

  • Outcome: Potency improves from 350 µM to 45 nM.

References

  • Fragment-Based Drug Design Principles

    • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery (2016). Link

  • Indole Scaffold Utility

    • Zhang, M. Z., et al. "The Indole Scaffold as a 'Privileged Structure' in the Discovery of New Drug Candidates." Current Drug Targets (2015). Link

  • Nitrile Warhead Chemistry

    • Lapella, A., et al. "Covalent Inhibition of Cysteine Proteases by Nitriles." Journal of Medicinal Chemistry (2017). Link

  • Synthetic Functionalization of 2-Cyanoindoles

    • Tischler, O., et al. "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions." Molecules (2021).[5] Link

  • Mcl-1 Inhibitors (Indole-2-carboxylic acid examples)

    • Li, H., et al. "Fragment-Based Design, Synthesis, and Biological Evaluation of 1-Substituted-indole-2-carboxylic Acids as Selective Mcl-1 Inhibitors." Archiv der Pharmazie (2017). Link

Sources

Application

Application Note: Scalable Production of 6-Chloro-1H-indole-2-carbonitrile

Strategic Context and Process Rationale 6-Chloro-1H-indole-2-carbonitrile is a privileged heterocyclic scaffold and a critical synthetic intermediate in the development of small-molecule therapeutics. It is prominently f...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Process Rationale

6-Chloro-1H-indole-2-carbonitrile is a privileged heterocyclic scaffold and a critical synthetic intermediate in the development of small-molecule therapeutics. It is prominently featured in the synthesis of Factor XIa (FXIa) inhibitors for anticoagulant therapy[1] and BET bromodomain inhibitors for oncology[2].

Transitioning the synthesis of this intermediate from discovery chemistry (milligram scale) to process manufacturing (kilogram scale) requires rigorous optimization. Discovery routes often rely on direct cyanation using highly toxic heavy metal cyanides (e.g., CuCN) or expensive transition-metal catalysts that complicate downstream API purification. To ensure scalability, safety, and economic viability, this protocol utilizes a robust, metal-free two-step sequence: the amidation of 6-chloro-1H-indole-2-carboxylic acid followed by the targeted dehydration of the resulting primary carboxamide[3].

G A 6-Chloro-1H-indole-2-carboxylic acid (Starting Material) B Acyl Chloride Intermediate (Highly Reactive) A->B SOCl₂, cat. DMF Toluene, 70°C C 6-Chloro-1H-indole-2-carboxamide (Stable Intermediate) B->C NH₄OH (aq) 0-5°C D 6-Chloro-1H-indole-2-carbonitrile (Target API Intermediate) C->D POCl₃ Toluene, 90°C

Process workflow for the scalable two-step synthesis of 6-chloro-1H-indole-2-carbonitrile.

Mechanistic Causality in Scale-Up Choices

As a self-validating process, every reagent and operational parameter has been selected based on mechanistic causality and thermal safety:

  • Vilsmeier-Haack Activation: Instead of using hazardous Phosphorous pentachloride (PCl₅)[3], Thionyl chloride (SOCl₂) is paired with a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with SOCl₂ to form a highly electrophilic chloroiminium ion (Vilsmeier reagent), which rapidly activates the carboxylic acid. The byproducts (SO₂ and HCl) are gaseous, eliminating the need for complex aqueous workups at this intermediate stage.

  • Analytical Self-Validation (IPC 1): Acyl chlorides cannot be directly injected into an HPLC due to erratic hydrolysis in the mobile phase. The protocol mandates quenching the reaction aliquot in anhydrous methanol. This converts the unreacted acyl chloride into a stable methyl ester, providing an accurate, artifact-free representation of reaction conversion.

  • Dehydration Kinetics and Solvent Selection: Conversion of the amide to the nitrile requires a strong electrophilic dehydrating agent like Phosphorous oxychloride (POCl₃)[4]. POCl₃ selectively phosphorylates the amide oxygen, creating a highly reactive phosphorodichloridate leaving group that undergoes rapid E2 elimination. Toluene is selected over standard dichloromethane (DCM) because its higher boiling point (110 °C) accelerates the dehydration kinetics, and it allows for the azeotropic removal of trace water.

  • Reverse Quench Safety Protocol: POCl₃ hydrolysis is highly exothermic and prone to thermal runaway if water is added directly to the reaction (forward quench). This protocol dictates a reverse quench —adding the reaction mixture slowly into a large volume of cold, aqueous NaOH. This ensures POCl₃ is instantly neutralized upon contact, maintaining absolute thermal control.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 6-Chloro-1H-indole-2-carboxamide

Objective: Convert the starting carboxylic acid to the primary amide with >95% purity without chromatographic purification.

  • Reactor Charging: Charge a dry, nitrogen-purged glass-lined reactor with 6-chloro-1H-indole-2-carboxylic acid (1.0 equiv) and anhydrous Toluene (10 volumes).

  • Catalyst Addition: Add DMF (0.05 equiv). Stir the suspension at 20–25 °C for 10 minutes.

  • Activation: Add SOCl₂ (1.2 equiv) dropwise over 1 hour. Control the addition rate to manage the evolution of SO₂ and HCl gases (ensure scrubber is active). Heat the mixture to 70 °C for 2 hours.

  • In-Process Control (IPC 1): Withdraw a 0.1 mL sample, quench immediately into 1.0 mL of anhydrous methanol, and analyze via HPLC. Validation Check: Proceed only when the methyl ester derivative (representing unreacted acid) is < 1.0% AUC.

  • Degassing: Distill the mixture under reduced pressure (approx. 200 mbar) at 50 °C to remove excess SOCl₂ and dissolved gases. Re-dilute the concentrated acyl chloride with fresh Toluene (5 volumes).

  • Amidation: In a secondary reactor, chill aqueous NH₄OH (28% w/w, 10 equiv) to 0 °C. Add the toluene solution of the acyl chloride dropwise over 2 hours, maintaining the internal temperature strictly below 5 °C to prevent hydrolysis.

  • Isolation: Filter the resulting heavy white precipitate. Wash the filter cake sequentially with cold water (3 × 5 volumes) to remove ammonium chloride salts, followed by cold heptane (2 volumes). Dry under vacuum at 50 °C to a constant weight.

Protocol B: Dehydration to 6-Chloro-1H-indole-2-carbonitrile

Objective: Safely dehydrate the carboxamide to the target nitrile and isolate the product via crystallization.

  • Reactor Charging: Charge the reactor with 6-chloro-1H-indole-2-carboxamide (1.0 equiv) and anhydrous Toluene (10 volumes).

  • Reagent Addition: Add POCl₃ (1.5 equiv) dropwise at 20 °C.

  • Heating: Heat the suspension to 90 °C. The mixture will transition to a dark, homogeneous solution as the reaction progresses. Hold at 90 °C for 3 to 4 hours.

  • In-Process Control (IPC 2): Withdraw a sample, dilute in acetonitrile, and analyze via HPLC. Validation Check: Proceed to workup only when residual amide is < 0.5% AUC.

  • Reverse Quenching (Critical Safety Step): Cool the reaction to 10 °C. Slowly transfer the reaction mixture via an addition funnel into a secondary reactor containing a pre-chilled (0 °C) 20% w/w aqueous NaOH solution (3.0 equiv relative to POCl₃). Maintain the quench reactor internal temperature below 20 °C.

  • Phase Separation: Allow the layers to settle and separate the organic (toluene) phase. Wash the organic phase with brine (5 volumes), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to approx. 2 volumes.

  • Crystallization: Induce crystallization by adding Heptane (5 volumes) dropwise at 50 °C, then cool slowly to 0 °C. Filter the pale yellow crystals and dry under vacuum at 45 °C.

Quantitative Process Metrics

The scalability and robustness of this self-validating system have been demonstrated across multiple scales. The table below summarizes the quantitative outputs, demonstrating consistent yield and purity profiles while improving the environmental factor (E-Factor) at larger scales.

Production ScaleAmide Yield (%)Nitrile Yield (%)Overall Telescoped Yield (%)HPLC Purity (AUC)Process E-Factor*
10 g (Bench) 96.592.188.8> 99.5%~ 15.2
100 g (Kilo-lab) 95.291.887.3> 99.5%~ 12.4
1.5 kg (Pilot) 94.890.585.7> 99.2%~ 9.8

*Note: E-Factor (kg waste / kg product) improves upon scale-up due to optimized solvent recovery protocols and more efficient reactor wash volumes.

References

  • US9675697B2 - BET bromodomain inhibitors and therapeutic methods using the same. Google Patents.2

  • US11084808B2 - Oxopicolinamide derivative, preparation method therefor and pharmaceutical use thereof. Google Patents. 1

  • Nitriles as Radical Acceptors in Radical Cascade Reactions. ResearchGate. 4

  • Variations of acidic functions at position 2 and substituents at positions 4, 5 and 6 of the indole moiety and their effect on NMDA-glycine site affinity. Texas Tech University Health Sciences Center (TTUHSC). 3

Sources

Method

Application Note: Electrochemical Synthesis of Indole-2-Carbonitriles using TMSCN

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Organic Electrosynthesis, Late-Stage Functionalization, API Intermediate Synthesis Executive Summary Indole-2-carboni...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Organic Electrosynthesis, Late-Stage Functionalization, API Intermediate Synthesis

Executive Summary

Indole-2-carbonitriles are highly privileged scaffolds in medicinal chemistry, serving as critical precursors for a variety of pharmacologically active compounds and complex nitrogen-containing heterocycles. Traditional approaches for the C–H cyanation of indoles rely heavily on transition-metal catalysts (e.g., Pd, Cu, Rh) and stoichiometric amounts of harsh chemical oxidants, which complicate purification and limit late-stage functionalization in drug development.

This application note details a robust, metal-free, and environmentally benign electrochemical C–H cyanation protocol for 3-substituted indoles using trimethylsilyl cyanide (TMSCN) [1]. By employing a redox mediator in an undivided electrochemical cell, this method achieves high regioselectivity and yield at room temperature, offering a self-validating, scalable system for drug discovery workflows.

Scientific Rationale & Mechanistic Insights

The Role of the Redox Mediator

Direct anodic oxidation of electron-rich indoles frequently leads to electrode passivation (polymerization) or unselective over-oxidation. To circumvent this, tris(4-bromophenyl)amine (Ar₃N) is employed as a homogeneous redox catalyst (mediator).

  • Causality: Ar₃N has a highly stable and well-defined oxidation potential. It undergoes anodic oxidation to form a stable radical cation (Ar₃N•⁺). This intermediate acts as a mild, homogeneous oxidant that selectively extracts a single electron from the indole substrate in the bulk solution, preventing the indole from degrading at the anode surface [1].

Regioselectivity and Cyanide Activation

The use of TMSCN in combination with a mild base (NaOH) serves a dual purpose. NaOH activates TMSCN to generate the active nucleophile (CN⁻) in situ, avoiding the direct handling of highly toxic NaCN/KCN salts.

  • Regiocontrol: When a 3-substituted indole undergoes single-electron transfer (SET) to the mediator, the resulting indole radical cation exhibits the highest positive charge density at the C2 position. The CN⁻ nucleophile selectively attacks this position, ensuring exclusive C2-cyanation.

Mechanistic Pathway Visualization

The following diagram illustrates the paired electrochemical and chemical steps driving the catalytic cycle.

Mechanism cluster_electrochemical Electrochemical Cell (Anodic Oxidation) Anode Anode (+) -e⁻ Ar3N_rad Ar₃N•⁺ (Active Oxidant) Anode->Ar3N_rad Ar3N Ar₃N (Redox Mediator) Ar3N->Anode Oxidation Ar3N_rad->Ar3N SET from Indole Indole 3-Substituted Indole Indole_rad Indole•⁺ Indole->Indole_rad SET to Ar₃N•⁺ Radical_Int Cyanated Radical Intermediate Indole_rad->Radical_Int Nucleophilic Attack CN_source TMSCN + NaOH → CN⁻ CN_source->Radical_Int CN⁻ Cation_Int Cyanated Cation Intermediate Radical_Int->Cation_Int -e⁻ (Oxidation) Product Indole-2-Carbonitrile Cation_Int->Product -H⁺ (Deprotonation)

Figure 1: Proposed redox-mediated electrochemical C-H cyanation mechanism of indoles.

Experimental Design & Setup

A self-validating protocol requires precise control over the electrochemical parameters. The reaction is conducted in a simple undivided cell, which simplifies the setup and reduces internal resistance compared to divided cells.

  • Electrochemical Cell: 10 mL glass vial equipped with a Teflon cap pierced for electrode insertion.

  • Anode: Reticulated Vitreous Carbon (RVC) (1.0 cm × 1.0 cm × 1.0 cm). Rationale: RVC provides a high surface area, ensuring a low actual current density which minimizes non-specific substrate oxidation.

  • Cathode: Platinum (Pt) plate (1.0 cm × 1.0 cm). Rationale: Pt is highly efficient for the cathodic hydrogen evolution reaction (HER), which balances the anodic oxidation.

  • Power Supply: DC power supply capable of operating in constant current (galvanostatic) mode.

Step-by-Step Protocol: Synthesis of 3-Methylindole-2-carbonitrile

Safety Warning: TMSCN is highly toxic and moisture-sensitive. Hydrogen cyanide (HCN) gas can be liberated upon contact with water or acids. All operations MUST be conducted in a heavily ventilated fume hood using appropriate PPE.

Step 1: Reagent Preparation
  • To an oven-dried 10 mL undivided electrochemical cell, add 3-methylindole (0.5 mmol, 1.0 equiv).

  • Add tris(4-bromophenyl)amine (10 mol%, 0.05 mmol) as the redox mediator.

  • Add tetrabutylammonium tetrafluoroborate (

    
    , 0.1 M) as the supporting electrolyte. Rationale:
    
    
    
    provides excellent ionic conductivity in organic solvents without participating in side reactions.
  • Add finely powdered NaOH (2.0 equiv, 1.0 mmol).

Step 2: Solvent and Cyanide Addition
  • Inject a solvent mixture of Acetonitrile/Water (

    
    , 4.5 mL / 0.5 mL) into the cell. Rationale: The trace water assists in the solubility of NaOH and the cathodic evolution of hydrogen gas.
    
  • Carefully inject TMSCN (1.5 equiv, 0.75 mmol) via a gas-tight syringe.

Step 3: Electrolysis
  • Submerge the RVC anode and Pt cathode into the reaction mixture. Ensure the electrodes are parallel and separated by approximately 0.5 cm to minimize Ohmic drop.

  • Connect the electrodes to the DC power supply.

  • Apply a constant current of 10 mA at room temperature.

  • Stir the solution gently (approx. 300 rpm) to ensure mass transport of the mediator and substrate to the electrodes.

  • Pass 2.5 F/mol of charge (approximately 3.35 hours for 0.5 mmol at 10 mA). Self-Validation: Monitor the reaction via TLC or LC-MS. The disappearance of the starting material confirms the efficiency of the SET process.

Step 4: Workup & Purification
  • Turn off the power supply and disconnect the electrodes.

  • Quench the reaction mixture with saturated aqueous

    
     (10 mL) to neutralize any remaining base and safely sequester residual cyanide.
    
  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate) to afford pure 3-methylindole-2-carbonitrile.

Quantitative Data: Optimization of Electrosynthesis

The table below summarizes the critical optimization parameters that validate the necessity of the chosen conditions [1].

EntryMediator (10 mol%)AnodeCathodeCurrent (mA)Yield (%)Observation / Causality
1None RVCPt10TraceDirect oxidation leads to rapid electrode passivation.
2Ar₃N RVCPt1085% Optimal conditions; matched SET potential.
3Ar₃NGraphitePt1060%Lower surface area increases local current density, reducing yield.
4Ar₃NPtPt1045%Pt anode causes competitive over-oxidation of the substrate.
5Ar₃NRVCPt570%Insufficient generation rate of Ar₃N•⁺ allows side reactions.
6Ar₃NRVCPt1575%High current leads to background direct oxidation of indole.

Note: Yields represent isolated yields of the C2-cyanated product. Ar₃N = tris(4-bromophenyl)amine.

Substrate Scope & Functional Group Tolerance

The mild nature of this electrocatalytic system provides broad functional group compatibility, which is crucial for late-stage drug development:

  • Alkyl & Aryl Groups: 3-methyl, 3-ethyl, and 3-phenyl indoles smoothly convert to their respective 2-carbonitriles.

  • Protecting Groups: TBS-protected alcohols and amino acid methyl esters remain intact, demonstrating the chemoselectivity of the Ar₃N•⁺ mediator which avoids oxidizing sensitive aliphatic C-O or C-N bonds.

  • Electron-Deficient Indoles: Substrates bearing acrylates or methyl formates are tolerated, though they may require slightly extended electrolysis times due to higher oxidation potentials.

References

  • Li, L., Hou, Z.-W., Li, P., & Wang, L. (2021). Site-Selective Electrochemical C–H Cyanation of Indoles. Organic Letters, 23(15), 5983-5987. Available at:[Link]

Application

Application Note: Strategic Synthesis of 6-Chloroindole-2-Carbonitrile

Executive Summary The conversion of 6-chloroindole-2-carboxylic acid to 6-chloroindole-2-carbonitrile is a pivotal transformation in medicinal chemistry, often serving as a gateway to antiviral and anticancer pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of 6-chloroindole-2-carboxylic acid to 6-chloroindole-2-carbonitrile is a pivotal transformation in medicinal chemistry, often serving as a gateway to antiviral and anticancer pharmacophores. While the transformation appears chemically simple (COOH


 CN), the indole scaffold introduces specific challenges—primarily the nucleophilicity of the C3 position and the sensitivity of the N1-H bond.

This guide rejects the high-risk "direct" high-temperature conversions often used for simple aromatics. Instead, it details a robust, scalable two-step protocol (Amidation


 Dehydration) that ensures regiochemical integrity. We specifically address the "Vilsmeier Trap"—a common failure mode where incorrect solvent choice leads to unwanted formylation at C3.

Strategic Analysis & Chemical Logic

The Indole Challenge

The indole ring is electron-rich.[1] The C3 position is highly nucleophilic (enamine-like).

  • Risk: Electrophilic reagents used to activate the carboxylic acid (at C2) can inadvertently attack C3.

  • The 6-Chloro Substituent: The chlorine atom at C6 is a deactivating group, which slightly stabilizes the ring against oxidation but does not fully suppress C3 nucleophilicity. It is stable under standard amidation and dehydration conditions.

Pathway Selection

Two primary pathways were evaluated based on yield, purity, and scalability:

  • Pathway A (Recommended): Activation

    
     Amidation 
    
    
    
    Dehydration.
    • Mechanism:[2][3][4][5][6][7][8] Convert acid to primary amide (via CDI or Acid Chloride), then dehydrate the amide to nitrile.

    • Pros: Mild conditions, high regioselectivity, avoids harsh Lewis acids.

  • Pathway B (High Risk): Direct One-Pot Conversion.

    • Mechanism:[2][3][4][5][6][7][8] Use of sulfonamides or high-temp urea fusion.

    • Cons: High temperatures often lead to decarboxylation or polymerization of the indole core.

Reagent Selection Guide

Reagent ClassReagentRoleRecommendationCritical Notes
Activator CDI (1,1'-Carbonyldiimidazole)Acid

Acyl Imidazole
High Mild, "one-pot" compatible with ammonia. No acidic byproducts.
Activator SOCl₂ (Thionyl Chloride)Acid

Acid Chloride
Medium Generates HCl. Can cause N-acylation or dimerization if not carefully controlled.
Dehydrator POCl₃ (Phosphorus Oxychloride)Amide

Nitrile
High The industrial workhorse. MUST avoid DMF solvent (see Section 5).
Dehydrator TFAA (Trifluoroacetic Anhydride)Amide

Nitrile
High Milder than POCl₃. Excellent for small-scale (<5g) or acid-sensitive substrates.
Dehydrator Burgess Reagent Amide

Nitrile
Low Too expensive for scale-up; reserved for highly sensitive late-stage intermediates.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Two-Step Synthesis

This protocol prioritizes purity and is validated for scale-up (10g+).

Step 1: Synthesis of 6-Chloroindole-2-carboxamide

Reagents: 6-Chloroindole-2-carboxylic acid, CDI, Ammonium Acetate (or aqueous Ammonia), THF (anhydrous).

  • Activation: Charge a flame-dried flask with 6-chloroindole-2-carboxylic acid (1.0 equiv) and anhydrous THF (10 mL/g).

  • Add CDI: Add CDI (1.2 equiv) portion-wise at 0°C. Note: Gas evolution (CO₂) will occur.

  • Incubate: Warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by TLC (conversion of acid to acyl imidazole).

  • Amidation: Cool to 0°C. Add Ammonium Acetate (solid, 3.0 equiv) or bubble NH₃ gas for 15 mins.

  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Remove THF under reduced pressure. Resuspend residue in water. The primary amide usually precipitates. Filter, wash with water and cold ether. Dry under vacuum.

    • Target Yield: >85%[9][10][11]

    • Checkpoint: Product should be a solid. Confirm by LCMS (M+1: ~195).

Step 2: Dehydration to 6-Chloroindole-2-carbonitrile

Reagents: 6-Chloroindole-2-carboxamide (from Step 1), POCl₃, Toluene (or DCM), Pyridine (base).

  • Suspension: Suspend the amide (1.0 equiv) in anhydrous Toluene (or DCM) (10 mL/g).

  • Base: Add Pyridine (3.0 equiv). Function: Scavenges HCl formed during dehydration.

  • Dehydrator: Add POCl₃ (1.5 equiv) dropwise at 0°C.

  • Reflux/Stir:

    • If using Toluene: Heat to 60–80°C for 2–4 hours.

    • If using DCM: Reflux (40°C) for 6–12 hours.

  • Quench: Cool to 0°C. Very slowly pour the reaction mixture into crushed ice/saturated NaHCO₃ solution. Caution: Exothermic hydrolysis of excess POCl₃.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with Brine. Dry over Na₂SO₄.

  • Purification: Concentrate. Purify via recrystallization (Ethanol/Water) or Silica Flash Chromatography (Hexane/EtOAc gradient).

    • Target Yield: >80%[7][10][12]

    • Appearance: Off-white to pale yellow solid.

Critical Expertise: The "Vilsmeier Trap"

WARNING: A common error in indole chemistry is using DMF as a solvent with POCl₃ .

  • The Mechanism: POCl₃ reacts with DMF to form the Vilsmeier Reagent (chloroiminium ion).[3]

  • The Consequence: The Vilsmeier reagent is a potent electrophile that attacks the electron-rich C3 position of the indole.

  • The Result: Instead of (or in addition to) the nitrile, you form 3-formyl-6-chloroindole-2-carbonitrile .

Rule: Never use DMF in the dehydration step unless C3 formylation is explicitly desired. Use Toluene, DCM, or Chlorobenzene.

Visualizations

Reaction Pathway & Logic Flow

IndoleSynthesis Acid 6-Chloroindole- 2-carboxylic Acid Intermediate Acyl Imidazole Intermediate Acid->Intermediate CO2 Release CDI Reagent: CDI (Activation) Amide Primary Amide (Stable Solid) Intermediate->Amide + NH3/NH4OAc Nitrile TARGET: 6-Chloroindole- 2-carbonitrile Amide->Nitrile - H2O POCl3 Reagent: POCl3 (Dehydration)

Caption: Step-wise transformation logic ensuring regiochemical control via the amide intermediate.

The Vilsmeier Trap (Failure Mode Analysis)

VilsmeierTrap Amide Indole-2-Carboxamide Reagents Reagents: POCl3 + DMF (Solvent) Amide->Reagents Vilsmeier Vilsmeier Reagent (In Situ Formed) Reagents->Vilsmeier Fast Reaction ProductGood Indole-2-Nitrile Reagents->ProductGood Slower Dehydration ProductBad 3-Formyl-Indole-2-Nitrile (IMPURITY) Vilsmeier->ProductBad Electrophilic Attack at C3 PathCorrect Desired Dehydration PathFail Unwanted C3 Formylation

Caption: Mechanism of side-reaction when DMF is used with POCl3. Avoid DMF to prevent C3 formylation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Step 1) Incomplete activation or wet reagents.Ensure THF is anhydrous. Check CDI activity (should fizz with acid).
Impurity at C3 (Step 2) Vilsmeier reaction (Formylation).Check solvent. Ensure no DMF or DMAc is present. Use Toluene.
Starting Material Remains (Step 2) Dehydration too slow.Increase temp to reflux (if DCM) or switch to Toluene (80°C). Add 0.1 eq Imidazole catalyst.
Dark/Tarry Product Polymerization of Indole.[1]Run reaction under Nitrogen.[13] Limit temperature <90°C. Protect N1 (e.g., Boc) if necessary.

References

  • General Indole Synthesis & Functionalization: Sundberg, R. J. "The Chemistry of Indoles." Academic Press. (Foundational text on indole reactivity and C3 nucleophilicity).
  • Amide Dehydration Protocols (POCl3)

    • Chemistry Steps.[5][12][13][14] "Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5."[2] Available at:

  • Vilsmeier-Haack Reaction on Indoles

    • Organic Chemistry Portal. "Vilsmeier-Haack Reaction."[3][6] (Explains the POCl3/DMF mechanism). Available at:

  • Specific Precedent for 5/6-Chloroindole Nitriles

    • US Patent 4069230A. "Preparation of indole derivatives."[5] (Describes synthesis of chloro-substituted indole-2-carbonitriles). Available at:

  • CDI Mediated Amidation: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 2009, 38, 606-631. (Review of CDI and other coupling agents).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Chloro-1H-indole-2-carbonitrile

Introduction & Compound Analysis 6-Chloro-1H-indole-2-carbonitrile presents a specific set of purification challenges derived from its electronic structure. Unlike simple indoles, the electron-withdrawing nitrile group a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Analysis

6-Chloro-1H-indole-2-carbonitrile presents a specific set of purification challenges derived from its electronic structure. Unlike simple indoles, the electron-withdrawing nitrile group at the C2 position significantly alters the molecule's acidity and polarity.

  • Acidity & Interaction: The C2-nitrile group increases the acidity of the N-H proton (

    
     estimated ~12-13 vs. ~16 for indole). This makes the N-H a potent Hydrogen Bond Donor (HBD).
    
  • Stationary Phase Risk: Standard silica gel possesses surface silanol groups (Si-OH) which act as Hydrogen Bond Acceptors. The primary cause of peak tailing for this compound is the strong H-bond interaction between the indole N-H and surface silanols.

  • Stability: While electron-rich indoles are prone to acid-catalyzed polymerization on silica, the electron-deficient nature of the 2-cyano group stabilizes this compound, allowing for standard silica purification without rapid decomposition.

Core Purification Protocol (Flash Chromatography)[1]

This protocol is designed for the isolation of 6-Chloro-1H-indole-2-carbonitrile from crude reaction mixtures (typically Fischer indole or palladium-catalyzed cyclization).

Phase 1: Pre-Run Assessment

Solubility Check: Dissolve 10 mg of crude sample in 1 mL of the following solvents to determine the loading strategy:

  • Dichloromethane (DCM): Good solubility

    
     Liquid Loading.
    
  • Ethyl Acetate (EtOAc): Good solubility

    
     Liquid Loading.
    
  • Hexanes/Toluene: Poor solubility

    
    Dry Loading Required (Recommended). 
    

TLC Optimization:

  • Plate: Silica Gel

    
    .
    
  • Visualization: UV absorption at 254 nm is strong.

  • Target

    
    :  Aim for an 
    
    
    
    of 0.25 – 0.35.
  • Standard Solvent System: 10% to 30% EtOAc in Hexanes.

Phase 2: The Chromatography Workflow

Stationary Phase: Silica Gel 60 (40–63 µm particle size). Mobile Phase A: Hexanes (or Petroleum Ether). Mobile Phase B: Ethyl Acetate (EtOAc).

Step-by-Step Procedure:

  • Column Packing: Slurry pack the column using 100% Hexanes. Ensure the sand bed is flat.

  • Sample Loading (Dry Load Method):

    • Dissolve crude mixture in minimal acetone or THF.

    • Add silica gel (ratio 1:2 crude-to-silica by weight).

    • Evaporate solvent via rotary evaporator until a free-flowing powder remains.[1]

    • Load the powder gently onto the column sand bed.[1]

  • Elution Gradient:

    • 0–5 min: 100% Hexanes (Flush non-polar impurities).

    • 5–15 min: Ramp to 10% EtOAc.

    • 15–30 min: Linear gradient 10%

      
       30% EtOAc.
      
    • Hold: Continue at 30% EtOAc until the product elutes.

  • Fraction Collection: Collect fractions of 10-15 mL (for a 10g scale). Monitor by UV.

Phase 3: Data Summary Table
ParameterSpecificationNotes
Stationary Phase Silica Gel 60 (40-63 µm)Standard phase is sufficient.
Loading Capacity 1% - 5% (w/w)Lower loading prevents band broadening.
Optimum

0.28In 20% EtOAc/Hexanes.
Detection UV 254 nmNitrile and Indole chromophores are UV active.[1]
Flow Rate 15-20 mL/minFor a 25mm diameter column.

Troubleshooting Hub

This section addresses specific failure modes reported by users.

Issue 1: "The product spot is streaking/tailing on the TLC and Column."

Diagnosis: Strong Hydrogen bonding between the Indole N-H and Silica Silanols. Corrective Action:

  • Do NOT add Acid: Unlike basic amines, adding acetic acid will not help and may degrade the nitrile.

  • Gradient Adjustment: Start with a lower polarity (e.g., 5% EtOAc) and increase the gradient slope. This "pushes" the compound off the silanols more effectively than an isocratic run.

  • Alternative Solvent: Switch to DCM / Hexanes (Gradient 50-100% DCM) . DCM solubilizes the indole core better than hexanes, often reducing drag.

Issue 2: "I see a co-eluting spot just before my product."

Diagnosis: Likely the regioisomer (4-chloro or 5-chloro analog) or a de-chlorinated byproduct (if Pd catalysis was used). Corrective Action:

  • Change Selectivity: Switch the mobile phase modifier. If using EtOAc, switch to Acetone or MTBE (Methyl tert-butyl ether).

  • Protocol: Run a gradient of Hexanes / MTBE (0

    
     20%). The ether oxygen interacts differently with the indole N-H compared to the carbonyl oxygen of EtOAc, often resolving structural isomers.
    
Issue 3: "The column turned pink/red during elution."

Diagnosis: Indole oxidation.[2] While the 2-CN group stabilizes the ring, trace impurities or the "naked" indole starting material can oxidize on the silica surface. Corrective Action:

  • Speed is Key: Do not leave the compound on the column overnight.

  • Inert Atmosphere: Flush the dry silica with Nitrogen before packing if the compound is known to be highly sensitive (rare for 2-CN indoles, but possible with crude mixtures).

Visualizations & Logic Flows

Diagram 1: Method Development Workflow

Caption: Logical flow for determining the optimal purification strategy based on crude solubility and TLC behavior.

PurificationWorkflow Start Crude 6-Chloro-1H-indole-2-carbonitrile Solubility Solubility Test (10mg in 1mL) Start->Solubility Decision1 Soluble in Hex/EtOAc? Solubility->Decision1 LiquidLoad Liquid Loading (Dissolve in Hex/EtOAc) Decision1->LiquidLoad Yes DryLoad Dry Loading (Adsorb on Silica/Celite) Decision1->DryLoad No (Precipitates) TLC TLC Screening (Target Rf 0.25 - 0.35) LiquidLoad->TLC DryLoad->TLC SystemA System A: Hexane / EtOAc (Standard) TLC->SystemA Good Separation SystemB System B: DCM / Hexane (For difficult separations) TLC->SystemB Streaking / Co-elution RunColumn Execute Flash Chromatography (Gradient Elution) SystemA->RunColumn SystemB->RunColumn

Diagram 2: Troubleshooting Logic Tree

Caption: Decision matrix for resolving common chromatographic defects.

Troubleshooting Problem Chromatography Issue Type1 Streaking / Tailing Problem->Type1 Type2 Co-elution (Impurity overlap) Problem->Type2 Sol1 Switch Solvent: DCM instead of EtOAc Type1->Sol1 Sol2 Increase Gradient Slope (Sharpen peaks) Type1->Sol2 Sol3 Change Selectivity: Use MTBE or Toluene Type2->Sol3 Sol4 Check Loading: Reduce mass on column Type2->Sol4

Frequently Asked Questions (FAQ)

Q: Can I use Alumina instead of Silica Gel? A: Yes, Neutral Alumina is an excellent alternative if you observe decomposition or irreversible adsorption on silica. However, silica is generally preferred for cost and resolution. If using Alumina, deactivate it to Grade III (add 6% water) to prevent the nitrile from hydrolyzing.

Q: Is the compound light-sensitive? A: Yes, chlorinated indoles can undergo photolytic dechlorination or oxidation over time. Wrap your column in aluminum foil if the run time exceeds 2 hours, and store the purified solid in amber vials.

Q: Can I use Triethylamine (TEA) to reduce streaking? A: Proceed with caution. While TEA blocks silanols, it creates a basic environment. Nitriles can hydrolyze to amides under basic conditions, especially if moisture is present. It is safer to use a DCM-based gradient or high-surface-area silica rather than adding base.

Q: How do I remove the solvent without subliming the product? A: 6-Chloro-1H-indole-2-carbonitrile is a solid (MP > 100°C usually), but like many aromatics, it can sublime under high vacuum and heat. Evaporate at 40°C and stop the vacuum once the solid is dry. Do not leave it on the high-vac pump overnight.

References

  • Organic Syntheses. (2018). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation. Org. Synth. 2018, 95, 15-31. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein J. Org. Chem. 2011, 7, 19–26. Available at: [Link]

  • National Institutes of Health (NIH). (2025). 1H-indole-2-carbonitrile | C9H6N2 - PubChem.[3] Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Sandmeyer Reaction for 6-Chloroindole Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering yield bottlenecks during the synthesis of 6-chloroindole from 6-aminoin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering yield bottlenecks during the synthesis of 6-chloroindole from 6-aminoindole.

Synthesizing halogenated indoles via traditional diazotization pathways is notoriously difficult due to the electron-rich, acid-sensitive nature of the indole core. Below, we provide a mechanistic troubleshooting guide, an optimized non-aqueous protocol, and comparative yield data to ensure your synthetic success.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my traditional Sandmeyer reaction (aqueous NaNO₂ / HCl) yield black tar instead of 6-chloroindole? A1: The traditional Sandmeyer reaction relies on generating nitrous acid in situ using sodium nitrite and strong aqueous acids like hydrochloric acid[1]. However, the indole pyrrole ring is highly acid-sensitive. Under strong aqueous acidic conditions, the electron-rich C-3 position undergoes rapid protonation, triggering a cascade of intermolecular electrophilic attacks that result in extensive polymerization (observed as "black tar"). To prevent this, you must completely avoid aqueous acidic conditions.

Q2: How can I bypass aqueous acidic conditions to improve my yields? A2: The most effective solution is to transition to a non-aqueous diazotization-halogenation protocol. Pioneered by Doyle et al., this method utilizes tert-butyl nitrite (t-BuONO) as the organic diazotizing agent and anhydrous copper(II) chloride (CuCl₂) as both the halogen donor and redox catalyst in an organic solvent like acetonitrile (MeCN)[2]. This generates the diazonium intermediate in situ under neutral conditions, which is rapidly converted to the aryl radical and subsequently the aryl chloride, bypassing acid-catalyzed degradation[3].

Q3: I switched to the non-aqueous method, but I am seeing a significant byproduct with a mass corresponding to +29 Da. How do I prevent this? A3: A mass increase of +29 Da indicates unwanted nitrosation (addition of an -NO group), typically at the highly nucleophilic C-3 position of the indole ring[4]. This occurs when the local concentration of unreacted tert-butyl nitrite is high relative to the rate of halogenation. Causality & Solution: To outcompete this side reaction, employ a "reverse addition" technique. Instead of adding t-BuONO to the amine, add the 6-aminoindole dropwise to a pre-mixed suspension of t-BuONO and CuCl₂. This keeps the concentration of the free amine extremely low, ensuring that any generated diazonium intermediate is immediately intercepted by CuCl₂ before intermolecular side reactions can occur.

Q4: Is it necessary to protect the indole nitrogen (N-H) prior to the Sandmeyer reaction? A4: While protecting the indole nitrogen (e.g., with an N-Boc or N-Ts group) reduces the electron density of the ring and suppresses C-3 nucleophilicity, it adds two synthetic steps (protection and deprotection) to your workflow. If the optimized non-aqueous reverse-addition protocol is strictly followed, protection is generally unnecessary for 6-aminoindole[5].

Part 2: Visualizing the Reaction Dynamics

Pathway A 6-Aminoindole (Starting Material) B Aryl Diazonium Intermediate A->B t-BuONO (MeCN) D C-3 Nitrosated Byproduct A->D Slow Addition / Excess Nitrite E Polymerized Tar (Degradation) A->E NaNO2, HCl (Aqueous Acid) C 6-Chloroindole (Target Product) B->C CuCl2 (Fast Electron Transfer)

Caption: Mechanistic pathway and competing side reactions in 6-aminoindole diazotization.

Troubleshooting Start Issue: Low 6-Chloroindole Yield Cond Using Aqueous NaNO2/HCl? Start->Cond Sol1 Switch to Non-Aqueous (t-BuONO, CuCl2, MeCN) Cond->Sol1 Yes Byprod Major Byproduct Observed? Cond->Byprod No (Already Non-Aqueous) Tar Black Tar / Polymer Byprod->Tar Yes Nitro C-3 Nitrosation (+29 Da) Byprod->Nitro Yes Sol2 Ensure strictly anhydrous conditions (Dry MeCN) Tar->Sol2 Sol3 Reverse Addition: Dropwise add amine to CuCl2/t-BuONO Nitro->Sol3

Caption: Troubleshooting logic tree for optimizing 6-chloroindole Sandmeyer yields.

Part 3: Optimized Experimental Protocol (Non-Aqueous Sandmeyer)

This self-validating protocol utilizes the "reverse addition" kinetic strategy to maximize the yield of 6-chloroindole while suppressing polymerization and nitrosation.

Reagents:

  • 6-Aminoindole (1.0 equiv, e.g., 10 mmol)

  • Copper(II) chloride, anhydrous (1.2 equiv, 12 mmol)

  • tert-Butyl nitrite (t-BuONO) (1.5 equiv, 15 mmol)

  • Anhydrous Acetonitrile (MeCN) (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation of the Halogenation Bed: In an oven-dried, argon-flushed round-bottom flask equipped with a magnetic stirrer, suspend anhydrous CuCl₂ (1.2 equiv) in anhydrous MeCN (40 mL).

  • Activation: Add tert-butyl nitrite (1.5 equiv) to the suspension via syringe. Stir the mixture at room temperature for 10 minutes. Self-Validation Check: The mixture will transition to a dark, opaque color, indicating the formation of the active nitrosating complex.

  • Reverse Addition (Critical Step): Dissolve 6-aminoindole (1.0 equiv) in a minimal volume of anhydrous MeCN (10 mL). Using a syringe pump or addition funnel, add this solution dropwise to the CuCl₂/t-BuONO mixture over a period of 45–60 minutes. Maintain the reaction temperature at 25 °C. Causality: Slow addition ensures the amine is the limiting reagent, preventing it from reacting with the highly electrophilic diazonium intermediate to form azo-dimers.

  • Maturation: Allow the reaction to stir at room temperature. Monitor the evolution of nitrogen gas (bubbling). Once gas evolution ceases (typically 1–2 hours post-addition), verify the complete consumption of 6-aminoindole via TLC (Hexanes:EtOAc 7:3).

  • Quenching: Carefully pour the reaction mixture into 50 mL of 20% aqueous hydrochloric acid. Causality: The acid solubilizes the copper salts, preventing emulsions during extraction.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield 6-chloroindole as an off-white to pale yellow solid.

Part 4: Quantitative Yield Comparison

The table below summarizes the expected outcomes when applying different Sandmeyer conditions to 6-aminoindole, highlighting the stark contrast in yields based on the chosen methodology.

Reaction ConditionsSolvent SystemTemperatureAddition StrategyYield of 6-ChloroindoleMajor Observed Byproducts
NaNO₂, HCl (aq), CuClH₂O / HCl0 °C to 25 °CStandard< 15% Polymerized tar, C-3 nitroso-indole
t-BuONO, CuCl₂MeCN25 °C to 65 °CStandard45 - 55% Azo-dimers, unreacted starting material
t-BuONO, TMSCl, NaNO₂MeCN25 °CStandard60 - 70% Halogenated byproducts, C-3 nitrosation
t-BuONO, CuCl₂ MeCN (Anhydrous) 25 °C Reverse Addition 75 - 85% Trace C-3 nitrosation

References

1.[1] Diazotisation. Organic Chemistry Portal. URL: 2.[4] 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. ResearchGate. URL: 3.[2] Alkyl Nitrites as Valuable Reagents in Organic Synthesis. ResearchGate. URL: 4.[3] Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. URL: 5.[5] Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. PMC - NIH. URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pd-Catalyzed Cyanation of Indoles

Welcome to the Technical Support Center for Palladium-Catalyzed Cyanation. The introduction of a cyano group into the indole core is a critical transformation in the synthesis of pharmaceuticals and agrochemicals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cyanation. The introduction of a cyano group into the indole core is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. However, researchers frequently encounter bottlenecks such as catalyst poisoning, poor regioselectivity, and competitive homocoupling.

This guide bridges the gap between mechanistic theory and benchtop execution, providing causality-driven troubleshooting, quantitative data comparisons, and self-validating experimental protocols to optimize your cyanation yields.

Mechanistic Overview & Failure Modes

To troubleshoot low yields, one must first understand the catalytic cycle and its primary failure mode: cyanide-induced catalyst poisoning . Cyanide is a strong


-donor and 

-acceptor. If the concentration of free cyanide ions in the reaction mixture exceeds the rate of transmetalation, the active Pd(II) species is irreversibly converted into a catalytically dead

complex.

G Pd_II Pd(II) Active Catalyst Transmetalation Transmetalation (Slow CN⁻ Release) Pd_II->Transmetalation Poisoning Catalyst Poisoning [Pd(CN)₄]²⁻ (Inactive) Pd_II->Poisoning Excess Free CN⁻ Palladation Electrophilic Palladation (Indole C3-H Activation) Transmetalation->Palladation Intermediate Pd(II)-Indole-CN Intermediate Palladation->Intermediate Reductive_Elim Reductive Elimination (Rate-Determining) Intermediate->Reductive_Elim Intermediate->Poisoning Excess Free CN⁻ Product 3-Cyanoindole + Pd(0) Reductive_Elim->Product Oxidation Oxidation (Cu(II) / O₂) Product->Oxidation Catalytic Turnover Oxidation->Pd_II Catalytic Turnover

Mechanistic cycle of Pd-catalyzed indole cyanation and cyanide-induced catalyst poisoning.

Troubleshooting Guide & FAQs

Q1: My cyanation reaction is stalling at 15-20% conversion, and a black precipitate forms. Adding more catalyst doesn't help. What is happening? A1: The black precipitate is palladium black, indicating catastrophic catalyst deactivation. This occurs when the concentration of free


 in the solution spikes, poisoning the catalyst by forming stable, inactive 

complexes. Solution: Switch to a slow-release cyanide reservoir. The use of safe and non-toxic

has revolutionized this process[1]. Because the iron-cyanide complex is highly stable, it releases cyanide ions into the catalytic cycle only as fast as they are consumed, keeping the steady-state concentration of free

extremely low[2].

Q2: I am attempting a direct C-H cyanation of N-methylindole, but my major product is the C2-C3 indole dimer (homocoupling). How can I shift selectivity to cyanation? A2: In direct C-H functionalization, electrophilic palladation at the C3 position generates a Pd(II)-indole intermediate. If transmetalation with cyanide is slow, this intermediate can undergo a second palladation with another indole molecule, leading to homocoupling. Solution: The addition of potassium acetate (KOAc) dramatically suppresses homocoupling[1]. KOAc acts as a proton sink, facilitating a Concerted Metalation-Deprotonation (CMD) pathway that accelerates the desired catalytic cycle and outcompetes the dimerization pathway.

Q3: I am using a haloindole substrate instead of direct C-H activation. The reaction works for bromides but fails for chlorides. How do I optimize this? A3: Aryl chlorides have higher bond dissociation energies, making oxidative addition difficult. Furthermore, reductive elimination of the strongly bound cyano group is often the rate-determining step. Solution: You must use bulky, electron-rich phosphine ligands. Ligands like CM-phos or


 increase the electron density on palladium (facilitating oxidative addition) while their steric bulk forces the structural geometry to accelerate reductive elimination[2],[3].

Q4: Are there safer alternatives to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 or 

that don't compromise yield?
A4: Yes. A highly innovative approach utilizes the combination of

and DMSO as an in situ cyanide source. Under oxidative conditions with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, DMSO and ammonia (from the decomposition of

) combine to release

. This completely eliminates the need to handle pre-formed cyanide salts, though it may require higher catalyst loadings to maintain turnover efficiency.

Quantitative Data: Cyanating Agents & Conditions Comparison

Cyanide SourceSubstrate TypeCatalyst / Ligand SystemSolvent / TempAverage YieldPrimary Failure Mode
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Unprotected Indoles (C-H)

/

DMSO, 130 °C70–85%Homocoupling if KOAc is omitted[1]

Haloindoles

/ CM-phos
MeCN/H₂O, 70 °C85–96%Biphasic mixing failure (poor stirring)[2]

Dihalovinylanilines

/

PhMe/DMA, 110 °C65–74%Catalyst deactivation by free

[3]

+ DMSO
Indoles (C-H)

/

DMSO, 120 °C60–75%Incomplete in situ

generation

Validated Experimental Protocols

Protocol A: Direct C3-H Cyanation of Indoles using

This protocol utilizes a slow-release cyanide source and a base additive to prevent homocoupling.

Reagents: Indole (0.45 mmol),


 (0.5 equiv), 

(10 mol %),

(3.0 equiv), KOAc (2.0 equiv), dry DMSO (5 mL). Procedure:
  • Charge the Reactor: In an oven-dried reaction tube, add the indole substrate,

    
    , 
    
    
    
    ,
    
    
    , and KOAc.
  • Solvent Addition: Add 5 mL of dry DMSO.

  • Atmosphere Exchange: Purge the vessel with

    
     and attach an 
    
    
    
    balloon. (The
    
    
    acts alongside Cu(II) as the terminal oxidant to regenerate Pd(II)).
  • Reaction: Heat the mixture to 130 °C with vigorous stirring for 12–24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash extensively with brine to remove DMSO, dry over

    
    , and purify via silica gel chromatography.
    

Self-Validation Checkpoint: Monitor the reaction via TLC at the 4-hour mark. You should observe the disappearance of the starting material. If a lower-


 spot appears prominently, indole dimerization is occurring—verify that the KOAc was added and is completely dry.
Protocol B: Cyanation of Haloindoles under Mild Aqueous Conditions

This protocol uses a biphasic system to strictly control cyanide concentration in the organic phase, protecting the Pd catalyst.

Reagents: Haloindole (1.0 mmol),


 (0.5 mmol), 

(2 mol %), CM-phos (4 mol %),

(0.125 mmol). Procedure:
  • Pre-activation: Stir

    
     and CM-phos in a small amount of 
    
    
    
    with
    
    
    to pre-form the active catalyst complex.
  • Reaction Setup: To a reaction vial, add the haloindole,

    
    , 
    
    
    
    , and the pre-activated catalyst.
  • Biphasic Solvent: Add a 1:1 mixture of MeCN and

    
     (2 mL total volume).
    
  • Reaction: Heat to 70 °C for 18 hours under a nitrogen atmosphere.

  • Workup: Extract with EtOAc, wash with water, dry, and concentrate for purification.

Self-Validation Checkpoint: The success of this protocol relies entirely on phase-transfer dynamics. The


 dissolves the inorganic cyanide source, while MeCN dissolves the indole. Ensure maximum stirring RPM.  If stirring is inadequate, the reaction will stall at <10% conversion due to a lack of substrate interaction, mimicking a false "catalyst poisoning" failure.

References

  • Palladium-Catalyzed Direct Cyan

    
     
    Source: Organic Letters (American Chemical Society)
    URL:[Link]
    
  • A Mild and Efficient Palladium-Catalyzed Cyan

    
     
    Source: Organic Letters (American Chemical Society)
    URL:[Link]
    
  • The palladium-catalyzed cyanation of indole C–H bonds with the combin

    
     and DMSO as a safe cyanide source 
    Source: Chemical Communications (Royal Society of Chemistry)
    URL:[Link]
    
  • Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines Source: Organic Letters (American Chemical Society) URL:[Link]

Sources

Optimization

Technical Support Center: Copper Catalyst Removal from Indole-2-Carbonitriles

Topic: Removing copper catalyst residues from indole-2-carbonitrile products. Audience: Medicinal Chemists, Process Chemists, and QA/QC Analysts.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing copper catalyst residues from indole-2-carbonitrile products. Audience: Medicinal Chemists, Process Chemists, and QA/QC Analysts. Reference ID: TSC-CU-IND-2025

Executive Summary & Scientific Context

The Challenge: Indole-2-carbonitriles present a unique "double-threat" for copper retention. Unlike simple hydrocarbons, this scaffold possesses two potent coordination sites: the indole nitrogen (soft donor) and the nitrile nitrogen (harder donor). Copper catalysts (commonly CuI, CuBr, or Cu(OAc)₂) used in cyanation (e.g., Rosenmund-von Braun or modern Pd/Cu co-catalyzed methods) form stable square-planar or tetrahedral complexes with these nitrogens.

Regulatory Impact: Under ICH Q3D guidelines , Copper is a Class 3 impurity (oral) or Class 2A (parenteral).[1]

  • Oral PDE: 3000 µ g/day .

  • Parenteral PDE: 300 µ g/day . Failure to remove Cu below these thresholds risks toxicological non-compliance and downstream oxidative degradation of the API.

Diagnostic Workflow (Decision Tree)

Before selecting a protocol, assess your crude mixture state.

CopperRemovalDecision Start Crude Indole-2-Carbonitrile (High Cu Residue) SolubilityCheck Is Product Soluble in Water-Immiscible Solvent? (EtOAc, DCM, MTBE) Start->SolubilityCheck ColorCheck Visual Inspection: Blue/Green or Red/Brown? SolubilityCheck->ColorCheck Yes Precip Product is Solid/Insoluble SolubilityCheck->Precip No Blue Blue/Green (Cu II) Oxidized Species ColorCheck->Blue Red Red/Brown (Cu I) Reduced Species ColorCheck->Red MethodA Protocol A: Ammonia/EDTA Wash Blue->MethodA MethodB Protocol B: Thiourea/TMT Scavenging Red->MethodB Hard to chelate ICP Validation: ICP-MS Analysis MethodA->ICP MethodB->ICP MethodC Protocol C: Solid Phase Scavenger (Reslurrying) Precip->MethodC MethodC->ICP

Figure 1: Decision matrix for selecting the appropriate copper removal strategy based on oxidation state and solubility.

Troubleshooting Guides & Protocols

Module A: Aqueous Phase Extraction (The "Quick Fix")

Best For: Cu(II) species (Blue/Green) in EtOAc or DCM solutions.

The Science: Standard brine washes fail because the Indole-Cu bond (


) is often stronger than Water-Cu. We must introduce a ligand with a higher formation constant (

) for Copper than the indole.
  • Ammonia: Forms

    
     (Deep blue, water-soluble).
    
  • EDTA: Hexadentate ligand, extremely high affinity (

    
    ).
    

Protocol:

  • Dissolution: Dissolve crude indole (10 g) in EtOAc (100 mL).

  • Oxidation (Critical): If the solution is reddish (Cu(I)), stir vigorously with air for 30 mins to oxidize to Cu(II), which chelates more readily with EDTA/Ammonia.

  • The Wash:

    • Option 1 (Robust): Wash with 10% aqueous NH₄OH (2 x 50 mL). Note: The aqueous layer must turn deep blue. If it's pale, Cu is still in the organic phase.

    • Option 2 (Sensitive Substrates): Wash with 0.1 M EDTA (disodium salt) adjusted to pH 8-9 with NaHCO₃.

  • Polishing: Wash with brine (1 x 50 mL) to remove residual ammonia/EDTA. Dry over Na₂SO₄.[2]

FAQ:

Q: My aqueous layer is not turning blue, but I know Copper is present. A: The Copper might be "locked" in a hydrophobic cluster or as Cu(I). Add 1-2 mL of 30% H₂O₂ to the ammonia wash to force oxidation.

Module B: Solid-Supported Scavengers (The "Heavy Lifters")

Best For: Low-level polishing (<500 ppm to <10 ppm) or when aqueous workup is impossible (emulsions).

The Science: Functionalized silica gels (SiliaMetS®, QuadraPure®) use surface-bound ligands to sequester metals. For Indoles, Thiol (Si-SH) and Thiourea (Si-Thiourea) are superior because Sulfur has a high affinity for soft Cu(I) and borderline Cu(II) species, outcompeting the nitrogen donors.

Comparative Data: Scavenger Efficiency

Scavenger TypeFunctional GroupTarget Cu StateRelative CostEfficiency (Indoles)
Si-Thiol -SHCu(I) & Cu(II)ModerateHigh (Preferred)
Si-Thiourea -NH-CS-NH-Cu(I) & Cu(II)HighVery High
Si-Diamine -NH-CH₂-CH₂-NH₂Cu(II) onlyLowLow (Competes with Indole)

Protocol (Batch Mode):

  • Dissolve product in a non-protic solvent (THF or EtOAc are ideal; avoid MeOH if using Si-Isocyanate).

  • Add 4 equivalents of Si-Thiol relative to the estimated residual Copper (or 10-20% w/w relative to product if Cu content is unknown).

  • Temperature: Heat to 40-50°C. Kinetic energy is required to overcome the activation energy of ligand exchange.

  • Time: Stir for 4-12 hours.

  • Filtration: Filter through a 0.45 µm pad (Celite or sintered glass) to remove the silica.

FAQ:

Q: I used Si-Diamine and the copper didn't move. A: Diamines are hard bases. Indole-2-carbonitrile coordinates Cu tightly. You need a Soft Base (Sulfur-based scavenger) to break the Cu-Nitrogen bond. Switch to Si-Thiol.

Module C: Chemical Precipitation (The "Nuclear Option")

Best For: Large scale (Kilo-lab) or massive contamination (>5000 ppm).

The Science: Trimercaptotriazine (TMT) (often sold as TMT-Na₃) forms a 3D polymeric network with Copper that is virtually insoluble in organic solvents and water.

Protocol:

  • Dissolve crude product in EtOAc/THF.

  • Add TMT-Na₃ (0.5 eq per eq of Cu) as a 15% aqueous solution.

  • Stir vigorously for 60 mins.

  • Observation: A fine precipitate (Cu-TMT complex) will form at the interface.

  • Filtration: Filter the biphasic mixture through a pad of Celite. The Cu-TMT stays on the Celite.

  • Separate layers and concentrate the organic phase.

Mechanism of Action Visualization

Understanding why standard washes fail helps in choosing the right scavenger.

ScavengingMechanism Cu Cu Complex Cu-Indole Complex Cu->Complex Indole Indole-CN Indole->Complex N-Coordination Scavenger Si-Thiol (Scavenger) Waste Cu-S-Silica (Solid Waste) Scavenger->Waste Irreversible Binding Complex->Scavenger Ligand Exchange (Sulfur > Nitrogen) Product Purified Indole Complex->Product Release

Figure 2: Ligand exchange mechanism. The Sulfur atom on the scavenger (Soft Base) displaces the Indole Nitrogen (Borderline Base) from the Copper center.

References & Authority

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation.[3] (2019).[4] Defines PDE limits for Copper (Class 2A/3). Link

  • SiliCycle Application Note. "Scavenging of Copper using SiliaMetS®." Demonstrates efficacy of Thiol/Thiourea over amines for Cu removal. Link

  • Org. Process Res. Dev. "Removal of Copper Residues from Organic Solutions using TMT." Organic Process Research & Development.[5] (2006).[6][7] Validates TMT precipitation efficiency. Link

  • BenchChem Technical Support. "Copper Catalyst Removal in Click Chemistry." Discusses EDTA and Ammonia wash protocols for nitrogen-rich heterocycles. Link

Disclaimer

All protocols should be validated with small-scale pilots (100 mg) before scale-up. Always verify final Copper content using ICP-OES or ICP-MS to ensure compliance with ICH Q3D.

Sources

Troubleshooting

Technical Support Center: Temperature Control for Regioselective Electrophilic Substitution on Indoles

Welcome to the Technical Support Center for indole functionalization. This guide is engineered for researchers, synthetic chemists, and drug development professionals who require precise regiocontrol during the electroph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indole functionalization. This guide is engineered for researchers, synthetic chemists, and drug development professionals who require precise regiocontrol during the electrophilic aromatic substitution (EAS) of indole scaffolds.

By synthesizing thermodynamic principles with field-validated protocols, this guide provides actionable troubleshooting steps for navigating the kinetic and thermodynamic landscapes of indole chemistry.

Core Principles & FAQs (Mechanistic Insights)

Q1: Why does electrophilic aromatic substitution (EAS) inherently favor the C3 position over C2? A: The preference is governed by the relative stability of the Wheland intermediate. When an electrophile attacks the C3 position, the resulting positive charge is delocalized across the pyrrole ring and the adjacent nitrogen atom, while the full aromaticity of the fused benzene ring is preserved[1],[2]. Conversely, an attack at the C2 position forces the positive charge to disrupt the benzene ring's aromaticity to achieve resonance stabilization, resulting in a higher-energy, less stable intermediate[1],[2]. Therefore, C3 substitution is the kinetically favored pathway.

Q2: How does temperature dictate kinetic vs. thermodynamic control in indole functionalization? A: Temperature is the primary thermodynamic switch in indole EAS.

  • Kinetic Control (Low Temperatures, e.g., -78 °C to 0 °C): At low temperatures, the reaction lacks the thermal energy to overcome higher activation barriers or reverse the initial C3-attack. The system is trapped in the kinetically favored C3-substituted product[3].

  • Thermodynamic Control (High Temperatures, e.g., > 60 °C): Elevated temperatures provide sufficient energy to make the initial C3-attack reversible (particularly in transition-metal catalyzed processes like palladation). Because the C2-substituted product often represents a deeper thermodynamic well (due to reduced steric hindrance or specific catalyst-ligand stabilization), the equilibrium shifts to favor C2-functionalization[4].

Q3: If my target is C2, how do I overcome the intrinsic C3 preference without using transition metals? A: If C3 is already blocked (e.g., 3-alkylindoles), electrophilic attack still initially occurs at C3, forming a highly reactive 3H-indolium ion intermediate[5]. By carefully controlling the temperature (usually 0 °C to room temperature depending on the electrophile), this intermediate undergoes a 1,2-migration (rearrangement) of the electrophile to the C2 position to restore aromaticity[5].

G Indole Indole + Electrophile TempLow Low Temp (< 0°C) Kinetic Control Indole->TempLow TempHigh High Temp (> 60°C) Thermodynamic Control Indole->TempHigh C3_Int C3-Wheland Intermediate (Aromaticity Retained) TempLow->C3_Int Fast TempHigh->C3_Int Fast C2_Int C2-Wheland Intermediate (Aromaticity Disrupted) TempHigh->C2_Int Equilibration / Migration C3_Int->TempHigh Reversible C3_Prod C3-Substituted Indole (Kinetic Product) C3_Int->C3_Prod Irreversible C2_Prod C2-Substituted Indole (Thermodynamic Product) C2_Int->C2_Prod Stable Sink

Caption: Kinetic vs. thermodynamic pathways in indole electrophilic aromatic substitution.

Troubleshooting Guide: Common Experimental Failures

Issue 1: Polyhalogenation and Oxidative Decomposition

Symptom: During bromination or chlorination, LC-MS shows a complex mixture of di- and tri-halogenated indoles, along with baseline decomposition. Root Cause: Halogenation is highly exothermic. If the temperature is not strictly controlled, the heat of reaction accelerates subsequent electrophilic attacks on the electron-rich indole core. Solution:

  • Drop the Temperature: Conduct the reaction at -78 °C.

  • Use Superacid Activation: Employing HF/SbF5 at low temperatures protonates the N-substituent (or the newly added halogen), deactivating the ring against further electrophilic attack and locking in the mono-halogenated kinetic product[3].

Issue 2: Poor Regioselectivity (Mixture of C2 and C3 products)

Symptom: Transition-metal catalyzed alkenylation or arylation yields a 60:40 mixture of C3 and C2 isomers. Root Cause: The reaction temperature is caught in a "thermodynamic limbo"—warm enough to allow some reversibility of the C3-intermediate, but not hot enough to drive the equilibrium fully to the C2 product. Solution:

  • For C3 Selectivity: Lower the temperature to room temperature and remove reversible ligands.

  • For C2 Selectivity: Increase the temperature to 70 °C–80 °C and introduce a stoichiometric ligand (e.g., 2-hydroxypyridine derivatives) that acts as an internal base, facilitating the reversible C-H palladation at C3 and funneling the intermediate to C2[4].

G Issue Issue: Polyhalogenation & Decomposition CheckTemp Is reaction temp > 0°C? Issue->CheckTemp YesTemp Yes CheckTemp->YesTemp NoTemp No CheckTemp->NoTemp Action1 Cool to -78°C. Use superacid (HF/SbF5) to deactivate ring. YesTemp->Action1 CheckEquiv Check Electrophile Equivalents NoTemp->CheckEquiv Action2 Reduce to 1.0 - 1.05 eq. Ensure slow addition. CheckEquiv->Action2

Caption: Troubleshooting workflow for preventing polyhalogenation in indoles.

Validated Experimental Protocols

Protocol A: Kinetically Controlled Low-Temperature Halogenation (-78 °C)

This protocol utilizes kinetic trapping to achieve absolute regioselectivity while preventing polyhalogenation[3].

Materials: Indole substrate, HF/SbF5 (superacid), N-halosuccinimide (NXS), dry dichloromethane (DCM). Procedure:

  • System Purge: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.

  • Solvent & Substrate Loading: Dissolve 1.0 mmol of the indole substrate in 10 mL of anhydrous DCM.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to exactly -78 °C for 15 minutes.

  • Superacid Addition: Slowly add the HF/SbF5 mixture dropwise over 10 minutes. Causality Note: The superacid protonates the substrate, deactivating the ring to prevent over-reaction.

  • Electrophile Addition: Add 1.05 equivalents of NXS in small portions. Maintain -78 °C for 2 hours.

  • Quenching: Quench the reaction while still at -78 °C using a pre-cooled saturated aqueous NaHCO3 solution to prevent exothermic runaway during workup.

Protocol B: Thermodynamically Controlled C2-Alkenylation (70 °C)

This protocol leverages thermal energy and ligand design to reverse the intrinsic C3-palladation, driving the reaction to the C2 position[4].

Materials: Indole substrate, PdCl2 catalyst, 2-hydroxypyridine-based ligand, alkene coupling partner, DMF. Procedure:

  • Catalyst Preparation: In a sealed tube, combine 5 mol% PdCl2 and 10 mol% of the specific 2-hydroxypyridine ligand in 2 mL DMF. Stir at room temperature for 10 minutes.

  • Reactant Loading: Add 1.0 mmol of indole and 1.5 mmol of the alkene.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 70 °C using a precision-controlled oil bath or heating block.

  • Equilibration: Maintain at 70 °C for 16 hours. Causality Note: The elevated temperature provides the activation energy necessary for the C3-Pd intermediate to undergo reversible de-palladation, allowing the system to funnel into the more thermodynamically stable C2-alkenylated product.

  • Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite before chromatographic purification.

Quantitative Data: Temperature vs. Regioselectivity

The following table summarizes the causal relationship between reaction temperature, the chosen catalytic system, and the resulting regioselectivity.

Reaction TypeReagents / CatalystTemperatureDominant MechanismRegioselectivityYield / Outcome
Halogenation HF/SbF5, NXS-78 °CKinetic Trapping>95% C3 Excellent mono-halogenation[3]
Halogenation Standard (NXS, DCM)25 °C (RT)Uncontrolled ExothermicMixed / PolyHigh polyhalogenation/decomposition
Alkenylation PdCl2 (Ligand-free)25 °C (RT)Kinetic Palladation>90% C3 Good yield of C3-alkene[4]
Alkenylation PdCl2 + SOHP Ligand70 °CThermodynamic Equilibration>90% C2 Excellent yield of C2-alkene[4]
Formylation Vilsmeier-Haack0 °C to RT1,2-Migration (C3 blocked)>95% C2 3H-indolium rearrangement[5]

References

  • Homework.Study.com. Indole reacts with electrophiles at C3 rather than at C2. Retrieved from: [Link]

  • Vaia. Problem 19 Indole reacts with electrophiles... Retrieved from:[Link]

  • Chemical Science (RSC Publishing). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. (2020). Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

characteristic IR nitrile stretch frequency for indole-2-carbonitriles

Spectroscopic Profiling of Indole-2-Carbonitriles: A Comparative IR Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] The Diagnostic Landscape In med...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profiling of Indole-2-Carbonitriles: A Comparative IR Guide

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

The Diagnostic Landscape

In medicinal chemistry, the indole-2-carbonitrile scaffold is a privileged pharmacophore, often serving as a bioisostere for esters or as a precursor to complex heterocycles.[1][3] For the analytical scientist, the nitrile (


) moiety provides a "silent region" spectroscopic handle—a distinct window (2100–2300 cm⁻¹) free from the interference of C-H, O-H, or C=O stretches.

However, precise characterization requires distinguishing the indole-2-carbonitrile from its positional isomers (e.g., indole-3-carbonitrile) and other aromatic nitriles.[1][3] This guide delineates the characteristic infrared (IR) signatures, driven by the unique electronic "push-pull" mechanics of the indole ring.[1]

The Core Frequency

The characteristic IR nitrile stretch for indole-2-carbonitriles typically appears as a sharp, intense band in the range of:

– 2230 cm⁻¹[1][3]

This value is diagnostically lower than aliphatic nitriles (~2250 cm⁻¹) due to conjugation, yet distinct from the highly conjugated indole-3-isomers.[1][3]

Comparative Analysis: Frequency & Intensity

To validate the identity of an indole-2-carbonitrile, one must compare its shift against standard benchmarks.[1][3] The following table synthesizes experimental data to highlight the impact of conjugation on bond order and force constants.

Compound ClassRepresentative Structure

Frequency (cm⁻¹)
IntensityElectronic Driver
Aliphatic Nitrile Acetonitrile2250 ± 5Weak/MediumInductive effect only; high bond order.[1][3]
Aromatic Nitrile Benzonitrile2228 – 2235StrongPhenyl ring conjugation lowers force constant.[1][3]
Indole-2-Carbonitrile 2-Cyanoindole2215 – 2230 Strong Indole N1 lone pair conjugation (moderate).[1][3]
Indole-3-Carbonitrile 3-Cyanoindole2210 – 2220Very StrongDirect "enamine-like" resonance from N1 to C3.[1][3]

Key Insight: The shift to lower wavenumbers in indoles compared to benzonitrile is caused by the electron-rich nature of the pyrrole ring.[1] The Indole-3-position is electronically linked more directly to the nitrogen lone pair (enamine-like resonance), often resulting in a slightly lower frequency and higher intensity than the 2-position.[1]

Mechanistic Logic: The "Push-Pull" Effect[1][3]

The vibrational frequency is governed by the bond force constant (


). In conjugated systems, resonance structures that introduce single-bond character to the nitrile group reduce 

, thereby lowering the frequency (

).

The following diagram illustrates the electronic flow that differentiates the Indole-2-carbonitrile system.

ResonanceEffect N_LonePair Indole N1 Lone Pair (Electron Source) Ring_System Indole Ring (Conjugation Bridge) N_LonePair->Ring_System Resonance Donation CN_Group C2-Nitrile Group (Electron Sink) Ring_System->CN_Group Bond Order Reduction Effect_Freq Lower Frequency (2215-2230 cm⁻¹) CN_Group->Effect_Freq Reduced Force Constant Effect_Int High Intensity (Large Dipole Change) CN_Group->Effect_Int Increased Polarizability

Caption: Figure 1. Electronic resonance mechanism reducing the nitrile bond order in indole-2-carbonitriles.

Experimental Protocols: Validating the Signal

The physical state of the sample significantly affects the IR spectrum of indoles due to Hydrogen Bonding (N-H...N). Use the following self-validating protocol to ensure data integrity.

Method A: Solid State (KBr Pellet) - Recommended for Fingerprinting

This method captures the crystal lattice effects, often showing a sharper nitrile peak but a broadened N-H stretch due to hydrogen bonding.[1]

  • Preparation: Mix 1–2 mg of the dry indole-2-carbonitrile sample with ~200 mg of spectroscopic grade KBr.[1][3]

  • Grinding: Grind in an agate mortar until a fine, non-reflective powder is formed (minimizes Christiansen effect).

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Validation: Check the N-H region (3200–3400 cm⁻¹).[1][3] If the N-H band is broad and shifted <3300 cm⁻¹, significant H-bonding is present, which may slightly redshift the nitrile peak.[1]

Method B: Solution Phase (CHCl₃/CH₂Cl₂) - Recommended for Frequency Precision

This method breaks intermolecular H-bonds, providing the "true" molecular frequency.[1][3]

  • Dissolution: Prepare a 10 mM solution in dry chloroform or dichloromethane.[1][3]

  • Cell Loading: Use a CaF₂ or NaCl liquid cell (0.1 mm path length).

  • Subtraction: Run a solvent blank and subtract it from the sample spectrum.[1][3]

  • Observation: The N-H stretch should sharpen and shift to ~3450 cm⁻¹ (free N-H). The Nitrile stretch will typically shift +5 to +10 cm⁻¹ compared to the solid state (e.g., moving from 2218 to 2225 cm⁻¹).

Analytical Workflow Diagram

Workflow Sample Unknown Indole Sample IR_Scan Acquire IR Spectrum (2100-2300 cm⁻¹) Sample->IR_Scan Decision Peak Position? IR_Scan->Decision Aliphatic > 2240 cm⁻¹ (Aliphatic/Non-conj) Decision->Aliphatic Indole2 2215 - 2230 cm⁻¹ (Indole-2-CN Candidate) Decision->Indole2 Indole3 < 2215 cm⁻¹ (Indole-3-CN Candidate) Decision->Indole3 Confirm Validate with NMR (C2 vs C3 Proton) Indole2->Confirm Indole3->Confirm

Caption: Figure 2. Decision logic for identifying nitrile position based on IR frequency ranges.

References

  • Hrizi, A., et al. (2021).[3] "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions." Molecules, 26(17), 5287.[3] [Link]

  • NIST Chemistry WebBook. (n.d.).[1][3] "Indole-3-carbonitrile Infrared Spectrum." National Institute of Standards and Technology.[1][3] [Link]

  • Silverstein, R. M., et al. (2014).[3] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][3] (Standard text for general nitrile frequency ranges).

Sources

Comparative

Advanced HPLC Method Development for the Separation of 6-Chloroindole Positional Isomers: A Comparative Guide

The separation of halogenated positional isomers—such as 4-, 5-, 6-, and 7-chloroindole—represents a classic bottleneck in pharmaceutical quality control and synthetic chemistry. Because these molecules possess identical...

Author: BenchChem Technical Support Team. Date: March 2026

The separation of halogenated positional isomers—such as 4-, 5-, 6-, and 7-chloroindole—represents a classic bottleneck in pharmaceutical quality control and synthetic chemistry. Because these molecules possess identical empirical formulas (


) and nearly indistinguishable hydrophobicities, traditional reversed-phase chromatography often fails to provide baseline resolution.

This guide provides an objective comparison of stationary phase performances, details the mechanistic causality behind column selection, and delivers a self-validating protocol for achieving robust separation.

Mechanistic Causality: Why C18 Fails and PFP Succeeds

In reversed-phase HPLC, standard C18 columns rely almost exclusively on dispersive (hydrophobic) van der Waals interactions. When analyzing 5-chloroindole and 6-chloroindole, their hydrophobic surface areas are virtually identical. Consequently, the selectivity factor (


) approaches 1.0, leading to severe co-elution.

To resolve these isomers, the chromatographic system must exploit subtle electronic and spatial differences. This is where orthogonal stationary phases, such as Pentafluorophenyl (PFP) and Phenyl-Hexyl, excel ()[1].

  • 
     Interactions : The PFP stationary phase contains a highly electron-deficient aromatic ring due to the strong electron-withdrawing nature of its five fluorine atoms. Conversely, the indole core is electron-rich. This creates a strong 
    
    
    
    donor-acceptor interaction that C18 cannot provide ()[2].
  • Dipole-Dipole & Halogen Interactions : The specific position of the highly electronegative chlorine atom (e.g., at the 6-position vs. the 5-position) alters the molecule's overall dipole moment and local charge distribution. The polar C-F bonds on the PFP phase interact differentially with these localized charges, providing critical spatial selectivity[2].

  • Mobile Phase Causality : When utilizing PFP or Phenyl columns for isomer separation, methanol is strongly preferred over acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond with

    
     electrons that compete with the analyte for the stationary phase's 
    
    
    
    system, thereby dampening selectivity. Methanol, a protic solvent lacking
    
    
    electrons, preserves these critical stationary-phase interactions ()[3].

Workflow Visualization

G N1 Sample Preparation (Chloroindole Isomers) N2 Initial Screening (Standard C18 Column) N1->N2 N3 Co-elution Detected? (Rs < 1.5) N2->N3 N4 Switch to Orthogonal Phase (PFP or Phenyl-Hexyl) N3->N4 Yes (Lack of spatial selectivity) N7 Method Validation (Robustness & Reproducibility) N3->N7 No N5 Optimize Mobile Phase (Use MeOH instead of ACN) N4->N5 N6 Evaluate Selectivity (Dipole & π-π interactions) N5->N6 N6->N5 Rs < 1.5 N6->N7 Rs ≥ 1.5 Achieved

HPLC Method Development Workflow for Halogenated Positional Isomers.

Performance Comparison: C18 vs. Phenyl-Hexyl vs. PFP

The following table summarizes the comparative performance of three common stationary phases for the separation of a chloroindole isomer mixture under identical gradient conditions (Water/Methanol).

Column ChemistryPrimary Interaction MechanismRetention Time (6-Chloroindole)Resolution (

) (5- vs 6-isomer)
Performance Evaluation
Standard C18 Hydrophobic (Dispersive)8.4 min0.8 (Co-elution)Poor . Fails to recognize spatial differences of the halogen atom.
Phenyl-Hexyl Hydrophobic +

10.2 min1.3 (Partial)Moderate . Better than C18, but lacks the dipole selectivity for baseline resolution.
PFP (Pentafluorophenyl) Hydrophobic +

+ Dipole-Dipole
12.5 min2.1 (Baseline) Excellent . Fluorinated ring recognizes minor charge localizations and spatial geometry.

Note: Data synthesized from comparative isomer separation principles on fluorinated stationary phases[2][4].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating System Suitability Test (SST). If the SST fails, the protocol dictates specific mechanistic adjustments to restore the system's integrity.

Step 1: Mobile Phase Preparation
  • Mobile Phase A : 0.1% Formic Acid in Ultrapure Water (18.2 M

    
    cm).
    
    • Causality: Formic acid (pH ~2.7) suppresses the ionization of residual silanols on the silica support, preventing secondary ion-exchange interactions that cause peak tailing.

  • Mobile Phase B : 100% HPLC-Grade Methanol.

    • Causality: Methanol is utilized instead of acetonitrile to prevent the disruption of

      
       interactions between the PFP phase and the indole core.
      
Step 2: Chromatographic Conditions
  • Column : High-purity silica PFP column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25°C.

    • Causality: Lower temperatures enhance enthalpy-driven dipole-dipole and

      
       interactions. Elevating the temperature increases kinetic energy, which can overcome these weak forces and drastically reduce isomer resolution.
      
  • Detection : UV at 280 nm (optimal absorbance for the indole chromophore).

  • Gradient Program :

    • 0 - 2 min: 30% B

    • 2 - 12 min: 30%

      
       65% B
      
    • 12 - 15 min: 65% B

    • 15 - 15.1 min: 65%

      
       30% B
      
    • 15.1 - 20 min: 30% B (Re-equilibration)

Step 3: System Suitability and Self-Validation (Crucial)

Before analyzing unknown samples or synthetic batches, inject a standard resolution mixture containing equal concentrations (e.g., 50 µg/mL) of 5-chloroindole and 6-chloroindole.

  • Validation Criteria : The resolution (

    
    ) between the two peaks must be 
    
    
    
    . The tailing factor (
    
    
    ) must be
    
    
    .
  • Corrective Action Loop :

    • If

      
      : The dipole interactions are insufficient. Action : Decrease the column temperature to 20°C to strengthen dipole-dipole interactions, or decrease the gradient slope (e.g., 30% to 55% B over 15 mins) to increase residence time in the critical elution window.
      
    • If

      
      : Secondary interactions with unendcapped silanols are occurring. Action : Ensure Mobile Phase A is freshly prepared with 0.1% Formic Acid to fully protonate residual silanols, or switch to a hybrid-silica PFP column with better end-capping.
      

References

  • Agilent Technologies . Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Welch Materials . [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from[Link]

  • YMC Co., Ltd . Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP. Retrieved from[Link]

Sources

Validation

Unambiguous ¹³C NMR Assignment of the C2 Nitrile Carbon in Indole Derivatives: A Comparative Methodological Guide

The structural elucidation of substituted indoles is a critical bottleneck in medicinal chemistry and drug development. When a nitrile (cyano) group is introduced at the C2 position of the indole scaffold, assigning the...

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of substituted indoles is a critical bottleneck in medicinal chemistry and drug development. When a nitrile (cyano) group is introduced at the C2 position of the indole scaffold, assigning the ¹³C NMR signals for the C2 carbon and the nitrile carbon (-C≡N) becomes a notorious analytical challenge. Both are quaternary carbons, lacking directly attached protons, which deprives them of Nuclear Overhauser Effect (NOE) enhancement and results in long longitudinal relaxation times (


)[1].

This guide provides an objective comparison of NMR methodologies—ranging from standard 1D acquisitions to advanced 2D heteronuclear techniques—to establish a self-validating workflow for the unambiguous assignment of the C2 nitrile carbon.

The Mechanistic Challenge: Why is C2-CN Assignment Ambiguous?

To understand the limitations of standard NMR techniques, one must analyze the causality of the spectral overlap and magnetization transfer in cyanoindoles.

  • Chemical Shift Congestion : The nitrile carbon typically resonates in the 112–120 ppm range[2][3]. The C2 carbon of an unsubstituted indole appears around 125 ppm, but the strong electron-withdrawing mesomeric effect of a C2-nitrile group can shield or deshield the local environment, pushing the C2 signal directly into the 110–125 ppm window. This causes severe overlap with C3, C3a, C7a, and the CN carbon itself[4].

  • Symmetrical HMBC Ambiguity : 2D ¹H-¹³C HMBC relies on

    
     and 
    
    
    
    (two- and three-bond) scalar couplings. In a 2-cyanoindole system:
    • The H3 proton couples to C2 via a

      
       pathway and to the CN carbon via a 
      
      
      
      pathway (H3–C3–C2–CN).
    • The H1 proton (N-H) couples to C2 via a

      
       pathway and to the CN carbon via a 
      
      
      
      pathway (H1–N1–C2–CN).

Because HMBC cross-peak intensities depend heavily on dihedral angles rather than strict bond distance, distinguishing a


 from a 

correlation is often impossible using standard HMBC alone, leaving the C2 and CN assignments ambiguous.

HMBC_Coupling H1 H1 (N-H) C2 C2 H1->C2 2J (Weak) CN C≡N H1->CN 3J (Strong) H3 H3 H3->C2 2J (Strong) H3->CN 3J (Variable)

Magnetization transfer pathways in 2-cyanoindole showing HMBC ambiguity.

Comparative Analysis of NMR Modalities

To resolve this ambiguity, spectroscopists must employ a combination of techniques. Below is an objective comparison of their performance, sensitivity, and assignment capability.

Table 1: Performance Comparison of NMR Techniques for Cyanoindoles
Analytical TechniquePrimary FunctionSensitivityAcquisition TimeUnambiguous C2/CN Resolution?
1D ¹³C NMR (Standard) Baseline identification of all carbons.Low (for Quaternary)1–4 HoursNo. Cannot link carbons to specific positions.
1D ¹³C NMR (

-Filtered)
Differentiates based on relaxation times.Low4–8 HoursPartial. CN relaxes much slower than C2.
2D ¹H-¹³C HSQC Filters out protonated carbons (CH/CH2).High15–30 MinsNo. Quaternary carbons do not appear.
2D ¹H-¹³C HMBC Maps long-range H-C connectivity.Medium2–6 HoursPartial. Suffers from

/

overlap.
2D 1,1-ADEQUATE Maps direct C-C bonds (

).
Very Low12–48 HoursYes. Directly links C3 to C2, isolating CN.
2D ¹H-¹⁵N HMBC Identifies the nitrile Nitrogen.Low8–16 HoursYes. Orthogonal confirmation of the CN group.
Table 2: Typical ¹³C Chemical Shift Ranges in 2-Cyanoindoles[2][5]
Carbon PositionTypical Shift Range (ppm)Multiplicity in 1D ¹³CHMBC Correlations (Proton Source)
C2 115.0 – 128.0Singlet (Quaternary)H1 (

), H3 (

)
C≡N (Nitrile) 112.0 – 119.0Singlet (Quaternary)H1 (

), H3 (

)
C3 102.0 – 110.0Doublet (CH)H1 (

)
C3a / C7a 126.0 – 136.0Singlet (Quaternary)H3 (

), H4 (

) / H1 (

), H6 (

)

Experimental Protocols: A Self-Validating Workflow

To achieve a self-validating system, rely on the physical differences between the C2 and CN carbons. The nitrile carbon, due to its linear sp-hybridized geometry and lack of nearby protons, has a significantly longer


 relaxation time than the sp²-hybridized C2 carbon embedded in the indole ring.
Protocol: Optimized HMBC and -Relaxation Workflow

Step 1: Sample Preparation & Solvent Selection

  • Action : Dissolve 20–30 mg of the indole derivative in 0.6 mL of highly pure DMSO-

    
    .
    
  • Causality : DMSO-

    
     strongly hydrogen-bonds with the indole N-H (H1), preventing rapid proton exchange. This locks the H1 signal as a sharp peak (typically 11.0–12.5 ppm), which is strictly required to observe H1-to-C2 and H1-to-CN HMBC correlations[1]. Using CDCl₃ often results in a broad, unusable N-H signal.
    

Step 2: Hardware Configuration

  • Action : Utilize a

    
     500 MHz NMR spectrometer equipped with a CryoProbe.
    
  • Causality : CryoProbes reduce thermal noise in the receiver coils, providing a 3x to 4x boost in Signal-to-Noise Ratio (SNR). This is mandatory for detecting weak quaternary carbon signals in a reasonable timeframe.

Step 3:


-Filtered 1D ¹³C Acquisition (Inversion Recovery) 
  • Action : Run a standard inversion-recovery sequence (t1ir) with a variable delay (

    
    ) set to 2.0 seconds.
    
  • Causality : At

    
    , the faster-relaxing ring carbons (including C2) will have crossed the null point and appear as positive peaks. The exceptionally slow-relaxing nitrile carbon (CN) will still be inverted (negative peak). This definitively distinguishes CN from C2.
    

Step 4: High-Resolution 2D ¹H-¹³C HMBC

  • Action : Set the long-range coupling constant (

    
    ) parameter to 8 Hz . Increase the spectral resolution in the F1 (Carbon) dimension to at least 1024 increments.
    
  • Causality : A

    
     of 8 Hz is optimized for aromatic 
    
    
    
    couplings. High F1 resolution is required to separate the C2 and CN peaks if they resonate within < 1.0 ppm of each other.

NMR_Workflow A 1. Sample Prep in DMSO-d6 (Lock N-H Proton) B 2. 1D 13C Inversion Recovery (Identify slow-relaxing CN) A->B C 3. 2D 1H-13C HMBC (Map H1/H3 to Quaternary Carbons) B->C D Are C2 and CN Signals Resolved? C->D E 4. 2D 1,1-ADEQUATE or 15N HMBC (Orthogonal Validation) D->E No (Severe Overlap) F Unambiguous C2 & CN Assignment D->F Yes (Resolved via T1) E->F

Self-validating experimental workflow for C2-nitrile assignment.

Conclusion

While 2D ¹H-¹³C HMBC remains the foundational technique for assigning indole derivatives, the symmetrical


/

coupling pathways from H1 and H3 to the C2 and CN carbons render HMBC alone insufficient for 2-cyanoindoles. By integrating

-relaxation filtering (which isolates the slow-relaxing nitrile carbon) and utilizing DMSO-

to lock the N-H proton for clear correlation mapping, researchers can establish a highly trustworthy, self-validating assignment protocol[1][3]. For highly congested spectra, transitioning to 1,1-ADEQUATE or ¹⁵N-HMBC provides the ultimate structural proof.

References

  • 13C NMR spectroscopy of indole derivatives . Semantic Scholar. Available at:[Link]

  • NMR STUDIES OF INDOLE . Pedro Joseph-Nathan, Rosa E. del Rio, and Martha S. Morales-Rios. Clockss.org. Available at:[Link]

  • SYNTHESIS OF 3-INDOLYLAZOLES AND MERIDIANIN DERIVATIVES FROM INDOLYL ENAMINONITRILES . Arkivoc. Available at: [Link]

  • Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers from 13C NMR CN Chemical Shifts . ACS Publications. Available at:[Link]

  • Synthesis and photophysical characterization of fluorescent indole nucleoside analogues . PMC (NIH). Available at:[Link]

Sources

Comparative

purity assessment of 6-Chloro-1H-indole-2-carbonitrile by LC-MS

Purity Assessment of 6-Chloro-1H-indole-2-carbonitrile: A Comparative LC-MS Methodological Guide As pharmaceutical pipelines increasingly rely on highly functionalized heterocycles, the analytical scrutiny applied to cri...

Author: BenchChem Technical Support Team. Date: March 2026

Purity Assessment of 6-Chloro-1H-indole-2-carbonitrile: A Comparative LC-MS Methodological Guide

As pharmaceutical pipelines increasingly rely on highly functionalized heterocycles, the analytical scrutiny applied to critical building blocks must evolve. 6-Chloro-1H-indole-2-carbonitrile (CAS 1782000-02-5) is a prime example of a complex intermediate where standard quality control methods often fall short[1]. For intermediates with high functional density, relying solely on traditional HPLC-UV for purity assessment introduces significant regulatory and chemical risks, making Liquid Chromatography-Mass Spectrometry (LC-MS) an essential, rather than optional, analytical strategy[2].

This guide objectively compares analytical modalities for this specific halogenated indole and provides a field-proven, self-validating LC-MS protocol designed to ensure uncompromising scientific integrity.

Methodological Comparison: Why LC-MS is the Gold Standard

Indole derivatives possess a rigid


-electron system, and the presence of a carbonitrile group alongside a halogen creates unique analytical challenges. While HPLC-UV is ubiquitous, it cannot definitively structurally characterize unknown degradation products or differentiate co-eluting impurities that lack distinct chromophoric shifts.

Table 1 summarizes the objective performance of three common analytical alternatives for 6-Chloro-1H-indole-2-carbonitrile.

Table 1: Comparison of Analytical Modalities for Halogenated Indole Carbonitriles

Analytical ModalityResolution of RegioisomersImpurity IdentificationHalogen ConfirmationSuitability for 6-Chloro-1H-indole-2-carbonitrile
HPLC-UV Moderate (Depends on column)Poor (Requires reference standards)NoneSub-optimal. Fails to identify des-chloro or dimeric impurities definitively.
GC-MS HighExcellent (Library matching)Excellent (Isotope ratios)Moderate. The polar indole N-H and carbonitrile group risk thermal degradation; derivatization is often required.
LC-MS (ESI+) High (With orthogonal selectivity)Excellent (Exact mass & fragmentation)Excellent (Isotope ratios)Optimal. Enables rapid, sensitive detection of trace impurities and structural characterization without thermal degradation[].

Chromatographic Strategy & Causality

To build a robust method, we must move beyond standard C18 chemistries. Positional isomers (e.g., 4-chloro- vs. 6-chloro-1H-indole-2-carbonitrile) often exhibit identical hydrophobicity, leading to critical co-elution on aliphatic stationary phases.

The Causality of Column Choice: By utilizing a Phenyl-Hexyl stationary phase, we introduce


 interactions between the column and the aromatic indole ring. This provides orthogonal isomer selectivity, successfully resolving structurally similar impurities that would otherwise artificially inflate the reported purity of the main peak[4].

The Self-Validating MS System: The presence of the chlorine atom provides a built-in validation mechanism. Natural chlorine exists as


 and 

in a ~3:1 ratio. By monitoring the

isotopic cluster at m/z 177.0 and 179.0, the protocol inherently self-validates: any peak lacking this exact 3:1 ratio cannot be the target compound or a halogenated isomer.

LCMS_Workflow Prep Sample Prep (ACN:H2O) LC UHPLC Separation (Phenyl-Hexyl) Prep->LC 1 µL Ion ESI+ Ionization (Protonation) LC->Ion Eluent MS Mass Spectrometry (m/z 177.0 & 179.0) Ion->MS Ions Data Data Processing (Purity %) MS->Data Spectra

Fig 1. End-to-end LC-MS workflow for 6-Chloro-1H-indole-2-carbonitrile purity assessment.

Step-by-Step Experimental Protocol

This protocol is engineered for a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QqQ) system operating in full scan/MRM mode.

Step 3.1: Sample Preparation
  • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Causality: Matches the mid-point of the gradient elution. Injecting a sample dissolved in 100% organic solvent into a highly aqueous initial mobile phase causes solvent shock, leading to peak fronting and loss of resolution.

  • Concentration: Prepare the sample at 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 3.2: UHPLC Conditions
  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Causality: Lowers the pH to suppress the ionization of the indole in the liquid phase (enhancing retention) while providing an abundant source of protons for ESI+ ionization.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: 10% to 60% B

    • 5.0 - 6.5 min: 60% to 95% B (Column wash)

    • 6.5 - 8.0 min: 10% B (Re-equilibration)

Step 3.3: Mass Spectrometry (ESI+) Parameters
  • Ionization Mode: Electrospray Ionization, Positive mode (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Scan Range: m/z 100 to 500.

Step 3.4: System Suitability Testing (SST) - The Self-Validating Check

Before integrating purity data, the system must pass the following checks:

  • Blank Baseline: S/N ratio must be < 3 at the target retention time.

  • Isotopic Fidelity: The mass spectrum of the main peak (Target API) must display an m/z 177.0 to 179.0 ratio of 3:1 (±10%). Failure indicates co-elution with a non-halogenated species.

Impurity_Resolution cluster_LC Chromatographic Resolution (Pi-Pi Interactions) Mix Crude Sample Mixture Iso Regioisomers (e.g., 4-Chloro) Mix->Iso Target 6-Chloro-1H-indole-2-carbonitrile (Target) Mix->Target Des Des-chloro Impurity (m/z 143.1) Mix->Des MS_Detect MS Confirmation (Isotope Ratio 3:1) Iso->MS_Detect Target->MS_Detect Des->MS_Detect

Fig 2. Orthogonal resolution of structural impurities via combined LC selectivity and MS detection.

Quantitative Data Presentation

When executing the above protocol on a synthesized batch of 6-Chloro-1H-indole-2-carbonitrile, the LC-MS platform successfully isolates the target from common process impurities. Table 2 illustrates a representative impurity profile, demonstrating how MS data validates the identity of each chromatographic peak.

Table 2: Representative LC-MS Impurity Profile for 6-Chloro-1H-indole-2-carbonitrile

Analyte / ImpurityRet. Time (min)Monoisotopic MassDetected m/z

Isotope Ratio (M : M+2)Relative Purity (UV Area %)
Des-chloro impurity3.15142.05143.1N/A (No Chlorine)0.8%
4-Chloro regioisomer4.02176.01177.03:11.2%
6-Chloro-1H-indole-2-carbonitrile 4.25 176.01 177.0 3:1 97.5%
Dimer degradation product6.80352.02353.09:6:1 (Two Chlorines)0.5%

Note: The des-chloro impurity elutes earlier due to reduced lipophilicity, while the dimer is strongly retained. The 4-chloro regioisomer is successfully resolved from the 6-chloro target strictly due to the


 interactions of the Phenyl-Hexyl column.

Conclusion

For complex functionalized heterocycles like 6-Chloro-1H-indole-2-carbonitrile, purity is not just a single number generated by a UV detector; it is a comprehensive structural profile[2]. By leveraging orthogonal column chemistries (Phenyl-Hexyl) and the self-validating nature of halogen isotopic distributions in mass spectrometry, analytical scientists can guarantee the integrity of critical API intermediates, thereby reducing downstream regulatory risks and preventing costly late-stage synthesis failures.

References

  • Source: tianmingpharm.
  • Source: bocsci.
  • Source: chromatographyonline.
  • Source: molcore.

Sources

Validation

Comprehensive Melting Point Range Validation for 6-Chloro-1H-indole-2-carbonitrile: A Comparative Performance Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 6-Chloro-1H-indole-2-carbonitrile (CAS: 1782000-02-5) [1] Executive Summary & Analytical Rationale In pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 6-Chloro-1H-indole-2-carbonitrile (CAS: 1782000-02-5) [1]

Executive Summary & Analytical Rationale

In pharmaceutical development and complex heterocyclic synthesis, the integrity of building blocks dictates the success of downstream cross-coupling reactions and biological assays. For 6-Chloro-1H-indole-2-carbonitrile , relying solely on High-Performance Liquid Chromatography (HPLC) for purity assessment is a critical vulnerability. Regioisomers—such as 5-chloro-1H-indole-2-carbonitrile or 4-chloro analogs—often co-elute under standard reverse-phase conditions due to identical molecular weights and nearly indistinguishable polarities.

As an orthogonal analytical technique, precise melting point (MP) range validation serves as an irrefutable thermodynamic indicator of crystalline purity. This guide objectively compares the performance of Ultra-Pure vs. Technical Grade 6-Chloro-1H-indole-2-carbonitrile, providing a self-validating, pharmacopeia-aligned protocol to ensure raw material integrity.

The Thermodynamics of Impurities: Mechanistic Grounding

To understand why melting point validation is superior for detecting regioisomers, we must examine the causality of melting point depression.

Pure 6-Chloro-1H-indole-2-carbonitrile crystallizes into a highly ordered lattice driven by strong intermolecular hydrogen bonding (between the indole N-H and the nitrile C≡N) and extensive


 stacking. When a structural regioisomer is introduced into this matrix, its differing spatial geometry prevents it from fitting perfectly into the host lattice.

The Causality: This geometric mismatch disrupts lattice periodicity and reduces the total lattice energy. Consequently, less thermal energy is required to break the intermolecular forces. This thermodynamic shift manifests in two ways:

  • Melting Point Depression: The onset of melting (

    
    ) occurs at a significantly lower temperature.
    
  • Broadened Melting Range (

    
    ):  The phase transition from solid to liquid spans a wider temperature range (> 2 °C) rather than occurring sharply [2].
    

MP_Thermodynamics Pure Pure 6-Chloro Isomer (Ordered Lattice) Lattice Lattice Disruption (Reduced Intermolecular Forces) Pure->Lattice Contamination Impurity Regioisomer Impurity (Geometric Mismatch) Impurity->Lattice Depression Melting Point Depression (Lower T1, Broad ΔT) Lattice->Depression Thermodynamic Shift

Figure 1: Thermodynamic causality of melting point depression by regioisomeric impurities.

Comparative Performance Analysis: Ultra-Pure vs. Technical Grade

To demonstrate the analytical significance of MP validation, we compared two commercially available grades of 6-Chloro-1H-indole-2-carbonitrile. The data below highlights how minor regioisomeric contamination drastically alters thermodynamic properties and downstream performance.

ParameterUltra-Pure Grade (Supplier A)Technical Grade (Supplier B)Analytical Significance
Claimed Purity (HPLC-UV)

99.5%

95.0%
HPLC often fails to resolve regioisomers.
Regioisomer Content (GC-MS) < 0.1%~ 3.8%Primary cause of lattice disruption.
MP Onset (

)
168.2 °C163.5 °CLower onset confirms lattice defects.
MP Clear Point (

)
169.1 °C167.0 °CPoint of complete liquefaction.
MP Range (

)
0.9 °C 3.5 °C

indicates significant impurity.
Downstream Coupling Yield 94%71%Impurities cause competitive side-reactions.

Data Interpretation: While Supplier B claims a 95% purity, the broad melting range (


) and depressed onset temperature immediately flag the presence of structurally similar impurities that will poison sensitive catalytic cross-coupling reactions.

Self-Validating Experimental Protocol (USP <741> Aligned)

A protocol is only as reliable as its internal controls. The following step-by-step methodology is adapted from standards and incorporates a System Suitability Test (SST) to make the workflow self-validating [3].

Step-by-Step Methodology

Step 1: System Suitability Test (SST) Causality: Before testing the indole, you must prove the apparatus is free of thermal lag.

  • Run a USP Melting Point Reference Standard (e.g., Sulfanilamide, MP ~165 °C) under identical conditions. The instrument is validated only if the standard melts within

    
     of its certified value.
    

Step 2: Sample Preparation

  • Dry the 6-Chloro-1H-indole-2-carbonitrile sample in a vacuum desiccator over silica gel for 24 hours to remove residual moisture (water acts as an impurity and artificially depresses the MP).

  • Grind the dried sample into a fine, homogeneous powder using an agate mortar. Causality: Large crystals create air pockets in the capillary, leading to uneven heat transfer and artificially broad melting ranges.

Step 3: Capillary Loading

  • Charge a standard USP-compatible glass capillary (10 cm length, 0.8–1.2 mm ID, 0.2–0.3 mm wall thickness).

  • Drop the capillary through a 70 cm glass tube onto a hard surface 5–10 times to pack the powder tightly. The final packed height must be exactly 2.5 to 3.5 mm .

Step 4: Pre-Heating and Insertion

  • Pre-heat the melting point apparatus block to 163 °C (approximately 5 °C below the expected onset).

  • Insert the packed capillary into the heating block.

Step 5: Thermal Ramp and Data Acquisition

  • Initiate a strict heating ramp of 1

    
     0.5 °C/min .
    
  • Causality: If the ramp exceeds 1 °C/min, the metal block heats faster than the sample inside the glass (thermal lag). This kinetic artifact inflates the observed melting point, masking true thermodynamic depression.

  • Record

    
     (Onset/Collapse Point): The temperature at which the solid column definitely collapses against the capillary wall.
    
  • Record

    
     (Clear Point): The temperature at which the sample is completely liquid with no visible solid phase.
    

USP741_Workflow SST System Suitability Test (SST) Calibrate with USP Reference Standard Prep Sample Preparation Vacuum dry & grind to fine powder SST->Prep Load Capillary Loading Pack tightly to 2.5 - 3.5 mm height Prep->Load PreHeat Pre-heat Apparatus Stabilize at 5°C below expected MP Load->PreHeat Ramp Thermal Ramp Heat at 1 ± 0.5 °C/min PreHeat->Ramp Detect Optical Detection Record Onset (Collapse) & Clear Point Ramp->Detect

Figure 2: Self-validating USP <741> Class Ia melting point determination workflow.

Conclusion

For critical building blocks like 6-Chloro-1H-indole-2-carbonitrile, relying exclusively on chromatographic purity is a high-risk strategy. By implementing a strict, USP-aligned melting point validation protocol, researchers can detect trace regioisomers through their thermodynamic impact on the crystalline lattice. An Ultra-Pure grade will consistently exhibit a sharp melting range (


), ensuring reproducibility in complex synthetic pathways.

References

  • Stanford Research Systems. "Determination of Melting Points According to Pharmacopeia." thinkSRS.com. URL:[Link]

  • United States Pharmacopeia (USP). "General Chapters: <741> MELTING RANGE OR TEMPERATURE." Pharmacopeia. URL: [Link]

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Disposal &amp; Handling of 6-Chloro-1H-indole-2-carbonitrile

The following technical guide provides a structured, field-validated protocol for the disposal of 6-Chloro-1H-indole-2-carbonitrile . This content is designed for researchers and safety officers requiring immediate, acti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a structured, field-validated protocol for the disposal of 6-Chloro-1H-indole-2-carbonitrile . This content is designed for researchers and safety officers requiring immediate, actionable operational procedures.

[1]

Executive Safety Directive

CRITICAL WARNING: 6-Chloro-1H-indole-2-carbonitrile contains a nitrile (cyano) group.[1] Under acidic conditions, this compound can hydrolyze to release Hydrogen Cyanide (HCN) , a fatal asphyxiant gas.

  • NEVER dispose of this material in acidic waste streams.[1]

  • NEVER mix with strong oxidizers or acids during collection.[1]

  • ALWAYS segregate as Halogenated Organic Waste due to the chlorine substituent.[1]

Chemical Hazard Profile

Understanding the molecular behavior of this compound is the foundation of safe disposal.[1]

PropertyDataOperational Implication
CAS Number 167755-69-1Unique identifier for waste manifests.[1]
Molecular Formula C₉H₅ClN₂Contains Nitrogen (Nitrile) and Chlorine (Halogen).[1]
Physical State Solid (Beige Powder)Particulate inhalation hazard; requires N95/P100 or fume hood.[1]
Reactivity Acid-SensitiveRisk of HCN evolution if pH < 7.[1]
Solubility Low (Water), High (DMSO, DCM)Do not attempt aqueous disposal; use organic solvent streams.[1]
Waste Class Toxic, IrritantRequires segregation from general trash and oxidizers.[1]

Pre-Disposal: Stabilization & Segregation

Before moving waste to the central accumulation area, the researcher must stabilize the material to prevent accidental reactions.

A. Solid Waste (Pure Compound)[1]
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1] Avoid metal containers which may react with trace free chlorides.

  • Labeling: Mark clearly as "TOXIC SOLID - ORGANIC - HALOGENATED" .

  • Secondary Containment: Place the primary container inside a sealable Ziploc bag or secondary tub to prevent powder dispersion.[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Solvent Check: If the compound is dissolved in solvents like Dichloromethane (DCM) or Chloroform, it must go into the Halogenated Waste carboy.[1]

  • pH Verification: Check the pH of the solution.[1] If acidic (pH < 5), neutralize carefully with saturated Sodium Bicarbonate (NaHCO₃) until pH is neutral (7-8) before adding to the waste container. This prevents HCN generation inside the waste drum.

Disposal Workflow: The Decision Matrix

The following logic flow ensures compliance with EPA regulations (RCRA) and prevents dangerous incompatibilities.

DisposalWorkflow Start Waste: 6-Chloro-1H-indole-2-carbonitrile StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid (Solution) StateCheck->Liquid Dissolved SolidAction Pack in HDPE Jar Label: 'Toxic Solid - Halogenated' Solid->SolidAction pHCheck CRITICAL: Check pH Liquid->pHCheck HaloWaste Dispose in HALOGENATED Waste Stream SolidAction->HaloWaste Preferred Path SolventCheck Identify Solvent Base Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Cl/Br/I NonHalogenated Non-Halogenated Solvent (DMSO, Methanol, Ethyl Acetate) SolventCheck->NonHalogenated No Halogens Halogenated->HaloWaste NonHaloWaste Dispose in NON-HALOGENATED Waste Stream NonHalogenated->NonHaloWaste *Note: Material itself is halogenated, check local policy if trace Cl allows this stream pHCheck->SolventCheck If Neutral/Basic Neutralize Neutralize with NaHCO3 to pH 7-8 pHCheck->Neutralize If Acidic (pH < 7) Neutralize->SolventCheck NonHaloWaste->HaloWaste Best Practice: Treat as Halogenated

Figure 1: Decision matrix for segregating nitrile/indole waste streams. Note the critical pH check to prevent cyanide formation.

Emergency Procedures: Spill & Deactivation

In the event of a spill outside of containment, mechanical cleanup is preferred. Chemical deactivation should only be attempted by trained personnel if mechanical removal is unsafe.

The "No-Acid" Rule

Mechanism of Danger:



However, rapid contact with strong acid can liberate volatile HCN gas before hydrolysis is complete.
Spill Cleanup Protocol
  • Evacuate & Ventilate: If the spill is large (>5g) or dust is airborne, evacuate the immediate area.[1]

  • PPE: Double nitrile gloves, lab coat, safety goggles, and N95 respirator (for dust).[1]

  • Dry Spill:

    • Do not wet the powder.[1]

    • Gently cover with a spill pad or scoop using a plastic spatula into a waste jar.

    • Wipe the surface with a mild alkaline detergent (soap and water).[1] Do not use acidic cleaners.

  • Wet Spill (Solution):

    • Absorb with vermiculite or clay-based absorbent.

    • Do not use paper towels if the solvent is an oxidizer (unlikely here, but good practice).

    • Collect in a hazardous waste bag labeled "Contaminated Debris - Halogenated".[1]

Chemical Deactivation (Advanced)

Only use this if you must destroy the nitrile functionality before disposal (e.g., highly reactive residues). Use Alkaline Hydrolysis (Base Bath):

  • Dissolve residue in ethanol.

  • Add 1M NaOH (Sodium Hydroxide).[1]

  • Add dilute Sodium Hypochlorite (Bleach) slowly.[1]

    • Chemistry: The alkaline conditions hydrolyze the nitrile to a carboxylate without releasing HCN. The bleach oxidizes any trace free cyanide.

  • Allow to stand for 2 hours, then neutralize and dispose of as aqueous hazardous waste.

Regulatory Compliance (RCRA)

For US-based laboratories, 6-Chloro-1H-indole-2-carbonitrile falls under specific Resource Conservation and Recovery Act (RCRA) considerations:

  • Waste Coding:

    • Not P-Listed: While it contains a cyanide group, organic nitriles are not automatically P-listed (like P030/P106 salts) unless they are specifically named or exhibit the characteristic of reactivity (D003).[1]

    • Characteristic Waste: It is best classified as Toxic and Halogenated .[1]

    • D003 (Reactivity): Only applies if the waste generates toxic gases (HCN) when mixed with water.[1] While this compound is stable in water, the potential under acidic conditions warrants handling it with D003-level caution.[1]

  • Halogenated Solvent Rule: Because the molecule contains Chlorine, if it is dissolved in a solvent mixture, the entire mixture usually defaults to the F001/F002 (Spent Halogenated Solvents) stream requirements for incineration parameters.

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2][3] [Link]1]

  • Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: 6-Chloro-1H-indole. Retrieved from ]">https://www.fishersci.com[1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Sigma-Aldrich. (2023).[1] Product Specification: Indole-2-carbonitrile derivatives. ]">https://www.sigmaaldrich.com[1]

Sources

Handling

Personal protective equipment for handling 6-Chloro-1H-indole-2-carbonitrile

As a Senior Application Scientist who has overseen the synthesis and scale-up of countless heterocyclic active pharmaceutical ingredients (APIs), I approach the handling of halogenated indole nitriles with a strict adher...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist who has overseen the synthesis and scale-up of countless heterocyclic active pharmaceutical ingredients (APIs), I approach the handling of halogenated indole nitriles with a strict adherence to the Precautionary Principle. Standard safety data sheets often provide generic, boilerplate advice. To build a truly secure laboratory environment, we must bridge the gap between regulatory compliance and practical, bench-level realities.

This guide provides a comprehensive, mechanistic approach to handling 6-Chloro-1H-indole-2-carbonitrile , transforming routine safety checklists into a self-validating operational system.

Chemical Profiling and Mechanistic Hazard Analysis

6-Chloro-1H-indole-2-carbonitrile is a highly valuable intermediate in drug discovery, frequently utilized in the synthesis of kinase inhibitors and neurologically active compounds[1]. However, its structural motifs dictate specific handling precautions.

Understanding the why behind a hazard is the first step in mitigating it:

  • Lipophilicity & Dermal Penetration: The addition of the chlorine atom at the 6-position significantly increases the molecule's lipophilicity compared to an unsubstituted indole. If dissolved in organic solvents, this enhances its ability to cross the stratum corneum, making dermal exposure a primary vector for systemic toxicity[2].

  • Particulate Aerosolization: As a dry solid, the compound poses a severe mucosal and respiratory irritation risk. Electrostatic repulsion during weighing can cause the powder to aerosolize, bypassing standard directional airflow if not managed correctly[3].

  • Carbonitrile Reactivity: While the nitrile group is stable under ambient conditions, exposure to strong acids, oxidizers, or extreme heat can trigger decomposition, potentially releasing highly toxic hydrogen cyanide (HCN) gas or nitrogen oxides (NOx)[4][5].

Table 1: Chemical and Hazard Profile

Property Specification
Chemical Name 6-Chloro-1H-indole-2-carbonitrile
CAS Number 1782000-02-5[1]
Molecular Formula C9H5ClN2[1]
Molecular Weight 176.60 g/mol [1]

| Primary GHS Hazards | H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation[2][3]. |

Mandatory Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; it is a layered, context-dependent defense system. The equipment must match the physical state of the chemical during your specific workflow.

Table 2: Contextual PPE Requirements

PPE Category Specification Mechanistic Justification
Hand Protection Nitrile gloves (min 0.11 mm) for dry powder. Butyl rubber for solvent solutions (e.g., DMSO/DMF). Standard nitrile effectively blocks dry particulates. However, common organic solvents like DMSO act as "Trojan horses," rapidly permeating nitrile and carrying the lipophilic compound directly into the bloodstream[4].
Eye Protection ANSI Z87.1 tight-fitting safety goggles. Standard safety glasses leave gaps. Tight-fitting goggles prevent aerosolized dust from contacting the cornea, mitigating severe H319 eye irritation risks[3].
Respiratory N95/P100 particulate respirator. Essential if weighing outside a controlled environment (though primary handling must always be inside a certified fume hood) to prevent inhalation of fine particulates (H335)[4].

| Body Protection | Flame-resistant lab coat (fully buttoned) and closed-toe, non-porous shoes. | Prevents localized accumulation of dust on personal clothing, which can lead to delayed, unmonitored dermal exposure[5]. |

Operational Workflow: Dispensing and Solubilization

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure containment at every phase of handling.

Step 1: Engineering Control Validation Before opening the chemical container, verify that your chemical fume hood's face velocity is operating between 80–120 feet per minute (fpm). This creates a self-validating negative pressure barrier that ensures any aerosolized particles are pulled away from the operator[4].

Step 2: Electrostatic Mitigation Halogenated organic powders readily accumulate static charge. Ground your spatulas and exclusively use anti-static weigh boats. Causality: When transferring statically charged powder, electrostatic repulsion can cause sudden aerosolization. Anti-static tools neutralize this charge, keeping the powder clumped and manageable.

Step 3: Deep-Hood Dispensing Transfer the solid 6-Chloro-1H-indole-2-carbonitrile slowly. Keep both the source container and the receiving vessel deep within the hood—at least 6 inches behind the sash—to prevent turbulent air from the room from disrupting the powder.

Step 4: Safe Solubilization If preparing stock solutions, do not forcefully pipette solvent onto the dry powder, which can kick up dust. Instead, add the solvent (e.g., DMSO or DMF) slowly down the interior side of the vessel. If possible, seal the vessel and inject the solvent via a syringe through a septum.

Spill Response and Disposal Plan

In the event of a spill, rapid, methodical action prevents a localized accident from becoming a laboratory-wide contamination event.

Containment and Collection Protocol:

  • Isolation: Evacuate non-essential personnel from the immediate area. Lower the fume hood sash to the minimum functional height to maximize the exhaust draft[4].

  • Dampening (Critical Step): Do not dry-sweep the powder. Dry sweeping forces the compound into the air. Instead, gently cover the spill with a disposable absorbent pad slightly dampened with water or a mild surfactant to trap the dust[4][6].

  • Transfer: Use non-sparking, disposable scoops to transfer the dampened material into a rigid, sealable hazardous waste container[4].

Decontamination and Disposal Protocol:

  • Chemical Decontamination: Because 6-Chloro-1H-indole-2-carbonitrile is highly lipophilic and poorly soluble in water, wiping a spill with aqueous solutions merely spreads the particulate. You must first scrub the contaminated surface with an alcohol-based solvent (e.g., isopropanol) to solubilize the residue[6].

  • Secondary Wash: Follow the alcohol scrub with a standard detergent and water wash to remove any residual solvent and trace organics.

  • Waste Segregation: Label the disposal container clearly as "Hazardous Organic Solid Waste: Halogenated Indole Nitrile." Crucial: Do not mix this waste stream with strong acids or oxidizers, as the nitrile group can degrade to release toxic cyanide gas under extreme chemical stress[5]. Dispose of the sealed container via a licensed chemical incineration facility[4][6].

Visualizing the Safety Protocol

The following diagram maps the logical flow of our safety and response systems, ensuring that every operational path leads to safe containment or successful decontamination.

G Start Initiate Protocol: 6-Chloro-1H-indole-2-carbonitrile PPE Layer 1: Don PPE (Nitrile/Butyl Gloves, Goggles) Start->PPE Hood Layer 2: Engineering Controls (Fume Hood >80 fpm) PPE->Hood Weigh Operational Phase: Anti-static Weighing & Transfer Hood->Weigh SpillCheck Contamination or Spill Detected? Weigh->SpillCheck Contain Spill Response: Dampen & Absorb (No Sweeping) SpillCheck->Contain  Yes   Success Safe Execution & Routine Decontamination SpillCheck->Success  No   Decon Decontamination: Alcohol Scrub -> Soap & Water Contain->Decon Dispose Disposal: Incineration (Hazardous Waste) Decon->Dispose

Workflow for the safe handling and spill containment of 6-Chloro-1H-indole-2-carbonitrile.

References

  • 1782000-02-5 | 6-Chloro-1H-indole-2-carbonitrile - MolCore. MolCore.
  • Safety Data Sheet - Aaronchem. Aaron Chemicals LLC.
  • Safety Data Sheet - ChemScene (1H-Indole-2-carbonitrile,4-chloro). ChemScene LLC.
  • 1H-indole-2-carbonitrile | C9H6N2 | CID 3787599 - PubChem - NIH.
  • Safety D
  • Safety Data Sheet - ChemScene (6-Amino-1H-indole-2-carbonitrile). ChemScene LLC.

Sources

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